1,3-Bis(tosyloxy)propane
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S2/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVREDGIWSDQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282254 | |
| Record name | 1,3-Bis(tosyloxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-66-9 | |
| Record name | 1,3-Propanediol ditosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5469-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(tosyloxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanediol, 1,3-bis(4-methylbenzenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-Bis(tosyloxy)propane IUPAC name and synonyms
An In-Depth Technical Guide to 1,3-Bis(tosyloxy)propane: Synthesis, Reactivity, and Applications
Introduction
This compound, a bifunctional organic compound, serves as a cornerstone reagent in modern synthetic chemistry. Its utility stems from the presence of two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This attribute makes it a versatile building block for introducing a three-carbon propane linker between two nucleophilic centers, a common strategy in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and key applications for researchers and professionals in drug development and materials science.
Chemical Identity and Nomenclature
A precise understanding of a compound's nomenclature is critical for unambiguous scientific communication. This compound is identified by several names and registry numbers across chemical literature and databases.
The systematic IUPAC name for this compound is propane-1,3-diyl bis(4-methylbenzenesulfonate) .[1][2] Another frequently used systematic name is 3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate.[3][4][5]
Due to its common use, a variety of synonyms are prevalent in both academic and industrial settings:
Key Identifiers and Physicochemical Properties
For accurate tracking and procurement, the following identifiers are essential. The compound typically appears as a white to off-white crystalline powder.[1][7][9]
| Property | Value | Source(s) |
| CAS Number | 5469-66-9 | [1][2][3] |
| Molecular Formula | C₁₇H₂₀O₆S₂ | [1][3][5] |
| Molecular Weight | 384.46 g/mol | [1][2][10] |
| Melting Point | 90-93 °C | [1][9] |
| Purity | Typically ≥98% (by HPLC) | [1][7] |
| InChI Key | ODVREDGIWSDQFD-UHFFFAOYSA-N | [1][3] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C | [3][5] |
Synthesis of this compound
The synthesis of this compound is a standard esterification reaction, specifically a tosylation, that is fundamental in organic synthesis.
Reaction Principle and Precursor Selection
The primary method for synthesizing this compound is the reaction of 1,3-propanediol with p-toluenesulfonyl chloride (TsCl) .[3] The selection of 1,3-propanediol is logical due to its two primary hydroxyl groups, which exhibit equivalent reactivity, facilitating a symmetric bis-tosylation.[3] The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct formed during the reaction.[3]
Detailed Experimental Protocol
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1,3-propanediol
-
p-toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanediol in a suitable solvent like dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This low temperature is crucial to control the exothermic reaction and prevent the formation of side products.[1]
-
Base Addition: Add the base (e.g., pyridine) to the cooled solution.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution, ensuring the temperature remains low.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure the reaction goes to completion.[1]
-
Workup and Extraction:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold aqueous HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and finally, brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization (e.g., from ethanol or methanol) or column chromatography to yield pure this compound as a white crystalline solid.[1]
-
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Chemical Reactivity and Mechanism
The synthetic utility of this compound is dominated by the reactivity of the tosylate groups. The tosylate anion (CH₃C₆H₄SO₃⁻) is a superb leaving group because its negative charge is delocalized and stabilized by the sulfonyl group and the aromatic ring, making it the conjugate base of a strong acid (p-toluenesulfonic acid).
Nucleophilic Substitution Reactions
This compound acts as a bifunctional electrophile, readily undergoing nucleophilic substitution reactions at the terminal carbons.[1][3] These reactions can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and temperature.[3] However, given that the tosylate groups are attached to primary carbons, the Sₙ2 pathway is generally favored .
In a typical reaction, a nucleophile (Nu⁻) attacks one of the carbon atoms bearing a tosylate group, displacing it and forming a new carbon-nucleophile bond. Since the molecule has two such sites, it can react twice, making it an ideal reagent for forming cyclic compounds or for linking two separate molecules.
Common nucleophiles include:
-
Amines (R-NH₂): React to form 1,3-diaminopropane derivatives.
-
Alcohols/Alkoxides (R-O⁻): Form 1,3-dialkoxypropane derivatives.[3]
-
Thiols/Thiolates (R-S⁻): Yield 1,3-dithioether derivatives.
-
Azides (N₃⁻): Produce 1,3-diazidopropane, a precursor to diamines.
-
Cyanides (CN⁻): Result in dinitriles, which can be further hydrolyzed to dicarboxylic acids.
Reaction Mechanism Diagram
Caption: Generalized Sₙ2 reaction pathway.
Applications in Drug Development and Organic Synthesis
The ability of this compound to act as a three-carbon linker is highly valuable in medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: It is a key intermediate for synthesizing a wide range of biologically active molecules.[1][3] The propane linker can serve as a flexible spacer in a molecule, allowing different functional groups to orient themselves optimally for binding to a biological target. Its use in forming cyclic structures is particularly important, as cyclization can lock a molecule into a more rigid, active conformation, a strategy often employed in drug design.[1][11]
-
Polymer Chemistry: This compound can be used as a cross-linking agent or as a monomer in the synthesis of specialized polymers.[3]
-
General Organic Synthesis: It is widely employed as a versatile building block for constructing more complex molecular architectures.[3] For instance, it is used in the synthesis of crown ethers, cryptands, and other macrocyclic compounds by reacting it with di-nucleophiles like diols or diamines.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).[12][13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its predictable reactivity, stemming from the two excellent tosylate leaving groups, makes it an indispensable tool for introducing the propane-1,3-diyl moiety. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, handling, and reaction mechanisms is essential for leveraging its full synthetic potential to create novel and complex molecular structures.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy this compound | 5469-66-9 [smolecule.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 3-(4-Methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate | C17H20O6S2 | CID 230370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Propanediol di-p-toluenesulfonate, 98% | CymitQuimica [cymitquimica.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 5469-66-9 | TCI EUROPE N.V. [tcichemicals.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemscene.com [chemscene.com]
- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. p3propane.com [p3propane.com]
The Versatile Bifunctional Alkylating Agent: A Technical Guide to 1,3-Bis(tosyloxy)propane
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
1,3-Bis(tosyloxy)propane, also known by its systematic IUPAC name propane-1,3-diyl bis(4-methylbenzenesulfonate), is a crystalline organic compound that has carved a significant niche in the landscape of modern organic synthesis.[1] With the CAS number 5469-66-9, this molecule is structurally characterized by a central three-carbon propane backbone flanked by two tosylate (p-toluenesulfonate) groups at the 1 and 3 positions.[1][2] These tosylate moieties are superb leaving groups, rendering this compound a highly effective bifunctional alkylating agent. This inherent reactivity is the cornerstone of its widespread utility, enabling the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on practical insights for laboratory professionals.
Core Molecular and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a research setting. This compound is typically a white to off-white crystalline powder.[1][3] Key identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5469-66-9 | [3][4][5] |
| Molecular Formula | C₁₇H₂₀O₆S₂ | [2][4][6] |
| Molecular Weight | 384.46 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 90-93 °C | [1] |
| Purity | >98.0% (HPLC) | [4][7] |
| Synonyms | 1,3-Propanediol di-p-tosylate, Trimethylene glycol bis(p-toluenesulfonate), 1,3-Bis(p-toluenesulfonyloxy)propane | [1][4][7] |
Spectroscopic characterization is essential for confirming the identity and purity of this compound. The proton NMR (¹H NMR) spectrum in CDCl₃ typically shows distinct signals corresponding to the aromatic protons of the tosyl groups (δ 7.6–7.8 ppm), the methylene protons adjacent to the sulfonate oxygens (δ 4.2–4.4 ppm), and the central methylene protons of the propane chain.[1]
Synthesis and Purification: A Practical Laboratory Workflow
The synthesis of this compound is a standard procedure in many organic chemistry laboratories, primarily involving the reaction of 1,3-propanediol with p-toluenesulfonyl chloride (TsCl).[1][2] The choice of 1,3-propanediol as the precursor is logical due to its two primary hydroxyl groups, which exhibit equivalent reactivity, facilitating a symmetric bis-tosylation.[2]
Detailed Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-propanediol (1 equivalent) in anhydrous dichloromethane (DCM) or chloroform.[1] A base, such as pyridine or triethylamine (2.2 equivalents), is added to neutralize the hydrochloric acid byproduct that is generated during the reaction.[1][2]
-
Reaction Initiation: Cool the solution to 0-5 °C using an ice bath.[1] Dissolve p-toluenesulfonyl chloride (2.1 equivalents) in anhydrous DCM and add it dropwise to the stirred solution of 1,3-propanediol and base over a period of 30-60 minutes. Maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side reactions.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The primary method for purification is column chromatography on silica gel, which effectively separates the desired product from unreacted starting materials and byproducts.[2] Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, can be employed to achieve high purity.[1] Typical yields for this reaction are high, often exceeding 90%.[1]
Caption: A typical laboratory workflow for the synthesis and purification of this compound.
Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dominated by the presence of the two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions.[1][2] This bifunctionality allows it to react with two equivalents of a nucleophile or with a dinucleophile to form cyclic structures. The reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.[2]
The reaction can proceed through either an Sₙ1 or Sₙ2 pathway, with the operative mechanism being dependent on the reaction conditions and the nature of the nucleophile.[2] For primary alkyl halides, such as the propane backbone in this molecule, the Sₙ2 mechanism is generally favored, especially with strong nucleophiles.
Caption: Generalized Sₙ2 mechanism for the reaction of a nucleophile with this compound.
Applications in Drug Development and Organic Synthesis
The versatility of this compound as a bifunctional electrophile makes it a valuable tool in the synthesis of a wide array of organic molecules.[1]
-
Pharmaceutical Synthesis: This compound is instrumental in the preparation of various heterocyclic compounds, which are common scaffolds in many biologically active molecules.[2] By reacting with dinucleophiles such as diamines, dithiols, or diols, it can be used to construct cyclic ethers, thioethers, and amines of varying ring sizes. This is particularly relevant in drug design, where the formation of cyclic structures is a key strategy for modulating the pharmacological properties of a lead compound.[1] For instance, it can be used in the synthesis of 1,3-diaminopropane derivatives, which are important building blocks in medicinal chemistry.[2][8] Its role as a bifunctional alkylating agent is analogous to other agents used in chemotherapy, which form cross-links in DNA.[9]
-
Polymer Chemistry: this compound can serve as a chain extender or cross-linking agent in the synthesis of polymers.[1][2] Its reaction with difunctional monomers can lead to the formation of polymers with specific, tailored properties.
-
General Organic Synthesis: Beyond complex target-oriented synthesis, it is widely used for the introduction of a three-carbon spacer between two nucleophilic centers. This simple yet powerful transformation has broad applications in the construction of a diverse range of organic molecules.
Comparative Analysis with Structurally Similar Reagents
To appreciate the unique reactivity of this compound, it is useful to compare it with a structurally related compound.
| Compound | Key Structural Difference | Impact on Reactivity and Applications |
| 1,3-Bis(tosyloxy)-2,2-dimethylpropane | Presence of two methyl groups on the central carbon of the propane backbone (neopentyl structure). | The steric bulk of the neopentyl group significantly hinders Sₙ2 reactions, making it less reactive than this compound.[1] This reduced reactivity can be advantageous for controlled or stepwise syntheses and it exhibits higher thermal stability.[1] |
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[10] However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is known to be incompatible with strong oxidizing agents.[3]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Use in a well-ventilated area, preferably in a fume hood, to prevent the dispersion of dust.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[3]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[11] If inhaled, move the person to fresh air.[10] In case of eye contact, rinse cautiously with water for several minutes.[11] If irritation persists, seek medical attention.[10]
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a reliable and efficient means of introducing a three-carbon electrophilic spacer. Its predictable reactivity, high yields in synthesis, and broad applicability in the construction of complex molecules, particularly in the pharmaceutical industry, solidify its importance. For the research scientist, a comprehensive understanding of its properties, synthetic protocols, and reactivity profile is essential for leveraging its full potential in the design and execution of innovative synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 5469-66-9 [smolecule.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 5469-66-9 | TCI AMERICA [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 1,3-PROPANEDIOL DI-P-TOLUENESULFONATE | 5469-66-9 [amp.chemicalbook.com]
physical properties of 1,3-Propanediol di-p-tosylate
An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Propanediol di-p-tosylate
Introduction
1,3-Propanediol di-p-tosylate, also known as trimethylene glycol di-p-tosylate, is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. It serves as a stable, crystalline solid derived from the versatile liquid diol, 1,3-propanediol. The critical functional transformation involves the conversion of the terminal hydroxyl groups into p-toluenesulfonate (tosylate) esters. This modification is not trivial; it turns the chemically passive hydroxyls into excellent leaving groups, rendering the terminal carbons highly susceptible to nucleophilic attack.
Consequently, 1,3-propanediol di-p-tosylate is not merely a derivative but a potent electrophilic building block. It is primarily utilized as a three-carbon (C3) linker, enabling the covalent connection of two nucleophilic species. Its applications range from the synthesis of complex macrocycles and heterocyclic systems to its use as a cross-linking agent in polymer and materials science. This guide provides a comprehensive technical overview of its core physical properties, validated protocols for its synthesis and purification, modern analytical characterization techniques, and essential safety guidelines for its handling and storage.
Core Physicochemical Properties
The fundamental properties of 1,3-Propanediol di-p-tosylate are summarized below. These data are crucial for designing experiments, selecting appropriate solvents, and predicting its behavior in chemical reactions.
| Property | Value | Source(s) |
| IUPAC Name | Propane-1,3-diyl bis(4-methylbenzenesulfonate) | [1] |
| Synonyms | 1,3-Bis(tosyloxy)propane, Trimethylene glycol di-p-tosylate | [1] |
| CAS Number | 5469-66-9 | [1] |
| Molecular Formula | C₁₇H₂₀O₆S₂ | [2] |
| Molecular Weight | 384.47 g/mol | [1] |
| Appearance | White crystalline solid or powder | [2] |
| Melting Point | 90-92 °C (literature) | |
| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane (DCM), chloroform, acetone, and tetrahydrofuran (THF). | |
| Chemical Stability | Stable under standard laboratory conditions. Hydrolyzes under strongly acidic or basic conditions. | |
| InChI Key | ODVREDGIWSDQFD-UHFFFAOYSA-N | [2] |
Synthesis and Purification: A Validated Approach
The synthesis of 1,3-propanediol di-p-tosylate is a cornerstone procedure in many synthetic workflows. The methodology described here is a robust and scalable adaptation of the standard tosylation of primary alcohols.
Causality Behind Experimental Choices
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A non-nucleophilic base, such as pyridine or triethylamine, is essential. Its role is twofold: first, to deprotonate the alcohol, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting material and unreacted base, halting the reaction. The reaction is typically performed at a low temperature initially to control the exothermic nature of the acylation. Dichloromethane is an excellent solvent as it is inert to the reaction conditions and readily dissolves both the reactants and the product.
Experimental Protocol: Synthesis of 1,3-Propanediol di-p-tosylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3-propanediol (1.0 eq., e.g., 3.81 g, 50 mmol) and anhydrous dichloromethane (100 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq., e.g., 17.4 mL, 125 mmol) via syringe. Rationale: The excess base ensures complete neutralization of HCl and drives the reaction to completion.
-
Tosyl Chloride Addition: In a separate beaker, dissolve p-toluenesulfonyl chloride (2.2 eq., e.g., 21.0 g, 110 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the cooled reaction mixture over 30 minutes using a dropping funnel. Rationale: Slow addition is critical to manage the exotherm and prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours). The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine.
-
Wash with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 50 mL) to facilitate phase separation.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude white solid should be purified by recrystallization from hot ethanol to yield fine, white needles of 1,3-propanediol di-p-tosylate.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis and purification of 1,3-Propanediol di-p-tosylate.
Analytical Characterization
Rigorous analytical characterization is mandatory to confirm the identity and purity of the synthesized product before its use in subsequent, often costly, experiments.
-
Melting Point Analysis: A sharp and un-depressed melting point within the literature range (e.g., 90-92 °C) is a primary indicator of high purity. Impurities typically cause melting point depression and broadening.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides unambiguous structural confirmation. Expected signals include:
-
δ ~7.80 (d, 4H): Aromatic protons ortho to the sulfonyl group.
-
δ ~7.35 (d, 4H): Aromatic protons meta to the sulfonyl group.
-
δ ~4.10 (t, 4H): Methylene protons adjacent to the tosylate oxygen (-CH₂-OTs). Their downfield shift compared to the starting diol (~3.8 ppm) is indicative of successful tosylation.
-
δ ~2.45 (s, 6H): Methyl protons of the two tosyl groups.
-
δ ~2.05 (quintet, 2H): The central methylene proton (-CH₂-CH₂-CH₂-).
-
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups and the absence of the starting material.
-
Key Absences: Complete disappearance of the broad O-H stretching band from the starting diol (typically ~3300 cm⁻¹).
-
Key Appearances: Strong, characteristic S=O stretching bands for the sulfonate ester at ~1360 cm⁻¹ (asymmetric) and ~1175 cm⁻¹ (symmetric). Aromatic C=C stretching bands around 1600 cm⁻¹.
-
Visualization of Analytical Workflow
Caption: A logical workflow for the analytical confirmation of 1,3-Propanediol di-p-tosylate.
Applications in Research and Drug Development
The utility of 1,3-propanediol di-p-tosylate stems from its nature as a bifunctional electrophile. The tosylate groups are superb leaving groups, allowing for efficient displacement by a wide range of nucleophiles in Sₙ2 reactions.
-
C3 Linker in Synthesis: It is widely used to introduce a flexible three-carbon bridge between two nucleophilic centers within the same molecule (intramolecular) to form cyclic structures, or between two different molecules (intermolecular). This is a common strategy in the synthesis of pharmaceuticals and natural products.
-
Cross-linking Agent: In polymer chemistry, it can be used to cross-link polymer chains that possess nucleophilic side groups (e.g., amines, thiols), thereby modifying the material's mechanical properties, such as rigidity and thermal stability.
-
Precursor to Heterocycles: Reaction with dinucleophiles, such as 1,2-diamines or 1,2-diols, can lead to the formation of saturated N- or O-containing heterocyclic rings, which are common scaffolds in drug molecules.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent.
-
Hazard Identification: 1,3-Propanediol di-p-tosylate is classified as a combustible solid and can be harmful and an irritant.[1] Direct contact with skin, eyes, and mucous membranes should be avoided.
-
Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It should be kept away from strong oxidizing agents and moisture, as it can slowly hydrolyze over time.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.
Conclusion
1,3-Propanediol di-p-tosylate is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined physical properties, straightforward synthesis, and potent reactivity as a bifunctional electrophile make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its characteristics, as detailed in this guide, enables its effective and safe application in the synthesis of novel and complex molecular architectures.
References
1,3-Bis(tosyloxy)propane molecular weight and formula
An In-depth Technical Guide to 1,3-Bis(tosyloxy)propane: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 5469-66-9), a versatile bifunctional electrophile widely employed in organic synthesis. As a key building block, its utility stems from the two terminal tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This document, intended for researchers and professionals in chemistry and drug development, details the compound's fundamental properties, provides a robust protocol for its synthesis and purification, explores its reaction mechanisms, and highlights its significant applications in the construction of complex molecules, including pharmaceuticals and polymers.
Core Molecular Attributes and Physicochemical Properties
This compound, systematically named propane-1,3-diyl bis(4-methylbenzenesulfonate), is a stable, crystalline solid at room temperature.[1][2] Its structure features a flexible three-carbon propane linker flanked by two bulky p-toluenesulfonate (tosyl) groups. These tosylates are the cornerstone of its reactivity, enabling facile displacement by a wide range of nucleophiles.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₀O₆S₂ | [1][3][4][5][6] |
| Molecular Weight | 384.46 g/mol | [1][4] |
| CAS Registry Number | 5469-66-9 | [1][2][3][4][5][6] |
| IUPAC Name | Propane-1,3-diyl bis(4-methylbenzenesulfonate) | [1][3] |
| Synonyms | 1,3-Propanediol di-p-tosylate, Trimethylene glycol ditosylate | [1][4] |
| Appearance | White to off-white crystalline powder | [1][2][4] |
| Melting Point | 90–93°C | [1] |
| Purity | Typically >98.0% (HPLC) | [4] |
Synthesis and Purification
The most common and efficient synthesis of this compound involves the di-tosylation of 1,3-propanediol using p-toluenesulfonyl chloride (TsCl).[3] The selection of 1,3-propanediol is strategic due to its two primary hydroxyl groups, which exhibit equivalent reactivity, facilitating a symmetric and high-yielding reaction.[3]
Synthesis Mechanism and Rationale
The reaction is a nucleophilic attack by the hydroxyl groups of 1,3-propanediol on the electrophilic sulfur atom of TsCl. A tertiary amine base, such as pyridine or triethylamine, is essential. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This neutralization prevents the protonation of the starting alcohol and drives the equilibrium towards the formation of the desired ditosylate ester, resulting in high yields, often exceeding 90%.[1]
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1,3-Propanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol or Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,3-propanediol (1.0 eq) in anhydrous pyridine (or DCM with triethylamine, 2.5 eq) and cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10°C. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, pour the reaction mixture into ice-cold 1 M HCl. This step protonates the pyridine, rendering it water-soluble for easy removal. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The bicarbonate wash neutralizes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to afford pure this compound as a white crystalline solid. Column chromatography using silica gel can also be employed for high-purity requirements.[3]
Spectroscopic Characterization
Structural confirmation is typically achieved through NMR spectroscopy. The symmetry of the molecule results in a simple and easily interpretable spectrum.
Table 2: Representative Spectroscopic Data for this compound
| Technique | Assignment | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | Aromatic protons (AA'BB' system) | 7.6–7.8 ppm (d, 4H), 7.3-7.4 ppm (d, 4H) |
| Methylene protons (-O-CH₂ -) | 4.2–4.4 ppm (t, 4H) | |
| Central methylene protons (-CH₂-CH₂ -CH₂-) | ~2.1 ppm (quintet, 2H) | |
| Methyl protons (Ar-CH₃ ) | ~2.45 ppm (s, 6H) | |
| IR (KBr) | S=O stretch (sulfonate) | ~1350 cm⁻¹ (asymmetric), ~1170 cm⁻¹ (symmetric) |
| C-O stretch (ester) | ~960 cm⁻¹ | |
| Aromatic C=C stretch | ~1600 cm⁻¹ |
Note: Exact chemical shifts can vary based on solvent and spectrometer frequency.[1]
Reactivity and Mechanistic Insights
The synthetic utility of this compound is derived from its behavior as a bifunctional alkylating agent. The tosylate group is an exceptional leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance.
Nucleophilic Substitution (Sₙ2) Mechanism
The primary reaction pathway is the Sₙ2 mechanism.[1][3] Nucleophiles attack the electrophilic carbon atoms adjacent to the tosyloxy groups, leading to the displacement of the tosylate anion. Given that both leaving groups are attached to primary carbons, the Sₙ2 pathway is sterically favored over Sₙ1, which would require the formation of an unstable primary carbocation.
This bifunctionality allows the molecule to act as a three-carbon linker. It can react with one equivalent of a nucleophile to form a mono-substituted intermediate or with two equivalents to form a symmetrically disubstituted product. More importantly, it can react with a single molecule containing two nucleophilic sites to form cyclic structures, a crucial strategy in the synthesis of heterocycles and macrocycles used in drug design.[1]
Diagram 2: Generalized Sₙ2 Reaction Mechanism
Caption: Sₙ2 displacement of a tosylate group by a nucleophile (Nu⁻).
Applications in Research and Development
This compound is a versatile building block in numerous synthetic applications.
-
Pharmaceutical Synthesis: It is used to construct heterocyclic rings and link molecular fragments, which are common motifs in biologically active molecules.[1][3] Its defined length and reactivity make it an ideal linker for creating bivalent ligands or prodrugs.[1]
-
Polymer Chemistry: The compound can act as a cross-linking agent or a monomer in the synthesis of specialty polymers and dendrimers.[1][3]
-
Organic Synthesis: It serves as a precursor for a variety of 1,3-disubstituted propanes by reaction with nucleophiles such as amines, thiols, azides, and carbanions, providing access to diamines, dithiols, and other important synthetic intermediates.
Safety and Handling
According to available safety data, this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008. However, as with all laboratory chemicals, appropriate precautions should be taken.
-
Handling: Use in a well-ventilated area or a fume hood to prevent dust dispersion. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[2] It is incompatible with strong oxidizing agents.[2]
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If irritation persists or if swallowed, seek medical attention.
Conclusion
This compound is a high-value synthetic intermediate whose utility is anchored in its bifunctional nature and the excellent leaving group capacity of its two tosylate moieties. Its straightforward synthesis, well-defined reactivity via the Sₙ2 mechanism, and commercial availability make it an indispensable tool for chemists in academic and industrial settings. This guide provides the foundational knowledge required for its effective and safe utilization in the synthesis of novel chemical entities.
References
The Solubility Profile of 1,3-Bis(tosyloxy)propane: A Comprehensive Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role and Importance of 1,3-Bis(tosyloxy)propane
This compound, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is a versatile bifunctional electrophile widely employed in organic synthesis.[1][2] Its utility stems from the two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This property allows for the facile introduction of a three-carbon propane linker between two nucleophilic moieties, a common strategy in the synthesis of pharmaceuticals, polymers, and other complex organic molecules.[1][2] The efficiency and success of synthetic procedures involving this compound are critically dependent on its solubility in various organic solvents. This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical guidance for its effective use in the laboratory.
Core Principles: Deciphering the Solubility of this compound
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle. This compound is a moderately polar molecule, a characteristic derived from its molecular structure.
The molecule possesses two bulky, relatively nonpolar aromatic tosyl groups, which contribute to its solubility in nonpolar and moderately polar solvents. Conversely, the polar sulfonate ester linkages and the potential for weak hydrogen bonding with the oxygen atoms impart some degree of polar character, influencing its interaction with polar solvents.
A Practical Overview of Solubility in Common Organic Solvents
While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a wealth of qualitative information can be gleaned from its common applications in synthesis and purification. The following table summarizes the observed and inferred solubility of this compound in a range of organic solvents.
| Solvent Class | Solvent | Qualitative Solubility | Rationale and Commentary |
| Halogenated | Dichloromethane (DCM) | Soluble | DCM is a preferred solvent for the synthesis of this compound, indicating good solubility.[1] Its moderate polarity effectively solvates the molecule. |
| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a good solvent for this compound. | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | DMF is a common solvent for nucleophilic substitution reactions involving tosylates, often at elevated temperatures, suggesting good solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including this compound, particularly for reaction purposes.[1] | |
| Acetone | Soluble | Recrystallization from ethanol-acetone mixtures has been reported, indicating good solubility, especially when heated. | |
| Ethers | Tetrahydrofuran (THF) | Soluble | General knowledge of tosylate chemistry suggests that non-nucleophilic ethers are suitable solvents.[3] |
| Diethyl Ether | Moderately Soluble | Expected to be a reasonably good solvent, though likely less effective than THF or halogenated solvents. | |
| Esters | Ethyl Acetate | Moderately Soluble | Used as a component of the mobile phase in column chromatography of this compound, indicating moderate solubility. |
| Alcohols | Ethanol | Soluble (especially when heated) | Recrystallization from ethanol is a common purification method, signifying good solubility at elevated temperatures and lower solubility at room temperature. |
| Methanol | Soluble (likely similar to ethanol) | Expected to have similar solubility characteristics to ethanol. | |
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of toluene makes it a poor solvent for the moderately polar this compound. |
| Aliphatic Hydrocarbons | Hexane | Insoluble | As a nonpolar solvent, hexane is used as an anti-solvent in chromatography and recrystallization, indicating very low solubility. |
| Aqueous | Water | Insoluble | The large nonpolar aromatic groups and the overall organic nature of the molecule make it insoluble in water. Tosylates can also be prone to hydrolysis in aqueous environments.[3] |
Experimental Determination of Solubility: A Step-by-Step Protocol
For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a standard laboratory method for qualitatively and semi-quantitatively assessing the solubility of this compound.
Materials and Equipment:
-
This compound (solid, crystalline powder)
-
A selection of organic solvents (e.g., DCM, acetone, ethanol, ethyl acetate, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Protocol:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds.
-
Observation: Observe the mixture. If the solid has completely dissolved, the compound is considered "soluble" at that concentration.
-
Incremental Solvent Addition: If the solid has not completely dissolved, continue to add the solvent in measured increments (e.g., 0.1 mL at a time), mixing thoroughly after each addition, until the solid dissolves. Record the total volume of solvent required.
-
Defining Solubility Limits: If the solid does not dissolve after the addition of a significant volume of solvent (e.g., 3 mL), it can be classified as "sparingly soluble" or "insoluble."
-
Temperature Effects: To assess the effect of temperature, the test tube can be gently warmed in a water bath. Observe any changes in solubility. Note that for recrystallization purposes, a compound should be significantly more soluble in the hot solvent than in the cold solvent.
Visualization of Key Concepts
Molecular Structure and Polarity
Caption: Molecular structure of this compound highlighting its key functional groups.
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound.
Practical Implications for the Synthetic Chemist
A thorough understanding of the solubility of this compound is paramount for its successful application in organic synthesis.
-
Reaction Solvent Selection: Choosing an appropriate solvent in which both this compound and the nucleophile are soluble is crucial for achieving a reasonable reaction rate. The use of polar aprotic solvents like DMF or DMSO is often favored for nucleophilic substitution reactions.[1]
-
Purification Strategies: The differential solubility of this compound in various solvents is exploited during purification.
-
Recrystallization: The compound's higher solubility in hot ethanol or ethanol/acetone mixtures compared to its solubility at room temperature allows for effective purification by recrystallization.
-
Chromatography: In column chromatography, a solvent system in which the compound is moderately soluble, such as an ethyl acetate/hexane mixture, is used to achieve separation from impurities.
-
-
Work-up Procedures: During the work-up of a reaction, an understanding of solubility helps in selecting appropriate solvents for extraction and washing to remove unreacted starting materials and byproducts.
Conclusion
This compound is a valuable reagent in organic synthesis, and its effective use is intrinsically linked to its solubility characteristics. While it exhibits good solubility in a range of polar aprotic and halogenated solvents, its solubility is limited in nonpolar hydrocarbons and water. This differential solubility is a key factor in designing successful reaction conditions and purification protocols. By understanding the underlying principles of its solubility and employing systematic experimental determination when necessary, researchers can optimize the use of this important building block in the synthesis of novel and complex molecules.
References
The Pivotal Role of the Tosylate Group in the Functionalization of Propane Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of modern organic synthesis, the strategic activation of otherwise inert C-O bonds is a cornerstone of molecular construction. For professionals engaged in pharmaceutical research and development, mastering these transformations is paramount. This technical guide provides an in-depth analysis of the p-toluenesulfonyl (tosyl) group and its indispensable role as a leaving group in the chemistry of propane derivatives. We will explore the fundamental principles governing the efficacy of the tosylate group, its application in directing nucleophilic substitution and elimination reactions on propyl chains, and the critical stereochemical implications. This guide moves beyond mere procedural descriptions to offer a causal understanding of experimental choices, empowering researchers to leverage the unique properties of propyl tosylates in the synthesis of complex molecular targets.
Introduction: Overcoming the Inertia of the Hydroxyl Group
The hydroxyl (-OH) group, ubiquitous in readily available starting materials like propanols, is a notoriously poor leaving group in nucleophilic substitution and elimination reactions.[1][2] Its departure would necessitate the formation of the highly basic and unstable hydroxide ion (HO⁻).[1] To facilitate these crucial transformations, the hydroxyl group must first be converted into a moiety that can depart as a stable, weakly basic anion. The p-toluenesulfonyl (tosyl) group is a preeminent solution to this challenge.[1][3]
The process of "tosylation" involves the reaction of an alcohol, such as 1-propanol or 2-propanol, with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[4][5] This reaction converts the alcohol into a tosylate ester (R-OTs), effectively transforming the oxygen into an excellent leaving group.[4][5][6] A key advantage of this method is that the C-O bond of the alcohol remains intact during the tosylation process, meaning the stereochemical configuration of a chiral center is preserved at this stage.[7][8]
The Chemical Physics of a Superior Leaving Group
The exceptional leaving group ability of the tosylate anion (TsO⁻) is rooted in its inherent stability.[1][9] This stability arises from two primary electronic factors:
-
Resonance Delocalization: Upon cleavage of the C-OTs bond, the resulting negative charge on the oxygen atom is extensively delocalized across the three oxygen atoms of the sulfonyl group. This distribution of charge significantly lowers the energy of the anion.[9]
-
Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further disperses the negative charge, contributing to the overall stability of the tosylate anion.[1]
The stability of the tosylate anion is quantitatively reflected in the acidity of its conjugate acid, p-toluenesulfonic acid (TsOH), which is a strong acid with a pKa of approximately -2.8.[9][10] This indicates that its conjugate base, the tosylate anion, is exceptionally weak and therefore an excellent leaving group.[9][10]
The following diagram illustrates the mechanism of tosylation of an alcohol.
Caption: The reaction mechanism of alcohol tosylation with TsCl.
Propyl Tosylates in Action: A Tale of Two Isomers
The propane backbone allows for the formation of two key tosylate isomers: 1-propyl tosylate (a primary tosylate) and 2-propyl tosylate (a secondary tosylate). Their structural differences dictate their reactivity in subsequent nucleophilic substitution and elimination reactions.
1-Propyl Tosylate: The Sₙ2 Workhorse
Primary tosylates like 1-propyl tosylate are excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions.[11] The backside of the carbon-leaving group bond is sterically unhindered, allowing for efficient attack by a wide range of nucleophiles. This reaction proceeds with a complete inversion of stereochemistry if the carbon were chiral (though not the case for 1-propyl tosylate itself).
2-Propyl Tosylate: The Crossroads of Sₙ1/Sₙ2 and E1/E2
As a secondary tosylate, 2-propyl tosylate represents a more nuanced case where multiple reaction pathways can compete.[12]
-
Sₙ2 vs. E2: With strong, sterically unhindered bases/nucleophiles (e.g., ethoxide), the Sₙ2 pathway will compete with the bimolecular elimination (E2) pathway, which leads to the formation of propene.[12] Higher temperatures and the use of a sterically hindered base (e.g., potassium tert-butoxide) will favor the E2 pathway.[12]
-
Sₙ1 vs. E1: In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol or water), 2-propyl tosylate can undergo solvolysis via a unimolecular (Sₙ1/E1) mechanism.[13][14] This involves the formation of a secondary carbocation intermediate, which can then be attacked by the solvent (Sₙ1) or lose a proton from an adjacent carbon (E1) to form propene.[14]
The choice of reactants and conditions is therefore critical in directing the outcome of reactions involving 2-propyl tosylate.
Quantitative Comparison of Leaving Group Ability
The superiority of the tosylate group over halides as a leaving group can be quantified by comparing the relative rates of reaction under identical conditions.
| Leaving Group | Relative Rate of Sₙ2 Reaction | Conjugate Acid | pKa of Conjugate Acid |
| I⁻ | 1 | HI | -10 |
| Br⁻ | 0.1 | HBr | -9 |
| TsO⁻ | ~0.7 | TsOH | -2.8 |
| Cl⁻ | 0.001 | HCl | -7 |
| F⁻ | 10⁻⁵ | HF | 3.2 |
| HO⁻ | ~10⁻¹⁶ | H₂O | 15.7 |
Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent.
As the data indicates, the tosylate anion is a significantly better leaving group than chloride and fluoride, and its reactivity is comparable to that of bromide and iodide.[15]
Experimental Protocols
Synthesis of 1-Propyl Tosylate (n-Propyl p-Toluenesulfonate)
This protocol describes a standard laboratory procedure for the tosylation of a primary alcohol.[16]
Materials:
-
1-Propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-propanol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-propyl tosylate by recrystallization or column chromatography.
Nucleophilic Substitution on 2-Propyl Tosylate with Azide
This protocol illustrates a typical Sₙ2 reaction on a secondary tosylate.
Materials:
-
2-Propyl tosylate (isopropyl tosylate)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-propyl tosylate (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: 2-propyl azide is volatile).
-
The resulting 2-propyl azide can be characterized by spectroscopic methods (NMR, IR).
Caption: A general experimental workflow for the synthesis and reaction of propyl tosylates.
Conclusion: A Cornerstone of Propane Chemistry
The conversion of a propyl alcohol to a propyl tosylate is a foundational and powerful strategy in organic synthesis.[1] This transformation unlocks a vast array of subsequent chemical manipulations, primarily nucleophilic substitution and elimination reactions, that are otherwise inaccessible. The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness as a leaving group. By understanding the mechanistic nuances of reactions involving primary versus secondary propyl tosylates, researchers and drug development professionals can exert precise control over reaction outcomes, including stereochemistry. From the synthesis of pharmaceutical intermediates to the construction of complex molecular probes, the tosylate group continues to be a cornerstone of modern molecular design and synthesis, empowering chemists to build the molecules that advance science and medicine.[1][17]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]
- 16. PROPYL P-TOLUENESULFONATE synthesis - chemicalbook [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Fundamental Reactivity of Bis-Tosylate Compounds
This guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of bis-tosylate compounds. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles and strategic considerations essential for leveraging these versatile dielectrophiles in complex molecular design.
Introduction: The Strategic Advantage of the Bis-Tosylate Framework
In the landscape of organic synthesis, the ability to form carbon-carbon and carbon-heteroatom bonds with precision is paramount. Bis-tosylate compounds, molecules bearing two p-toluenesulfonate ester functional groups, represent a class of highly valuable and reactive intermediates. Their utility stems from the exceptional nature of the tosylate group as a leaving group, which transforms otherwise unreactive diols into potent dielectrophiles, ready to engage in a variety of bond-forming reactions.
The core principle behind their reactivity is the conversion of a poor leaving group, the hydroxide anion (-OH), into a tosylate anion (-OTs), which is a significantly better leaving group due to the resonance stabilization of its negative charge across three oxygen atoms.[1][2] This activation opens the door to a range of subsequent transformations, most notably nucleophilic substitutions and eliminations. The presence of two such groups on a single molecular scaffold introduces a fascinating dynamic of competing intramolecular and intermolecular pathways, the control of which is central to their strategic application in synthesis.
Synthesis of Bis-Tosylates: Activating the Diol
The standard and most reliable method for preparing bis-tosylates is the reaction of a parent diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3] This process, while straightforward in concept, requires careful control to ensure high yields and prevent the formation of undesired byproducts, such as the mono-tosylated intermediate or elimination products.
Experimental Protocol: General Synthesis of a Bis-Tosylate
Objective: To convert a generic alkane diol into its corresponding bis-tosylate derivative.
Reagents:
-
Alkane diol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 2.2 - 2.5 eq)
-
Pyridine or Triethylamine (TEA) (solvent and base)
-
Dichloromethane (DCM) (co-solvent, optional)
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with the diol and anhydrous pyridine or a mixture of DCM and TEA. The flask is cooled to 0 °C in an ice bath.
-
Scientist's Note: The use of anhydrous conditions is critical to prevent the hydrolysis of tosyl chloride. Cooling the reaction mixture minimizes potential side reactions, including the formation of pyridinium salts that can complicate purification.
-
-
Reagent Addition: A solution of p-toluenesulfonyl chloride in a minimal amount of the reaction solvent is added dropwise to the stirred diol solution over 30-60 minutes.
-
Reaction: The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC), looking for the consumption of the diol.[4]
-
Workup: The reaction mixture is poured into cold, dilute hydrochloric acid to neutralize the excess pyridine. The aqueous layer is extracted three times with DCM or ethyl acetate.
-
Mechanistic Insight: The acidic workup protonates the pyridine, forming a water-soluble pyridinium salt that is easily removed from the organic product.
-
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol or ethanol/water) to yield the pure bis-tosylate.[3]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of bis-tosylates from diols.
Core Reactivity: The Dichotomy of Cyclization vs. Polymerization
The defining characteristic of a bis-tosylate's reactivity is the competition between intramolecular and intermolecular nucleophilic substitution.[5][6] When reacted with a dinucleophile (e.g., a diamine, diol, or dithiol), two primary outcomes are possible: the formation of a cyclic product via an intramolecular reaction, or the formation of a linear polymer via an intermolecular reaction.
Intramolecular Cyclization (Sₙ2)
This pathway involves one nucleophilic center of the attacking reagent reacting with one tosylate group, followed by the second nucleophilic center of the same molecule attacking the remaining tosylate group on the same substrate molecule. This results in the formation of a heterocyclic or carbocyclic ring.[7][8]
Factors Favoring Cyclization:
-
High-Dilution Conditions: Performing the reaction at very low concentrations of both the bis-tosylate and the nucleophile kinetically disfavors intermolecular collisions, thereby promoting the intramolecular pathway.[9]
-
Thermodynamically Stable Ring Size: The formation of 5- and 6-membered rings is generally thermodynamically and kinetically favored, in line with principles such as Baldwin's Rules.[10][11][12] For example, a 5-Exo-Tet cyclization is a favored process.[10][13]
-
Substrate Conformation: A substrate that is pre-disposed to adopt a conformation where the reactive ends are in close proximity will have a higher propensity for cyclization.
Intermolecular Polymerization (Sₙ2)
In this competing pathway, the first nucleophilic attack occurs, but before the second intramolecular cyclization can happen, the remaining nucleophilic end of the attacking molecule reacts with a different bis-tosylate molecule. This process repeats, leading to the formation of long-chain polymers.[14]
Factors Favoring Polymerization:
-
High Concentration: At higher concentrations, the probability of reactive species encountering each other in solution increases, making the bimolecular polymerization reaction the dominant pathway.[9]
-
Chain Length and Strain: If the linker between the two tosylate groups is too short or too rigid, forming a cyclic structure may be energetically unfavorable due to ring strain, thus favoring polymerization.
-
Poor Template Effect: If the nucleophile and electrophile do not align well geometrically, the intramolecular reaction rate will be slow, allowing the intermolecular pathway to dominate.
Diagram: Competing Reaction Pathways
Caption: Competition between intramolecular cyclization and intermolecular polymerization.
| Factor | Favors Intramolecular Cyclization | Favors Intermolecular Polymerization | Rationale |
| Concentration | Low (High Dilution) | High | Low concentration reduces the frequency of bimolecular collisions.[9] |
| Ring Size | 5-7 membered rings | Small (3-4) or large (>12) strained rings | Favorable orbital overlap and minimal ring strain for 5-7 membered rings (Baldwin's Rules).[10][15] |
| Temperature | Moderate | High | Higher temperatures can overcome the activation energy for less favorable intermolecular pathways. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Varies | Polar aprotic solvents enhance the nucleophilicity of anionic nucleophiles, accelerating Sₙ2 reactions.[16][17] |
Elimination Reactions: An Alternative Pathway
While nucleophilic substitution is the most common fate of bis-tosylates, elimination reactions can also occur, particularly with sterically hindered substrates or when strong, non-nucleophilic bases are used. A bis-tosylate can undergo a double-elimination to yield dienes or even alkynes if the tosylate groups are on vicinal or geminal carbons.[18][19]
The mechanism is typically E2 (bimolecular elimination), which requires an anti-periplanar arrangement between a proton and the adjacent tosylate leaving group.[19]
Diagram: Double Elimination (E2) Pathway
Caption: Stepwise double E2 elimination of a bis-tosylate to form a diene.
Conditions Favoring Elimination:
-
Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide (t-BuOK) or diazabicycloundecene (DBU) are strong bases but poor nucleophiles, favoring proton abstraction over substitution.
-
Substrate Structure: Tertiary or secondary tosylates are more prone to elimination than primary ones.
-
High Temperatures: Elimination reactions generally have a higher activation energy than substitution and are favored by increased temperatures.[17]
Applications in Drug Development and Heterocyclic Chemistry
The predictable reactivity of bis-tosylates makes them invaluable tools in medicinal chemistry and materials science. Their primary application is in the synthesis of complex heterocyclic structures, which are privileged scaffolds in many FDA-approved drugs.[20]
-
Crown Ether Synthesis: The reaction of oligo(ethylene glycol) bis-tosylates with catechol under basic conditions is a classic method for synthesizing crown ethers, which are important as phase-transfer catalysts.
-
Synthesis of Nitrogen Heterocycles: Diamines react with bis-tosylates to form cyclic diamines, such as piperazine and diazepane derivatives, which are common cores in pharmacologically active molecules.[7]
-
Polymer Synthesis: When polymerization is the desired outcome, bis-tosylates can be used as monomers to create polyethers, polyamines, or other functional polymers with well-defined structures.[7]
Conclusion
Bis-tosylate compounds are powerful and versatile dielectrophilic building blocks in modern organic synthesis. Their reactivity is dominated by a delicate balance between intramolecular cyclization and intermolecular polymerization, a balance that can be expertly controlled by manipulating reaction conditions such as concentration, temperature, and substrate structure. A thorough understanding of these fundamental principles allows the synthetic chemist to strategically design and execute complex molecular constructions, from novel heterocyclic drug candidates to advanced polymeric materials. The ability to transform simple diols into such reactive and predictable intermediates ensures that bis-tosylates will remain a cornerstone of synthetic strategy for years to come.
References
- 1. aklectures.com [aklectures.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography free synthesis of mono tosylate derivatives of glycols and diols [morressier.com]
- 5. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
- 9. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Baldwin's rules wikipedia, the free encyclopedia | PDF [slideshare.net]
- 12. studylib.net [studylib.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Primary cyclization in the polymerization of bis-GMA and TEGDMA: a modeling approach to understanding the cure of dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. ijsrtjournal.com [ijsrtjournal.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 1,3-Bis(tosyloxy)propane
Introduction: Beyond a Synthetic Intermediate
1,3-Bis(tosyloxy)propane, systematically named propane-1,3-diyl bis(4-methylbenzenesulfonate), is a well-established and versatile reagent in organic synthesis.[1][2] Its utility stems from the presence of two tosylate groups, which are excellent leaving groups, making it an ideal precursor for introducing a three-carbon propyl linker into a wide array of molecules.[1][2] While its role as a synthetic workhorse is widely appreciated, its intrinsic and potential biological activities, particularly in the realm of oncology and medicinal chemistry, are an area of growing interest.[1] This technical guide provides an in-depth exploration of the potential biological activities of this compound, grounded in its chemical reactivity as a bifunctional alkylating agent. We will delve into its mechanism of action, potential therapeutic applications, and provide validated experimental protocols for its biological evaluation.
Chemical Profile and Inherent Reactivity
This compound is a white to off-white crystalline solid with a molecular formula of C₁₇H₂₀O₆S₂ and a molecular weight of 384.46 g/mol .[1] The key to its biological potential lies in its structure: a flexible three-carbon chain flanked by two tosylate groups. These tosylate moieties render the terminal carbons of the propane chain highly electrophilic and susceptible to nucleophilic attack.[1][2] This reactivity is the foundation of its function as a bifunctional alkylating agent, a class of compounds known for their cytotoxic effects.[3][4]
Mechanism of Action: A Tale of Two Alkylations
The primary mechanism through which this compound is anticipated to exert biological effects is through the alkylation of nucleophilic biomolecules, with DNA being the most critical target in the context of anticancer activity.[3][5] Bifunctional alkylating agents are significantly more cytotoxic than their monofunctional counterparts, a fact attributed to their ability to form DNA cross-links.[5]
The process can be conceptualized in two stages:
-
Mono-alkylation: The initial reaction involves the nucleophilic attack by a heteroatom on a DNA base, most commonly the N7 position of guanine, displacing one of the tosylate groups.[4][6] This forms a mono-adduct, covalently linking the compound to a single DNA strand.
-
Inter- and Intrastrand Cross-linking: The second tosylate group can then react with another nucleophilic site on the same DNA strand (intrastrand cross-link) or, more critically, on the complementary strand (interstrand cross-link).[3] Interstrand cross-links are particularly cytotoxic as they form a covalent bridge between the two strands of the DNA double helix, preventing their separation.[1][7][8] This blockage of DNA replication and transcription is a potent trigger for cell cycle arrest and apoptosis (programmed cell death).[9][10]
Potential Biological Activities and Therapeutic Applications
The ability to induce DNA interstrand cross-links places this compound and its derivatives in a class of compounds with significant potential as anticancer agents.[3] The resulting DNA damage can trigger various cellular signaling pathways, leading to cytotoxicity in rapidly proliferating cancer cells.
Anticancer Activity
The primary hypothesised biological activity of this compound is its potential as a cytotoxic agent against cancer cells. This is directly analogous to the mechanism of established chemotherapeutic drugs like nitrogen mustards and busulfan.[3][5] In fact, this compound serves as a key building block for the synthesis of busulfan analogues and other novel heterocyclic compounds with demonstrated anticancer properties.[2][5] The introduction of the propane linker can influence the molecule's solubility, cell permeability, and the geometry of the DNA cross-link, all of which can impact its efficacy and toxicity profile.
Signaling Pathways Triggered by DNA Cross-links
The formation of DNA interstrand cross-links is a severe form of DNA damage that activates complex cellular stress responses. Key signaling pathways implicated include:
-
ATR Pathway: The ATR (Ataxia Telangiectasia and Rad3-related) kinase is a primary sensor of replication stress caused by bulky DNA lesions like interstrand cross-links. Its activation can lead to cell cycle arrest and the initiation of DNA repair.
-
p53-Mediated Apoptosis: The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage.[11] If the DNA damage is irreparable, activated p53 can induce apoptosis, eliminating the damaged cell.
-
Fanconi Anemia (FA) Pathway: This specialized DNA repair pathway is crucial for the resolution of interstrand cross-links.[10] Cancer cells with deficiencies in the FA pathway may exhibit heightened sensitivity to cross-linking agents.
Applications in Drug Discovery and Development
Beyond its potential direct activity, this compound is a valuable tool in drug discovery for the synthesis of:
-
Novel Alkylating Agents: By reacting this compound with various nucleophiles, a diverse library of novel bifunctional alkylating agents can be generated and screened for enhanced efficacy and selectivity.
-
Polyamine Conjugates: Polyamines play a crucial role in cell growth and proliferation, and their analogues are being investigated as anticancer agents.[4][9] this compound can be used to synthesize various polyamine derivatives for biological evaluation.
-
Ligands for Bioactive Metal Complexes: The propane backbone can serve as a flexible linker in the design of ligands for metal complexes with therapeutic or diagnostic applications.
-
Radiolabeled Probes for PET Imaging: The introduction of a propyl group containing a radionuclide is a strategy for developing PET (Positron Emission Tomography) imaging agents to visualize biological processes in vivo.[12][13]
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound, a series of well-established in vitro assays are necessary. The following protocols provide a framework for assessing its cytotoxicity and DNA cross-linking ability.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations to be tested. Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like cisplatin).
-
Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours at 37°C.[12][15]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[14] Mix gently by pipetting or shaking on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[15] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Detection of DNA Interstrand Cross-links: Modified Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. A modification of the alkaline comet assay can be used to specifically measure DNA interstrand cross-links.
Principle: DNA interstrand cross-links prevent the denaturation and migration of DNA in an electric field. To measure them, a known amount of DNA single-strand breaks is first induced (e.g., by ionizing radiation). In undamaged cells, this radiation will cause significant DNA migration (a long comet tail). In cells with interstrand cross-links, the DNA will be held together, resulting in reduced migration (a shorter comet tail).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of this compound for a specific duration.
-
Irradiation: After treatment, wash the cells and resuspend them in ice-cold PBS. Expose the cells to a fixed dose of ionizing radiation (e.g., X-rays) to induce a consistent level of single-strand breaks.
-
Cell Embedding: Mix the irradiated cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming the "comet."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the extent of DNA migration (e.g., tail moment or percentage of DNA in the tail). A decrease in DNA migration in the treated, irradiated cells compared to the irradiated-only control cells indicates the presence of interstrand cross-links.
Conclusion and Future Directions
This compound is more than just a synthetic linker; its chemical nature as a bifunctional alkylating agent endows it with significant potential for biological activity, particularly in the field of oncology. The ability to form DNA interstrand cross-links is a well-established mechanism for inducing cytotoxicity in cancer cells. While direct biological studies on the parent compound are emerging, its utility in the synthesis of a variety of biologically active molecules, including analogues of known chemotherapeutic agents, underscores its importance in drug discovery and development.
Future research should focus on the systematic evaluation of this compound and its novel derivatives against a broad panel of cancer cell lines, including those with specific DNA repair deficiencies. In vivo studies in animal models will be crucial to assess its therapeutic efficacy, pharmacokinetic properties, and toxicity profile. Furthermore, its application in the development of targeted drug delivery systems and diagnostic imaging agents represents an exciting avenue for future exploration. By understanding and harnessing the biological potential of this versatile molecule, the scientific community can continue to develop novel and effective therapeutic strategies.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid phase organic synthesis of polyamine derivatives and initial biological evaluation of their antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 6. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure and anticancer activity of novel alkenyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 11. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. archives.ijper.org [archives.ijper.org]
- 14. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 1,3-Bis(tosyloxy)propane for Research and Development
This guide provides an in-depth analysis of the safety profile and handling requirements for 1,3-Bis(tosyloxy)propane (CAS RN: 5469-66-9). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the chemical causality behind the safety protocols. Our objective is to empower scientific staff with the knowledge to conduct their work safely and effectively by integrating principles of risk assessment, chemical reactivity, and validated laboratory practices.
Core Chemical Identity and Hazard Profile
This compound, also known as 1,3-Propanediol Ditosylate, is a white crystalline solid widely used in organic synthesis.[1][2][3] Its utility stems from its structure as a bifunctional alkylating agent, where two tosylate groups serve as excellent leaving groups in nucleophilic substitution reactions. This very reactivity, however, is the foundation of its potential biological hazards.
Causality of Hazard: Alkylating agents are reactive towards biological nucleophiles, such as the amine, sulfhydryl, and hydroxyl groups found in amino acids and DNA. Uncontrolled exposure can lead to non-specific alkylation of proteins and genetic material, manifesting as irritation, sensitization, and potential toxicity. Therefore, all handling procedures must be designed to rigorously prevent direct contact and inhalation.
Physical and Chemical Properties
A summary of the key physical and chemical properties is essential for a preliminary risk assessment.
| Property | Value | Source |
| CAS Number | 5469-66-9 | [1][2][4] |
| Molecular Formula | C₁₇H₂₀O₆S₂ | [3][5] |
| Molecular Weight | 384.46 g/mol | [2][3][5] |
| Appearance | White to almost white crystalline powder | [2][3] |
| Melting Point | 90.0 - 94.0 °C | [6] |
| Solubility | Soluble in organic solvents (methanol, ethanol, dimethylformamide) | [4] |
| Synonyms | 1,3-Bis(p-toluenesulfonyloxy)propane, 1,3-Propanediol Ditosylate | [2][3][7] |
GHS Classification and Hazard Statements
While a consensus GHS classification is not universally available, the known reactivity and historical risk phrases allow for a conservative and responsible classification. The compound is known to be irritating to the eyes, respiratory system, and skin, and may be harmful if swallowed, inhaled, or in contact with skin.[4]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Incompatibilities: The primary chemical incompatibility is with strong oxidizing agents.[1] Contact should be strictly avoided to prevent vigorous and potentially hazardous reactions.
Risk Mitigation: A Multi-Layered Approach
Effective safety management follows a "Hierarchy of Controls" to minimize risk. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final barrier.
Caption: The Hierarchy of Controls for risk mitigation.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.
-
Rationale: As a fine crystalline powder, the compound can be easily aerosolized during manipulation (e.g., weighing, transferring). A fume hood provides constant negative pressure, capturing any airborne particles at the source and preventing them from entering the researcher's breathing zone.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory at all times when handling this compound.
-
Hand Protection: Wear nitrile gloves. Double-gloving is recommended for extended procedures or when handling larger quantities.
-
Causality: Nitrile provides excellent protection against incidental contact with solid chemicals and common organic solvents. Always inspect gloves for tears or pinholes before use.
-
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields.
-
Causality: Protects against airborne powder and accidental splashes during dissolution.
-
-
Skin and Body Protection: Wear a full-length laboratory coat, closed-toed shoes, and long pants.
-
Causality: Prevents incidental contact of the chemical with the skin.
-
Standard Operating Procedures (SOPs)
Adherence to validated protocols is critical for ensuring safety and experimental reproducibility.
Protocol for Weighing and Handling Solid this compound
This protocol is designed to be a self-validating system by minimizing the potential for contamination and exposure.
-
Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.
-
Staging: Place an analytical balance, weigh paper, spatulas, and the sealed reagent container inside the fume hood.
-
Dispensing: Untare the balance with the weigh paper. Carefully open the reagent container. Using a clean spatula, dispense the desired amount of powder onto the weigh paper. Work slowly and deliberately to avoid creating airborne dust.
-
Sealing: Immediately and securely close the main reagent container.
-
Transfer: Carefully fold the weigh paper and transfer the weighed solid to the reaction vessel, which should also be located within the fume hood.
-
Decontamination: Dispose of the used weigh paper and any contaminated consumables in a designated solid chemical waste container. Wipe down the spatula and balance with a solvent-dampened cloth (e.g., ethanol), disposing of the cloth in the same waste container.
-
Finalization: Wash hands thoroughly with soap and water after removing gloves.
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions: Store in a tightly sealed container in a cool, dark, and dry place.[1]
-
Location: Designate a storage cabinet away from strong oxidizing agents.[1]
-
Rationale: Protecting the compound from moisture prevents hydrolysis of the tosylate groups. Storing it away from light and heat minimizes potential degradation. Segregation from incompatible materials prevents accidental reactions.
Emergency Response Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Caption: Decision workflow for emergency response.
First-Aid Measures
The following actions should be taken immediately upon exposure.
| Exposure Route | First-Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical advice. | [4] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. | [4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention. | [4] |
Spill and Leak Containment
For small spills of solid material in a controlled laboratory setting:
-
Evacuate: Alert others in the immediate area.
-
Control: Ensure the spill is contained within the fume hood if possible.
-
Protect: Wear appropriate PPE, including double gloves, goggles, and a lab coat.
-
Clean-up: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated chemical waste container. Do not use water, as this may create a solution that is harder to contain.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | 5469-66-9 | TCI AMERICA [tcichemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. sceti.co.jp [sceti.co.jp]
- 7. This compound | 5469-66-9 | TCI EUROPE N.V. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Tosylation of Diols
<
Abstract
The conversion of hydroxyl groups in diols to tosylates is a cornerstone transformation in organic synthesis. This process replaces a poor leaving group (hydroxyl) with an excellent one (tosylate), facilitating a wide range of subsequent nucleophilic substitution and elimination reactions.[1][2] This guide provides a comprehensive overview of the principles and detailed protocols for the tosylation of diols. It addresses the critical challenge of achieving chemoselectivity—differentiating between two hydroxyl groups to achieve mono- or di-tosylation as desired. We will explore the underlying mechanisms, provide step-by-step experimental procedures, discuss troubleshooting strategies, and present methods for purification and characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reliable methodology for this essential transformation.
Introduction: The Synthetic Utility of Tosylated Diols
Diols, organic compounds containing two hydroxyl (-OH) groups, are versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4] However, the hydroxyl group is a notoriously poor leaving group, limiting its direct participation in many synthetic transformations.[5] Tosylation, the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, converts the hydroxyl group into a tosylate ester (-OTs).[1][6] The tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid, making it an excellent leaving group.
This activation unlocks a plethora of synthetic possibilities. Tosylated diols are key intermediates for forming cyclic ethers, epoxides, and for introducing various functional groups via nucleophilic substitution.[2] The primary challenge in working with diols is controlling the regioselectivity of the reaction. Depending on the synthetic goal, one might need to selectively tosylate only one hydroxyl group (mono-tosylation) or both (di-tosylation). This guide will provide detailed protocols to achieve both outcomes.
Core Principles and Reaction Mechanism
The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[1] A base, typically pyridine or triethylamine, is essential for the reaction. It serves two primary purposes: to neutralize the hydrochloric acid (HCl) byproduct and to deprotonate the intermediate oxonium ion, driving the reaction to completion.[1][7]
A critical feature of this reaction is that the C-O bond of the alcohol remains intact throughout the process.[6] This means that the stereochemical configuration at the carbon atom bearing the hydroxyl group is retained during the tosylation step itself.[1][6][8] Any subsequent SN2 reaction will then proceed with the expected inversion of stereochemistry.
Mechanism of Tosylation
Caption: General mechanism for the tosylation of an alcohol.
Achieving Chemoselectivity: Mono- vs. Di-tosylation
Controlling the extent of tosylation is paramount when working with diols. Several strategies can be employed to favor either mono- or di-tosylation.
-
Stoichiometry: The most straightforward approach is to control the molar equivalents of TsCl. Using one equivalent or slightly less of TsCl relative to the diol will favor mono-tosylation, while using an excess (typically 2.2 equivalents or more) will drive the reaction towards di-tosylation.
-
Steric Hindrance: In asymmetric diols (e.g., primary vs. secondary), the less sterically hindered primary alcohol will typically react faster, allowing for selective mono-tosylation.[2]
-
Catalysts and Specialized Reagents: Certain methods have been developed for highly selective mono-tosylation of symmetrical diols. One notable method employs silver(I) oxide (Ag₂O) and a catalytic amount of potassium iodide (KI), which can achieve high yields of the monotosylate under neutral conditions.[9][10] Another approach uses catalytic amounts of dibutyltin oxide (Bu₂SnO) to activate one hydroxyl group selectively.[11][12]
-
Protecting Groups: For complex molecules, one hydroxyl group can be protected with a suitable protecting group (e.g., forming a cyclic acetal for 1,2- or 1,3-diols), allowing for the selective tosylation of the remaining free hydroxyl group.[3][13][14]
Experimental Protocols
Safety First: p-Toluenesulfonyl chloride is corrosive and a lachrymator. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Pyridine is a flammable, toxic, and malodorous liquid; handle with extreme care. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) as TsCl can react with moisture.
Protocol 1: Di-tosylation of a Symmetric Diol (e.g., trans-1,4-Cyclohexanedimethanol)
This protocol is adapted from established procedures for the complete tosylation of diols.[15]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. |
| trans-1,4-Cyclohexanedimethanol | 144.21 | 1.0 g (6.93 mmol) | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.90 g (15.25 mmol) | 2.2 |
| Pyridine (anhydrous) | 79.10 | ~15 mL | Solvent |
| Dichloromethane (DCM, anhydrous) | 84.93 | ~20 mL | Solvent |
| 1.0 M Hydrochloric Acid (HCl) | - | As needed for work-up | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed for work-up | - |
| Brine (Saturated NaCl) | - | As needed for work-up | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying | - |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve trans-1,4-cyclohexanedimethanol (1.0 eq.) in anhydrous pyridine (~15 mL).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Addition of TsCl: In a separate flask, dissolve p-toluenesulfonyl chloride (2.2 eq.) in a minimal amount of anhydrous DCM (~5 mL). Add this solution dropwise to the stirred diol solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting diol spot. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred overnight.[16]
-
Quenching and Work-up: Once the reaction is complete, slowly pour the mixture into a beaker containing ice-cold 1.0 M HCl (~50 mL). This will neutralize the pyridine and precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with 1.0 M HCl (2 x 20 mL), water (20 mL), saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL).[16] The washes with acid are crucial to remove all traces of pyridine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid. It can be purified by recrystallization (e.g., from ethanol or methanol) to yield the pure di-tosylate.
Workflow for Di-tosylation
Caption: A typical experimental workflow for di-tosylation.
Protocol 2: Selective Mono-tosylation of a Symmetric Diol
This protocol is based on a method that utilizes an excess of the diol to statistically favor the mono-functionalized product.[17]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. |
| 1,6-Hexanediol | 118.17 | 5.0 g (42.3 mmol) | 5.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.61 g (8.46 mmol) | 1.0 |
| Pyridine (anhydrous) | 79.10 | ~20 mL | Solvent |
| Diethyl Ether | 74.12 | As needed for work-up | - |
| 1.0 M Hydrochloric Acid (HCl) | - | As needed for work-up | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed for work-up | - |
| Brine (Saturated NaCl) | - | As needed for work-up | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying | - |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1,6-hexanediol (5.0 eq.) in anhydrous pyridine (~20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TsCl: Add solid p-toluenesulfonyl chloride (1.0 eq.) portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the consumption of TsCl by TLC.
-
Quenching and Work-up: Pour the reaction mixture into ice-cold water (~100 mL) and extract with diethyl ether (3 x 30 mL).[17]
-
Washing: Combine the organic layers. Wash thoroughly with cold 1.0 M HCl (3 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the ether layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will contain the desired mono-tosylate, some di-tosylate, and a large excess of the starting diol. Purification is typically achieved via column chromatography on silica gel. The excess diol is highly polar and will remain on the column, while the mono- and di-tosylated products can be eluted with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Key Considerations
-
Formation of Chlorinated Byproduct: In some cases, particularly with electron-withdrawing groups on benzyl alcohols or in polar aprotic solvents like DMF, the intermediate tosylate can be displaced by the chloride ion (from TsCl or the pyridinium hydrochloride salt) to form an alkyl chloride.[18][19] If this is observed, using a non-nucleophilic base or changing the solvent may be necessary.
-
Low Reactivity: Sterically hindered alcohols may react very slowly. In such cases, warming the reaction, extended reaction times, or using a stronger base (e.g., NaH) to pre-form the alkoxide may be required.[16] DMAP (4-Dimethylaminopyridine) can also be used as a catalyst to accelerate the reaction.
-
Intramolecular Cyclization: For diols of appropriate chain length (e.g., 1,4- and 1,5-diols), the initially formed mono-tosylate can undergo intramolecular SN2 reaction (Williamson ether synthesis) under basic conditions to form a cyclic ether (e.g., tetrahydrofuran or tetrahydropyran). This is often promoted by heat. Performing the reaction at low temperatures helps to minimize this side reaction.
-
Purification Challenges: Separating mono-tosylates from di-tosylates and the starting diol can be challenging.[17] Column chromatography is the most common method. Some innovative, chromatography-free methods involving extraction and precipitation have been developed for specific substrates, offering a greener and more economical alternative.[4][17][20]
Characterization
The successful synthesis of the tosylated product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. Look for the characteristic aromatic protons of the tosyl group (two doublets around 7.3-7.8 ppm) and the downfield shift of the protons on the carbon attached to the oxygen (the α-carbon) after tosylation.
-
Infrared (IR) Spectroscopy: Successful tosylation will result in the appearance of strong characteristic stretching frequencies for the sulfonyl group (S=O) at approximately 1350 cm⁻¹ and 1175 cm⁻¹.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product.
Conclusion
The tosylation of diols is a powerful and versatile method for activating hydroxyl groups for further synthetic transformations. By carefully controlling reaction parameters such as stoichiometry, temperature, and the choice of reagents, chemists can selectively achieve either mono- or di-tosylation to suit their synthetic needs. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully implement this crucial reaction in their synthetic endeavors, enabling the construction of complex and valuable molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. svkm-iop.ac.in [svkm-iop.ac.in]
- 3. Diol - Wikipedia [en.wikipedia.org]
- 4. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research [jchemlett.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. orgosolver.com [orgosolver.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 14. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. jchemlett.com [jchemlett.com]
- 18. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chromatography free synthesis of mono tosylate derivatives of glycols and diols [morressier.com]
The Propane-1,3-diyl Ditosylate Bridge: A Comprehensive Guide to its Application as a Bifunctional Alkylating Agent
Introduction: The Versatility of a Bifunctional Electrophile
In the landscape of synthetic organic chemistry, the strategic introduction of carbon linkers is fundamental to the construction of complex molecular architectures. Among the repertoire of bifunctional electrophiles, 1,3-bis(tosyloxy)propane (propane-1,3-diyl bis(4-methylbenzenesulfonate)) stands out as a robust and versatile reagent. Its utility lies in its capacity to act as a three-carbon bridging unit, reacting with a variety of nucleophiles to forge new carbon-heteroatom and carbon-carbon bonds. This application note serves as a detailed guide for researchers, scientists, and professionals in drug development on the effective use of this compound as a key alkylating agent, with a focus on the synthesis of nitrogen-containing heterocycles and macrocycles. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols to empower your synthetic endeavors.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Systematic Name | Propane-1,3-diyl bis(4-methylbenzenesulfonate) |
| Synonyms | 1,3-Propanediol di-p-tosylate, Trimethylene glycol bis(p-toluenesulfonate) |
| CAS Number | 5469-66-9 |
| Molecular Formula | C₁₇H₂₀O₆S₂ |
| Molecular Weight | 384.46 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 90–93 °C |
Core Principles: Mechanism of Action and Reaction Design Considerations
The efficacy of this compound as an alkylating agent is rooted in the exceptional leaving group ability of the tosylate (p-toluenesulfonate) moiety. The tosylate anion is highly stabilized by resonance, rendering the carbon atoms to which it is attached highly electrophilic and susceptible to nucleophilic attack. As a bifunctional reagent, it can undergo two sequential nucleophilic substitution reactions, typically following an SN2 pathway.[2]
The choice of reaction conditions is paramount to achieving the desired synthetic outcome. Key parameters to consider include:
-
Nucleophile: The nature of the nucleophile (e.g., primary amine, secondary amine, sulfonamide, thiol) will dictate the type of bond formed and the structure of the resulting product.
-
Stoichiometry: The molar ratio of the nucleophile to this compound is critical. An equimolar ratio of a dinucleophile will favor intramolecular cyclization, leading to the formation of heterocyclic or macrocyclic structures. Conversely, using an excess of a mononucleophile will result in double alkylation at both ends of the propane chain.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), and dimethyl sulfoxide (DMSO) are commonly employed to facilitate SN2 reactions by solvating the cation of the base without strongly solvating the nucleophile.[2]
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (Et₃N), is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity, and to neutralize the p-toluenesulfonic acid byproduct.
-
Temperature: Reaction temperatures can range from ambient to elevated temperatures to overcome the activation energy of the reaction. The optimal temperature will depend on the reactivity of the nucleophile and the desired reaction rate.
Figure 1: General reaction pathway for the cyclization of a dinucleophile with this compound.
Application in Heterocyclic Synthesis: Detailed Protocols
The reaction of this compound with primary amines or their derivatives is a powerful method for the synthesis of saturated nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.
Protocol 1: Synthesis of N-Substituted Piperidines from Primary Amines
This protocol details the synthesis of a substituted piperidine ring through the double N-alkylation of a primary amine. Piperidine derivatives are foundational structures in medicinal chemistry.[3][4]
Reaction Scheme:
R-NH₂ + TsO-(CH₂)₃-OTs → R-N(CH₂)₅ (a piperidine ring) + 2 TsOH
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (3.0 equivalents) in anhydrous acetonitrile (0.1 M), add the primary amine (1.0 equivalent).
-
Add a solution of this compound (1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperidine.
Causality Behind Experimental Choices:
-
The use of a slight excess of this compound ensures the complete consumption of the primary amine.
-
Potassium carbonate acts as a base to deprotonate the amine and neutralize the tosyl acid byproduct, driving the reaction to completion.
-
Acetonitrile is an ideal solvent as it is polar aprotic and has a suitable boiling point for this reaction.
-
The aqueous workup removes any remaining inorganic salts and acidic byproducts.
Protocol 2: Synthesis of 1-Tosyl-1,4-diazepane from a Sulfonamide
This protocol outlines the synthesis of a seven-membered 1,4-diazepane ring, a privileged scaffold in medicinal chemistry, through the cyclization of a sulfonamide.[5]
Reaction Scheme:
TsNH-(CH₂)₂-NH₂ + TsO-(CH₂)₃-OTs → 1-Tosyl-1,4-diazepane + TsOH + HOTs
Materials:
-
N-tosylethylenediamine
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF (0.2 M) at 0 °C, add a solution of N-tosylethylenediamine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium hydride is a strong, non-nucleophilic base used to deprotonate the sulfonamide nitrogen, forming a highly nucleophilic anion.
-
DMF is a suitable polar aprotic solvent that can dissolve the reactants and intermediates.
-
The reaction is initially performed at a low temperature to control the exothermic reaction of the sulfonamide with sodium hydride.
-
Heating is required to facilitate the intramolecular cyclization, which is entropically less favorable than the initial intermolecular alkylation.
Application in Macrocyclization: Crafting Complex Architectures
The bifunctional nature of this compound makes it an excellent reagent for the synthesis of macrocycles, which are of significant interest in drug discovery and supramolecular chemistry. The key to successful macrocyclization is to favor the intramolecular reaction over intermolecular polymerization. This is typically achieved by performing the reaction under high-dilution conditions.
Protocol 3: Synthesis of a Diazamacrocycle
This protocol provides a general procedure for the synthesis of a diazamacrocycle by reacting a diamine with this compound. The synthesis of macrocyclic polyamines is a well-established field with broad applications.[6][7][8]
Figure 2: High-dilution setup for macrocyclization using syringe pumps for slow addition.
Materials:
-
Long-chain diamine (e.g., 1,6-diaminohexane)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Chloroform (CHCl₃)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a reflux apparatus with a large three-necked round-bottom flask containing anhydrous acetonitrile (to achieve a final concentration of ~0.01 M) and cesium carbonate (2.5 equivalents).
-
Prepare two separate solutions: the diamine (1.0 equivalent) in anhydrous acetonitrile and this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Using two syringe pumps, add the two solutions simultaneously and dropwise to the refluxing suspension of cesium carbonate in acetonitrile over a period of 8-12 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours, monitoring by LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in chloroform and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude macrocycle may require further purification by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
High Dilution: The slow, simultaneous addition of the two reactants to a large volume of solvent maintains a very low concentration of the reactants, which kinetically favors the intramolecular cyclization of the mono-alkylated intermediate over intermolecular reactions that would lead to polymers.
-
Cesium Carbonate: Cesium carbonate is often used in macrocyclization reactions as the large cesium cation can act as a template, pre-organizing the mono-alkylated intermediate into a conformation that is favorable for cyclization (the "cesium effect").
-
Extended Reaction Time: The prolonged reaction time at reflux ensures that the slow cyclization reaction proceeds to completion.
Safety and Handling
While not classified as a hazardous substance, standard laboratory safety precautions should be observed when handling this compound.[9] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a highly effective and versatile bifunctional alkylating agent with broad applications in the synthesis of nitrogen-containing heterocycles and macrocycles. By understanding the underlying principles of its reactivity and carefully controlling the reaction conditions, researchers can leverage this reagent to construct complex molecular frameworks that are central to drug discovery and materials science. The protocols provided herein offer a solid foundation for the successful application of this valuable synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 5469-66-9 [smolecule.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,4-Diazepanes and Benzo[ b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the synthesis and applications of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the synthesis and applications of macrocyclic polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Bis(tosyloxy)propane in the synthesis of heterocyclic compounds
An In-Depth Guide to the Application of 1,3-Bis(tosyloxy)propane in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a C3 Building Block
In the landscape of organic synthesis, the ability to introduce precisely defined structural motifs is paramount. This compound, systematically named propane-1,3-diyl bis(4-methylbenzenesulfonate), has emerged as a cornerstone reagent for the construction of cyclic architectures.[1] Its structure, featuring a simple three-carbon aliphatic chain flanked by two p-toluenesulfonate (tosyl) groups, belies its synthetic power. The tosylate moieties are superb leaving groups, rendering the terminal carbons highly electrophilic.[1][2] This bifunctional nature allows this compound to act as a versatile "propane-1,3-dication" synthon, enabling chemists to forge two new bonds in a single, often high-yielding, cyclization event.
This guide provides a detailed exploration of the mechanistic principles, practical applications, and field-tested protocols for using this compound in the synthesis of a diverse array of nitrogen, sulfur, and oxygen-containing heterocyclic compounds—scaffolds that are fundamental to medicinal chemistry and materials science.[2][3]
Pillar 1: The Core Mechanism — Double Nucleophilic Substitution
The primary utility of this compound is in its reaction with dinucleophiles to form saturated six-membered rings via a double nucleophilic substitution mechanism.[2] This process, typically following an SN2 pathway, involves the sequential displacement of the two tosylate groups by a nucleophilic species.
The causality behind the experimental choices is critical for success:
-
The Dinucleophile (Nu-X-Nu): The choice of the dinucleophile dictates the type of heterocycle formed. Primary amines, dithiols, and diols are common substrates. The distance and conformational flexibility between the two nucleophilic centers are crucial for favoring intramolecular cyclization over intermolecular polymerization.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are frequently employed.[2] These solvents effectively solvate the counter-cation of the nucleophile's salt but do not excessively solvate the nucleophile itself, thereby enhancing its reactivity.
-
Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is often required to deprotonate the nucleophile, increasing its nucleophilicity. The choice of base depends on the pKa of the nucleophile; stronger bases like NaH are used for less acidic species like alcohols, while weaker bases like K₂CO₃ are sufficient for more acidic thiols or ammonium salts.
-
Concentration: To favor the desired intramolecular cyclization, reactions are often run under high-dilution conditions. By slowly adding the reagents to a large volume of solvent, the probability of one molecule reacting with another (intermolecularly) is minimized, while the probability of the two ends of the same molecule reacting (intramolecularly) is unaffected.
Caption: General workflow for heterocyclic synthesis using this compound.
Pillar 2: Application in N-Heterocycle Synthesis
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. This compound provides a direct and efficient route to N-substituted piperidines from primary amines.
Protocol: Synthesis of 1-Benzylpiperidine
This protocol details the synthesis of 1-benzylpiperidine from benzylamine, a common precursor in drug development.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add anhydrous acetonitrile, followed by this compound (1.0 equiv) and finely powdered anhydrous potassium carbonate (3.0 equiv).
-
Nucleophile Addition: Add benzylamine (1.1 equiv) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for MeCN) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the disappearance of the starting materials.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-benzylpiperidine as a pure oil.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
The Propane-1,3-diyl Bridge: Application of 1,3-Bis(tosyloxy)propane in Macrocyclization Reactions
Introduction
In the intricate field of supramolecular chemistry and drug discovery, the synthesis of macrocycles—large ring structures—is of paramount importance. These molecules often exhibit unique biological activities and host-guest properties due to their defined conformations and pre-organized binding sites.[1][2] A crucial step in the synthesis of many macrocycles is the cyclization reaction, where a linear precursor is coaxed into forming a ring. The choice of the cyclizing agent is critical to the success of this transformation. Among the arsenal of bifunctional electrophiles available to the synthetic chemist, 1,3-bis(tosyloxy)propane stands out as a versatile and effective reagent for introducing a three-carbon propane bridge into a macrocyclic framework.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in macrocyclization reactions. We will delve into the underlying mechanistic principles, provide field-proven insights into experimental design, and present detailed protocols for the synthesis of key macrocyclic classes, including diaza-crown ethers and macrocyclic polyamines.
Mechanistic Rationale: The Power of the Tosylate Leaving Group
The efficacy of this compound as a cyclizing agent is rooted in the exceptional leaving group ability of the tosylate (p-toluenesulfonate) group. The tosylate anion is highly stabilized by resonance, making it readily displaced by a nucleophile. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic atom (commonly a nitrogen or oxygen) from a linear precursor attacks one of the primary carbons of the propane chain, displacing a tosylate group. A second intramolecular SN2 reaction then occurs, where another nucleophile within the same molecule attacks the other end of the propane bridge, closing the ring.
The choice of a propane-1,3-diyl linker is significant. The three-carbon chain is conformationally flexible enough to allow the reactive ends of the linear precursor to come into proximity for cyclization, yet it imparts a degree of pre-organization that can favor the formation of specific ring sizes, particularly medium-sized rings (e.g., 13-membered rings).
Core Directive: Experimental Design for Successful Macrocyclization
The successful synthesis of macrocycles is often a battle against entropy and competing intermolecular polymerization. Several key principles must be considered when designing a macrocyclization reaction with this compound.
The High-Dilution Principle
To favor intramolecular cyclization over intermolecular polymerization, reactions are typically carried out under high-dilution conditions. This principle states that at very low concentrations of the linear precursor, the probability of the two ends of the same molecule finding each other is higher than the probability of two different molecules reacting. In practice, this is often achieved by the slow, simultaneous addition of the linear precursor and the cyclizing agent (this compound) to a large volume of solvent.
The Richman-Atkins Tosylamide Approach
A widely adopted strategy for the synthesis of polyazamacrocycles is the Richman-Atkins method. This approach utilizes N-tosylated polyamine precursors. The tosyl groups serve a dual purpose: they protect the secondary amines from undesired side reactions and, more importantly, they activate the N-H protons, making them more acidic and facilitating their deprotonation to form the nucleophilic tosylamide anions. These anions then readily react with the electrophilic this compound. The resulting N-tosylated macrocycle can then be deprotected under harsh conditions (e.g., using strong acid or reducing agents) to yield the final polyazamacrocycle.
Solvent and Base Selection
The choice of solvent and base is critical for a successful macrocyclization. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used as they effectively solvate the reacting species without interfering with the nucleophilic attack. The base should be strong enough to deprotonate the nucleophile (e.g., an amine or a tosylamide) but not so strong as to cause side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Cesium carbonate is often favored due to the "cesium effect," where the large cesium cation can act as a template, pre-organizing the linear precursor for cyclization.
Application and Protocols
The following sections provide detailed protocols for the synthesis of specific macrocycles using this compound. These protocols are designed to be self-validating, with explanations for the chosen experimental parameters.
Protocol 1: Synthesis of N,N'-Ditosyl-1,7-diaza-13-crown-4
This protocol details the synthesis of a 13-membered diaza-crown ether, a valuable building block for more complex host molecules. The reaction involves the cyclization of N,N'-ditosyl-1,5-bis(2-aminoethoxy)ethane with this compound.
Reaction Scheme:
Materials:
-
N,N'-ditosyl-1,5-bis(2-aminoethoxy)ethane
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Two syringe pumps
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a 1 L three-necked round-bottom flask with a mechanical stirrer and a reflux condenser. Add 500 mL of anhydrous DMF and 5 equivalents of finely ground anhydrous potassium carbonate. Heat the suspension to 120 °C with vigorous stirring.
-
Slow Addition of Reactants: Prepare two separate solutions:
-
Solution A: Dissolve 1 equivalent of N,N'-ditosyl-1,5-bis(2-aminoethoxy)ethane in 100 mL of anhydrous DMF.
-
Solution B: Dissolve 1.1 equivalents of this compound in 100 mL of anhydrous DMF.
-
-
Using syringe pumps, add Solution A and Solution B simultaneously to the vigorously stirred DMF/K₂CO₃ suspension over a period of 8-12 hours. The slow addition is crucial to maintain high dilution conditions.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 120 °C for an additional 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-ditosyl-1,7-diaza-13-crown-4.
Causality Behind Experimental Choices:
-
High Dilution: The slow, simultaneous addition of reactants into a large volume of solvent is a practical implementation of the high-dilution principle to maximize the yield of the desired macrocycle.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is essential to prevent the hydrolysis of the tosylates and to ensure the efficiency of the base.
-
Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the tosylamide nucleophile without causing significant side reactions.
-
Temperature: The elevated temperature (120 °C) provides the necessary activation energy for the SN2 reactions to proceed at a reasonable rate.
Protocol 2: Synthesis of 1,4,7,10-Tetraazacyclotridecane ([3]aneN4)
This protocol describes the synthesis of a 13-membered tetraazamacrocycle, a versatile ligand for metal ions with applications in medical imaging and catalysis. This is a two-step process involving the Richman-Atkins cyclization of a linear tosylated tetraamine followed by deprotection.
Step 1: Synthesis of 1,4,7,10-Tetrathosyl-1,4,7,10-tetraazacyclotridecane
Reaction Scheme:
Materials:
-
N,N',N''-tritosyl-diethylenetriamine
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Reaction Setup: In a similar setup to Protocol 1, charge a three-necked flask with anhydrous acetonitrile and 3 equivalents of cesium carbonate. Heat the suspension to reflux with vigorous stirring.
-
Slow Addition: Prepare solutions of N,N',N''-tritosyl-diethylenetriamine (1 equivalent) and this compound (1.1 equivalents) in anhydrous acetonitrile. Add these solutions concurrently to the refluxing suspension over 10-15 hours using syringe pumps.
-
Reaction and Work-up: After the addition, continue to reflux the mixture for 48 hours. The work-up and purification are analogous to Protocol 1.
Step 2: Detosylation to Yield[3]aneN4
WARNING: This procedure involves the use of concentrated sulfuric acid at high temperatures and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Procedure:
-
Place the purified 1,4,7,10-tetrathosyl-1,4,7,10-tetraazacyclotridecane in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (98%).
-
Heat the mixture to 100 °C for 48-72 hours.
-
Carefully pour the cooled reaction mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide until the pH is > 12.
-
Extract the aqueous layer with chloroform or another suitable organic solvent.
-
Dry the combined organic layers and remove the solvent to yield the crude[3]aneN4, which can be further purified by recrystallization or distillation.
Data Presentation
| Macrocycle | Starting Materials | Cyclizing Agent | Base | Solvent | Yield (%) |
| N,N'-Ditosyl-1,7-diaza-13-crown-4 | N,N'-ditosyl-1,5-bis(2-aminoethoxy)ethane | This compound | K₂CO₃ | DMF | 40-60 |
| 1,4,7,10-Tetrathosyl-1,4,7,10-tetraazacyclotridecane | N,N',N''-tritosyl-diethylenetriamine | This compound | Cs₂CO₃ | MeCN | 50-70 |
Visualization of Key Concepts
Logical Workflow for Macrocyclization
Caption: A generalized workflow for macrocyclization using this compound.
Reaction Mechanism
Caption: The stepwise SN2 mechanism for macrocyclization.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a variety of macrocycles. Its ability to introduce a flexible three-carbon linker via a reliable SN2 mechanism makes it a valuable tool for synthetic chemists. By understanding the core principles of macrocyclization, particularly the high-dilution principle and the Richman-Atkins methodology, and by following well-designed protocols, researchers can successfully employ this reagent to construct complex macrocyclic architectures for applications in drug discovery, materials science, and beyond.
References
- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,3-Bis(tosyloxy)propane in Pharmaceutical Drug Discovery
Introduction: The Strategic Role of a Bifunctional Alkylating Agent in Medicinal Chemistry
In the landscape of pharmaceutical drug discovery, the efficient construction of complex molecular architectures is paramount. 1,3-Bis(tosyloxy)propane, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), has emerged as a critical building block for medicinal chemists.[1] Its utility lies in its bifunctional nature, possessing two tosylate groups that are excellent leaving groups in nucleophilic substitution reactions.[1][2] This allows for the introduction of a propyl linker, a common structural motif in a variety of biologically active compounds. This document provides an in-depth guide to the applications and experimental protocols for leveraging this compound in the synthesis of pharmaceutical agents and molecular probes.
Chemical Profile of this compound:
| Property | Value |
| IUPAC Name | Propane-1,3-diyl bis(4-methylbenzenesulfonate)[1] |
| Synonyms | 1,3-Propanediol di-p-tosylate, Trimethylene glycol bis(p-toluenesulfonate) |
| CAS Number | 5469-66-9[1] |
| Molecular Formula | C₁₇H₂₀O₆S₂[1] |
| Molecular Weight | 384.46 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 90-93 °C[1] |
Core Application I: Synthesis of Nitrogen-Containing Heterocycles
A primary application of this compound in drug discovery is the synthesis of saturated nitrogen-containing heterocycles, such as piperidines and azetidines. These scaffolds are prevalent in a vast number of marketed drugs. The reaction proceeds via a double nucleophilic substitution, where a primary amine attacks both electrophilic carbons of the propane chain, leading to cyclization.
Causality in Experimental Design:
The choice of this compound as the alkylating agent is deliberate. The tosylate leaving groups provide a balance of reactivity, being stable enough for handling and storage, yet sufficiently reactive to undergo substitution under controlled conditions. The three-carbon chain is ideal for the formation of six-membered rings (piperidines) when reacting with a primary amine, a common and thermodynamically favored cyclization.
Generalized Protocol for N-Heterocycle Synthesis:
This protocol outlines a general procedure for the synthesis of N-substituted piperidines from a primary amine and this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Inorganic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and the anhydrous solvent.
-
Add the inorganic base (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 eq) in the anhydrous solvent.
-
Add the solution of this compound dropwise to the amine solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Core Application II: Macrocyclization in Drug Design
Macrocyclic compounds are of significant interest in drug discovery, particularly for targeting challenging protein-protein interactions. This compound can serve as a linker in macrocyclization reactions, connecting two nucleophilic ends of a linear precursor to form a macrocycle.
Workflow for Macrocyclization:
Caption: Workflow for macrocycle synthesis using this compound.
Core Application III: Synthesis of Linkers for Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A key component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-binding ligand. While direct use of this compound in final PROTAC assembly is less common, the related 1,3-diaminopropane, readily synthesized from it, is a valuable precursor for more complex PROTAC linkers.
Reaction Scheme for PROTAC Linker Precursor Synthesis:
Caption: Synthesis of a 1,3-diaminopropane precursor for PROTAC linkers.
Core Application IV: Precursor for PET Tracer Synthesis
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires radiolabeled tracers. The short-lived positron-emitting isotope fluorine-18 (¹⁸F) is widely used. This compound serves as a precursor for the synthesis of [¹⁸F]fluoropropyl tosylate, a valuable building block for introducing the ¹⁸F-fluoropropyl group onto a target molecule.
Rationale for Use in PET Tracer Synthesis:
The synthesis of PET tracers is a race against time due to the short half-life of ¹⁸F (109.8 minutes). The reaction of [¹⁸F]fluoride with this compound provides a reliable method to produce [¹⁸F]fluoropropyl tosylate. One tosylate group is displaced by [¹⁸F]fluoride, leaving the other tosylate group intact for subsequent conjugation to a targeting vector (e.g., a small molecule inhibitor or a peptide).
Protocol for the Synthesis of [¹⁸F]Fluoropropyl Tosylate:
This protocol is adapted from established procedures for the synthesis of ¹⁸F-labeled alkyl tosylates and should be performed in a shielded hot cell with appropriate radioprotection measures.
Materials:
-
Aqueous [¹⁸F]fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
This compound
-
Automated radiosynthesis module or shielded hot cell
-
HPLC for purification and analysis
Procedure:
-
Trap the aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen, with the addition of anhydrous acetonitrile.
-
Add a solution of this compound in anhydrous acetonitrile to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at 100-120 °C for 10-15 minutes.
-
Cool the reaction mixture and purify the [¹⁸F]fluoropropyl tosylate using semi-preparative HPLC.
-
The collected fraction containing the product can then be used for subsequent radiolabeling reactions.
Potential Side Product: A potential side product in this reaction is [¹⁸F]fluoropropanol, which can be formed under basic conditions.[3] Careful control of the base-to-precursor molar ratio is crucial to minimize its formation.[3]
Conclusion and Future Perspectives
This compound is a versatile and cost-effective reagent that provides a robust platform for the introduction of the propyl moiety in various facets of pharmaceutical drug discovery. Its application in the synthesis of heterocyclic scaffolds, macrocycles, PROTAC linker precursors, and PET tracers underscores its importance in the medicinal chemist's toolbox. Future applications may see its use in the development of novel bifunctional molecules and in automated synthesis platforms for rapid library generation. The protocols and insights provided herein are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors.
References
Application Notes and Protocols for the Synthesis of Polymer Linkers Using 1,3-Bis(tosyloxy)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 1,3-bis(tosyloxy)propane as a versatile bifunctional electrophile for the synthesis of polymer linkers. We delve into the fundamental principles of step-growth polymerization, detailing the reaction mechanisms and critical experimental parameters. This document serves as a practical resource, offering detailed protocols for the synthesis of this compound and its subsequent use in the preparation of polyethers and polyamines. Furthermore, we explore its contemporary relevance in the construction of Proteolysis Targeting Chimeras (PROTACs), highlighting its role in advancing drug discovery.
Introduction: The Strategic Advantage of this compound in Polymer Synthesis
In the landscape of polymer chemistry and drug development, the precise control over the architecture and functionality of macromolecules is paramount. Polymer linkers, the molecular bridges that connect monomeric units or functional moieties, play a pivotal role in defining the overall properties and therapeutic efficacy of the final construct. This compound has emerged as a strategic building block in this context, owing to its bifunctional nature and the exceptional leaving group ability of the tosylate groups.
The propane backbone offers a desirable degree of conformational flexibility, a key attribute for applications such as PROTACs where the linker must facilitate the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase.[1] The two primary tosylate groups are highly susceptible to nucleophilic attack, enabling efficient step-growth polymerization with a variety of difunctional nucleophiles, including diols, diamines, and dithiols. This versatility allows for the synthesis of a diverse range of polymers, including polyethers, polyamines, and polythioethers, with tailored physicochemical properties.
This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors, from fundamental polymer synthesis to the cutting-edge design of targeted protein degraders.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is a straightforward and high-yielding procedure involving the reaction of 1,3-propanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Pyridine is commonly employed as both the base and the solvent.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the hydroxyl groups of 1,3-propanediol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The pyridine acts as a base to deprotonate the hydroxyl groups, increasing their nucleophilicity, and also serves to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
1,3-Propanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-propanediol (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into ice-cold 1 M hydrochloric acid and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white crystalline solid.
Characterization Data
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₁₇H₂₀O₆S₂ |
| Molecular Weight | 384.47 g/mol |
| Melting Point | 91-94 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.78 (d, 4H), 7.35 (d, 4H), 4.09 (t, 4H), 2.45 (s, 6H), 1.95 (quint, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145.0, 132.8, 129.9, 127.9, 67.2, 28.9, 21.6 |
Application in Polymer Synthesis: Step-Growth Polymerization
This compound is an ideal monomer for step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers.[2] The reaction proceeds through the nucleophilic substitution of the tosylate groups by a difunctional nucleophile.
General Principles and Mechanistic Considerations
The success of the polymerization is contingent on several factors:
-
Stoichiometry: A precise 1:1 molar ratio of the bifunctional electrophile (this compound) and the difunctional nucleophile is crucial to achieve high molecular weight polymers.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Elevated temperatures are often required to drive the reaction to completion.
-
Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often added to scavenge the tosylate byproduct and deprotonate the nucleophile, enhancing its reactivity.
Caption: General scheme for step-growth polymerization.
Protocol for the Synthesis of a Polyether
This protocol describes the synthesis of a polyether via the polycondensation of this compound with a bisphenol, for example, Bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (anhydrous, finely ground)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), Bisphenol A (1.0 eq), and potassium carbonate (2.2 eq).
-
Add anhydrous DMF to the flask to achieve a monomer concentration of approximately 0.5 M.
-
Heat the reaction mixture to 120-140 °C and stir vigorously under a nitrogen atmosphere for 24-48 hours.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with methanol and water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Protocol for the Synthesis of a Polyamine
This protocol outlines the synthesis of a polyamine through the reaction of this compound with a diamine, such as hexamethylenediamine.
Materials:
-
This compound
-
Hexamethylenediamine
-
Potassium carbonate (anhydrous, finely ground)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
Procedure:
-
In a round-bottom flask, dissolve hexamethylenediamine (1.0 eq) and potassium carbonate (2.2 eq) in anhydrous DMSO.
-
Heat the mixture to 80 °C with stirring under a nitrogen atmosphere.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMSO to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction at 80 °C for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of diethyl ether to precipitate the polyamine.
-
Collect the polymer by filtration and wash it with diethyl ether.
-
Dry the resulting polyamine under vacuum.
Application in PROTACs: A Modern Frontier
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, and this compound serves as an excellent precursor for the synthesis of these linkers.
The propane unit provides a short, flexible alkyl chain, which can be crucial for achieving the optimal orientation of the two ligands for efficient ternary complex formation. The tosylate groups can be sequentially displaced by different nucleophiles, allowing for the directional and controlled assembly of the PROTAC molecule.
Caption: Sequential synthesis of a PROTAC linker.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a wide array of polymers and functional molecules. Its commercial availability, straightforward synthesis, and predictable reactivity make it an attractive choice for researchers in both academic and industrial settings. The principles and protocols outlined in this guide provide a solid foundation for the application of this compound in the creation of novel polymer linkers for diverse applications, from materials science to the development of next-generation therapeutics.
References
Application Note: Strategic Synthesis of Azetidines and Diamines via Nucleophilic Reaction of 1,3-Bis(tosyloxy)propane with Amines
Abstract
This guide provides a detailed technical overview and practical protocols for the reaction of 1,3-bis(tosyloxy)propane with amine nucleophiles. This compound is a versatile and powerful bifunctional electrophile, enabling the synthesis of valuable molecular scaffolds such as N-substituted azetidines and 1,3-diaminopropane derivatives. The strategic choice of amine nucleophile and reaction conditions allows for precise control over the reaction outcome, leading to either intramolecular cyclization or intermolecular double substitution. This document explores the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses the critical applications of these products in modern drug discovery and development.
Introduction: The Versatility of a Bifunctional Electrophile
In the landscape of synthetic organic chemistry, the ability to construct complex molecular architectures from simple, readily available starting materials is paramount. This compound, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), has emerged as a cornerstone building block for this purpose.[1][2] Its utility stems from the presence of two p-toluenesulfonate (tosylate) groups at the terminal positions of a propane backbone.
The tosylate group is an exceptionally good leaving group, a consequence of the resonance stabilization of the resulting tosylate anion.[3][4] This inherent reactivity transforms the relatively inert hydroxyl groups of the parent 1,3-propanediol into highly reactive sites for nucleophilic substitution.[5][6] When reacted with amine nucleophiles, this compound serves as a three-carbon dielectrophile, opening pathways to two fundamentally important classes of compounds:
-
N-Substituted Azetidines: These four-membered nitrogen-containing heterocycles are highly sought-after motifs in medicinal chemistry.[7][8] Their rigid, three-dimensional structure can improve pharmacokinetic properties, enhance binding to biological targets, and serve as valuable bioisosteres for other functional groups.[8][9]
-
1,3-Diaminopropane Derivatives: This structural motif is a key component in a wide range of biologically active molecules, ligands for metal catalysis, and building blocks for polymers.[2]
This application note will provide the scientific rationale and actionable protocols for selectively synthesizing these structures, empowering researchers to leverage this powerful reaction in their synthetic programs.
Scientific Principles & Reaction Mechanism
The reaction between this compound and an amine nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][6] The primary carbons of the propane backbone are unhindered, making them ideal substrates for the backside attack characteristic of SN2 reactions.
Upon reaction with a primary amine (R-NH₂) , two competing pathways can occur after the initial mono-alkylation step:
-
Pathway A: Intramolecular Cyclization: The newly formed secondary amine can act as an internal nucleophile, attacking the remaining tosylate-bearing carbon to form a stable, four-membered N-substituted azetidine ring. This is a 4-exo-tet cyclization, which is generally kinetically favorable.
-
Pathway B: Intermolecular Substitution: A second, external molecule of the primary amine can react at the remaining electrophilic site, leading to a linear N,N'-disubstituted-1,3-propanediamine.
The choice between these pathways is dictated by reaction conditions. Intramolecular cyclization is favored under high-dilution conditions and often requires a base to deprotonate the intermediate ammonium salt, enhancing the nucleophilicity of the internal nitrogen. Conversely, using a large excess of the amine nucleophile favors the intermolecular pathway.
When a secondary amine (R₂NH) is used, only the intermolecular double substitution pathway is possible, as the resulting tertiary amine lacks a proton and cannot undergo a second alkylation to facilitate cyclization. This provides a direct route to N,N,N',N'-tetrasubstituted-1,3-propanediamines.
Caption: Competing reaction pathways for this compound with a primary amine.
Experimental Protocols & Methodologies
General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Anhydrous solvents should be used where specified to prevent hydrolysis of the tosylate.
Protocol 1: Synthesis of N-Benzylazetidine (Intramolecular Cyclization)
This protocol provides an example of forming a four-membered heterocyclic ring, a structure of significant interest in medicinal chemistry.[10][11]
Materials:
-
This compound (3.84 g, 10.0 mmol)
-
Benzylamine (1.07 g, 1.09 mL, 10.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (4.15 g, 30.0 mmol)
-
Anhydrous Acetonitrile (CH₃CN) (100 mL)
-
Round-bottom flask (250 mL), reflux condenser, magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous acetonitrile (100 mL), this compound (10.0 mmol), and finely powdered potassium carbonate (30.0 mmol).
-
Addition of Amine: While stirring the suspension, add benzylamine (10.0 mmol) dropwise at room temperature. The use of equimolar amine and the presence of a base are crucial for favoring the intramolecular cyclization. The K₂CO₃ acts as a base to neutralize the p-toluenesulfonic acid formed during the reaction, which facilitates the cyclization of the intermediate amine.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and potassium tosylate) and wash the solid cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is often an oil. Purify by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure N-benzylazetidine.
Protocol 2: Synthesis of N,N,N',N'-Tetraethyl-1,3-propanediamine (Intermolecular Substitution)
This protocol demonstrates the double substitution reaction using a secondary amine, which cannot cyclize.
Materials:
-
This compound (3.84 g, 10.0 mmol)
-
Diethylamine (2.93 g, 4.12 mL, 40.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (50 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (10.0 mmol) and anhydrous DMF (50 mL).
-
Addition of Amine: Add diethylamine (40.0 mmol, 4 equivalents). Using a significant excess of the amine nucleophile ensures the reaction goes to completion and minimizes potential side reactions.[12] Diethylamine also acts as the base to neutralize the generated acid.
-
Reaction: Heat the mixture to 80°C and stir for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting ditosylate.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into water (200 mL) and extract with diethyl ether (3 x 50 mL). The product is basic and may require acidification of the aqueous layer to protonate any unreacted diethylamine before extraction to simplify purification.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.
Caption: General experimental workflow for the reaction of amines with this compound.
Data Summary and Expected Outcomes
The choice of amine nucleophile dictates the reaction product. The following table summarizes expected outcomes based on the amine class.
| Amine Nucleophile | Stoichiometry (Amine:Ditosylate) | Typical Solvent | Product Type | Expected Yield Range |
| Primary Aliphatic (e.g., Benzylamine) | 1:1 (with base) | Acetonitrile, THF | N-Alkylazetidine | 60-85% |
| Primary Aromatic (e.g., Aniline) | 1:1 (with base) | DMF, DMSO | N-Arylazetidine | 40-70% |
| Primary Aliphatic (e.g., Propylamine) | > 4:1 | DMF or neat | N,N'-Dialkyl-1,3-propanediamine | 75-95% |
| Secondary (e.g., Diethylamine) | > 4:1 | DMF, Acetonitrile | N,N,N',N'-Tetraalkyl-1,3-propanediamine | 80-95% |
Representative ¹H NMR Data (CDCl₃):
-
This compound (Starting Material): δ 7.78 (d, 4H, Ar-H), 7.35 (d, 4H, Ar-H), 4.11 (t, 4H, -CH₂-OTs), 2.45 (s, 6H, Ar-CH₃), 2.05 (quintet, 2H, -CH₂-CH₂-CH₂-).[1]
-
N-Benzylazetidine (Cyclized Product): δ 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, Ar-CH₂-N), 3.25 (t, 4H, azetidine -CH₂-), 2.10 (quintet, 2H, azetidine -CH₂-CH₂-CH₂-).
-
N,N,N',N'-Tetraethyl-1,3-propanediamine (Double Substitution Product): δ 2.48 (q, 8H, -N-CH₂-CH₃), 2.35 (t, 4H, -N-CH₂-CH₂-), 1.60 (quintet, 2H, -CH₂-CH₂-CH₂-), 1.01 (t, 12H, -CH₂-CH₃).
Applications in Drug Discovery & Development
The synthesis of substituted azetidines using this methodology is of profound importance to drug discovery. The azetidine ring is no longer considered an exotic curiosity but a valuable tool for medicinal chemists.[8]
-
Scaffold Rigidity: The strained four-membered ring introduces conformational rigidity into a molecule. This can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target protein, while also providing unique vectors for substituents to explore binding pockets.[9]
-
Improved Physicochemical Properties: Incorporation of an azetidine ring can favorably modulate key drug-like properties. It often leads to reduced lipophilicity and increased aqueous solubility compared to more traditional, larger aliphatic rings, which can improve a drug candidate's pharmacokinetic profile.
-
Novel Chemical Space: As a bioisosteric replacement for groups like gem-dimethyl or tert-butyl, azetidines provide access to novel chemical space, enabling the development of intellectual property and the navigation of complex patent landscapes.[13]
The reliable and scalable synthesis of these valuable motifs using this compound ensures that drug development programs can readily access these key building blocks for lead optimization and the creation of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 5469-66-9 [smolecule.com]
- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. home.iitk.ac.in [home.iitk.ac.in]
- 11. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 12. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatility of a Bifunctional Electrophile
An Application and Protocol Guide to SN2 Reactions with 1,3-Bis(tosyloxy)propane
This compound, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is a highly valuable and versatile bifunctional electrophile in organic synthesis.[1][2] Its utility stems from a simple yet powerful molecular architecture: a three-carbon propane chain flanked by two tosylate (TsO-) groups. The tosylate group, being the conjugate base of the strong acid p-toluenesulfonic acid, is an excellent leaving group, making the terminal carbons highly susceptible to nucleophilic attack.[3][4] This dual reactivity allows for the sequential or simultaneous displacement of both tosylate groups, providing a robust platform for constructing a wide array of linear, functionalized, and cyclic molecules. This guide provides a detailed exploration of the conditions, mechanisms, and applications of SN2 reactions involving this reagent, tailored for researchers in synthetic chemistry and drug development.
Mechanistic Principles: Controlling Reactivity
The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[1] The SN2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[5]
Key Mechanistic Features:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile, following second-order kinetics.[4][6]
-
Stereochemistry: A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. While the parent substrate is achiral, this principle is crucial when chiral nucleophiles are employed or when the reaction creates new stereocenters.[6]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group (180°), proceeding through a trigonal bipyramidal transition state.[5][6] The primary nature of the electrophilic carbons in this compound minimizes steric hindrance, making this backside attack highly favorable.[6][7]
Intermolecular vs. Intramolecular Pathways
A critical consideration when using bifunctional reagents is the competition between intermolecular (reaction between two separate molecules) and intramolecular (reaction within the same molecule) pathways.[8]
-
Intermolecular Reaction: Favored at higher concentrations. A nucleophile will react with two different molecules of this compound, or two equivalents of a mono-nucleophile will react with one substrate molecule.
-
Intramolecular Reaction (Cyclization): This occurs when a single molecule contains both a nucleophilic site and a leaving group.[9] With this compound, this is common when using a dinucleophile. After the first substitution, the intermediate contains a nucleophile and a remaining tosyloxy group, which can then react with itself to form a ring. Intramolecular reactions are favored at very low concentrations (high dilution) to minimize the chance of molecules reacting with each other.[10] The formation of stable 5- or 6-membered rings is often kinetically and thermodynamically favored.[8][10]
Optimizing Reaction Conditions
The success of an SN2 reaction with this compound hinges on the careful selection of several key parameters.
| Parameter | Recommended Conditions & Rationale |
| Nucleophile | Strong nucleophiles are required for an efficient SN2 reaction. Common examples include amines (RNH₂), alkoxides (RO⁻), azide (N₃⁻), and thiolates (RS⁻).[1][3][7] Weaker nucleophiles may require more forcing conditions. |
| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are optimal.[1][11] These solvents solvate the counter-cation of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, thus preserving its reactivity.[1][7] Protic solvents can hinder nucleophilicity through hydrogen bonding.[12] |
| Temperature | Reactions are typically conducted at elevated temperatures (e.g., 50-100 °C) to overcome the activation energy barrier.[1] However, excessively high temperatures should be avoided as they can promote side reactions like elimination (E2), although this is less of a concern for primary substrates. |
| Base | When using nucleophiles that are neutral (e.g., amines, thiols), a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often required to deprotonate the nucleophile after the initial substitution or to neutralize the H-OTs acid formed, driving the reaction to completion. |
| Concentration | As discussed, concentration is a key tool to control the reaction pathway. High concentrations (~0.5–1.0 M) favor intermolecular reactions, while high dilution conditions (<0.01 M) are essential for promoting intramolecular cyclization.[10] |
Experimental Protocol: Synthesis of 1,3-Diazidopropane
This protocol details the synthesis of 1,3-diazidopropane, a versatile intermediate for click chemistry and the synthesis of diamines, via a double SN2 displacement on this compound. This reaction is a well-established application.[3]
Materials & Equipment:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (2.2 - 2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Workflow Diagram:
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and sodium azide (2.2 eq).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the substrate.
-
Reaction: Begin stirring the suspension and heat the mixture to 80-90 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible. This typically takes 12-24 hours.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing an equal volume of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine. This removes residual DMF and inorganic salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product.
-
Purification & Characterization: The crude 1,3-diazidopropane can often be used directly. If necessary, it can be purified by vacuum distillation or column chromatography. Confirm the structure of the product using NMR and IR spectroscopy (a strong azide stretch should be visible around 2100 cm⁻¹).
Applications in Modern Synthesis
The ability to introduce a three-carbon linker with diverse functionalities at both ends makes this compound a cornerstone reagent in several areas:
-
Pharmaceuticals: It serves as a building block for synthesizing biologically active molecules, including the formation of heterocyclic rings which are common motifs in drug candidates.[1][3]
-
Macrocyclization: It is an effective reagent for creating macrocycles, which are crucial structures in drug design and host-guest chemistry.[3]
-
Polymer Chemistry: Used in the preparation of specialized polymers and materials.[1]
-
Functionalized Probes: The propane backbone can be used to link two different molecular entities, such as a fluorophore and a bioactive ligand, for use in biological research.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive nucleophile. 2. Insufficient temperature or reaction time. 3. Wet solvent or reagents. | 1. Use a stronger nucleophile or add a base to generate it in situ. 2. Increase temperature in 10 °C increments or allow the reaction to run longer. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. Elimination (E2) reaction. 2. Unwanted intermolecular reaction. 3. Mono-substitution only. | 1. Use the lowest effective temperature. E2 is less likely for primary tosylates but possible. 2. For cyclizations, ensure high dilution conditions are strictly maintained. 3. Increase the equivalents of the nucleophile and/or reaction time. |
| Difficult Purification | 1. Residual DMF in the product. 2. Co-elution of product and starting material. | 1. Perform multiple aqueous washes during workup. For stubborn cases, a high-vacuum distillation can remove DMF. 2. Optimize the TLC solvent system to achieve better separation before attempting column chromatography. |
References
- 1. Buy this compound | 5469-66-9 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. baranlab.org [baranlab.org]
- 12. youtube.com [youtube.com]
Application Note: 1,3-Bis(tosyloxy)propane as a Versatile Precursor for the Synthesis of 1,3-Diaminopropane Derivatives
Abstract: The 1,3-diaminopropane scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the backbone of numerous biologically active polyamines and their analogues. This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,3-diaminopropane derivatives using 1,3-bis(tosyloxy)propane as a highly efficient and versatile electrophilic precursor. We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures for direct amination and Gabriel synthesis, and discuss the critical parameters that ensure high-yield, reproducible outcomes for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of the 1,3-Diaminopropane Unit
The propane-1,3-diamine moiety is a fundamental building block in the architecture of natural polyamines such as spermidine and spermine. These polycations are essential for a multitude of cellular processes, including cell growth, proliferation, and the regulation of gene expression.[1][2] Consequently, synthetic analogues of polyamines are of significant interest in drug discovery, particularly in the development of antineoplastic agents that can interfere with the polyamine metabolism of rapidly proliferating cancer cells.[1][3]
The synthesis of these complex analogues requires robust and versatile starting materials. This compound, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), has emerged as a superior precursor for this purpose.[4][5] Its utility stems from the presence of two tosylate (TsO-) groups, which are excellent leaving groups in nucleophilic substitution reactions. This property facilitates the efficient and predictable introduction of nitrogen-based nucleophiles to form the desired C-N bonds, making it a cornerstone reagent for accessing a wide array of symmetrically and asymmetrically substituted 1,3-diaminopropane derivatives.[4][5]
This document serves as a practical guide, grounded in established chemical principles, for leveraging this compound in the laboratory.
Core Chemistry & Mechanistic Insights
The conversion of this compound to a diaminopropane derivative is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[4][6] The electron-withdrawing nature of the tosylate group polarizes the adjacent carbon atom, rendering it highly electrophilic and susceptible to attack by a nucleophile, such as an amine.
References
- 1. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uodiyala.edu.iq [uodiyala.edu.iq]
- 3. Synthetic polyamine analogues as antineoplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 5469-66-9 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Synthesis of PROTAC Linkers Using 1,3-Bis(tosyloxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] While the warhead and E3 ligase ligand provide target specificity, the linker is far from a passive spacer. Its length, flexibility, and chemical nature are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[3][4] An optimized linker facilitates productive protein-protein interactions within the ternary complex, leading to efficient and selective protein degradation.[5]
Alkyl chains are a frequently employed class of linkers in PROTAC design due to their synthetic accessibility and inherent flexibility.[6] This flexibility can be advantageous in allowing the warhead and E3 ligase ligand to adopt optimal orientations for ternary complex formation.[] 1,3-Bis(tosyloxy)propane is a versatile and commercially available building block for the construction of short, three-carbon aliphatic linkers. The two tosylate groups are excellent leaving groups in nucleophilic substitution (SN2) reactions, enabling the sequential and directional conjugation of a warhead and an E3 ligase ligand.[8] This application note provides a detailed, step-by-step protocol for the synthesis of a PROTAC linker derived from this compound, offering a practical guide for researchers in the field of targeted protein degradation.
Expertise & Experience: The Rationale Behind the Synthetic Strategy
The synthetic approach detailed herein is predicated on the principles of nucleophilic substitution, a cornerstone of organic synthesis. The tosylate group (p-toluenesulfonate) is an exceptional leaving group because its negative charge is delocalized through resonance, rendering it a weak base and thus stable upon displacement.[9] This property makes this compound an ideal electrophilic scaffold for our PROTAC linker synthesis.
The strategy involves a sequential, two-step alkylation. This stepwise approach is crucial for constructing a heterobifunctional PROTAC. By carefully controlling the stoichiometry and reaction conditions, we can first react one of the tosylate groups with a nucleophilic handle on the warhead molecule. Following purification of this mono-alkylated intermediate, the second tosylate group is then displaced by a nucleophile on the E3 ligase ligand. This controlled sequence prevents the undesired formation of homodimers of the warhead or E3 ligase ligand.
The choice of a simple propane linker offers a degree of conformational flexibility, which can be critical for allowing the PROTAC to adopt a productive conformation within the ternary complex.[10] The physicochemical properties of the linker, such as its hydrophobicity, also play a significant role in the overall properties of the PROTAC, including its cell permeability.[11][12] While longer, more hydrophilic linkers like polyethylene glycol (PEG) are also common, the short alkyl chain derived from this compound provides a valuable starting point for linker optimization studies.
Visualization of the Synthetic Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Modification of Biomolecules Using 1,3-Bis(tosyloxy)propane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,3-Bis(tosyloxy)propane is a versatile homobifunctional alkylating agent that serves as a valuable tool for the covalent modification and crosslinking of biomolecules. Its utility stems from the two tosylate moieties, which are excellent leaving groups, enabling nucleophilic substitution reactions with various functional groups present in proteins and nucleic acids. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for utilizing this compound in biological research and drug development. We will delve into the mechanistic basis of its reactivity, provide step-by-step experimental workflows, and discuss analytical techniques for the characterization of the modified biomolecules.
Introduction to this compound: A Molecular Bridge
This compound, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is a chemical compound with the formula C₁₇H₂₀O₆S₂.[1] It consists of a three-carbon propane backbone with a tosylate group attached to each end. The tosylate group is a derivative of p-toluenesulfonic acid and is an outstanding leaving group in nucleophilic substitution reactions. This bifunctionality allows this compound to act as a covalent crosslinker, forming stable thioether or secondary amine bonds with nucleophilic residues in biomolecules.
The propane linker provides a defined spatial separation of approximately 3.7 Å between the two reactive centers, making it a useful "molecular ruler" to probe the proximity of functional groups within a biomolecule or between interacting biomolecules. Its application is particularly relevant in studying protein-protein interactions, protein conformation, and for the development of bioconjugates.[2][3]
Key Properties of this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₀O₆S₂ | [1] |
| Molecular Weight | 384.46 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Reactivity | Electrophilic, undergoes SN2 reactions | [4] |
| Primary Targets | Nucleophilic groups (e.g., thiols, amines) | [2][3] |
Application I: Crosslinking of Proteins
The modification of proteins with this compound primarily targets the nucleophilic side chains of lysine and cysteine residues. Understanding the reactivity of these amino acids is crucial for designing effective crosslinking strategies.
Principles and Mechanism of Action
The crosslinking reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic side chain of an amino acid attacks one of the electrophilic carbon atoms of the propane backbone, displacing a tosylate group. This process is then repeated at the other end of the molecule with a second nucleophilic residue, resulting in a covalent crosslink.
dot
Caption: General mechanism of protein crosslinking by this compound.
Reactivity of Target Residues:
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). The pKa of the cysteine thiol group is typically around 8.3, meaning that at physiological pH (around 7.4), a significant portion exists as the reactive thiolate.[5] Reactions with cysteine result in the formation of a stable thioether bond.
-
Lysine: The ε-amino group (-NH₂) of lysine is also nucleophilic. Its pKa is around 10.5, so at neutral pH, it is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺).[6] To achieve significant reaction rates with lysine, the reaction is typically performed at a pH of 8.0 or higher, which increases the proportion of the deprotonated, reactive amine. The reaction forms a stable secondary amine linkage.
Causality of Experimental Choices:
-
pH: The choice of reaction pH is critical for controlling the specificity of the modification. A pH around 7.0-7.5 will favor the modification of cysteine residues, while a pH of 8.0-9.0 will increase the reactivity of lysine residues.[5]
-
Buffer Selection: It is imperative to use a buffer that does not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the protein for reaction with the crosslinker.[7] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers.
-
Solvent: this compound has limited solubility in purely aqueous solutions. A small amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is often required to dissolve the reagent before adding it to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <5% v/v) to minimize protein denaturation.
Detailed Protocol for Protein Crosslinking
This protocol provides a general framework for the crosslinking of proteins in solution. The optimal conditions, including protein concentration, crosslinker concentration, and reaction time, should be determined empirically for each specific system.
Materials:
-
Purified protein in a suitable amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Dialysis tubing or desalting columns
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF immediately before use.
-
Prepare the quenching solution.
-
-
Reaction Setup:
-
Adjust the concentration of the purified protein to the desired level (e.g., 1-10 mg/mL) in the chosen reaction buffer.
-
Equilibrate the protein solution to the desired reaction temperature (typically room temperature or 4°C to slow down the reaction).
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration. A good starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.
-
Mix the reaction gently and incubate for a defined period (e.g., 30 minutes to 2 hours). The incubation time will need to be optimized.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of approximately 50 mM to consume any unreacted this compound.
-
Incubate for an additional 15-30 minutes.
-
-
Removal of Excess Reagents:
-
Remove the excess crosslinker and quenching reagent by dialysis against a suitable buffer or by using a desalting column (e.g., Sephadex G-25).[8]
-
-
Analysis of Crosslinked Products:
-
Analyze the crosslinked protein by SDS-PAGE to observe the formation of higher molecular weight species.
-
For more detailed analysis, proceed to mass spectrometry.
-
dot ```dot digraph "Protein_Crosslinking_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Start: Purified Protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reagents" [label="Prepare Reagents\n(Crosslinker, Quenching Buffer)"]; "Reaction" [label="Crosslinking Reaction\n(Add Crosslinker, Incubate)"]; "Quench" [label="Quench Reaction\n(Add Tris or Glycine)"]; "Purify" [label="Purify\n(Dialysis/Desalting)"]; "Analyze" [label="Analyze\n(SDS-PAGE, Mass Spec)"]; "End" [label="End: Characterized\nCrosslinked Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reagents"; "Prepare_Reagents" -> "Reaction"; "Reaction" -> "Quench"; "Quench" -> "Purify"; "Purify" -> "Analyze"; "Analyze" -> "End"; }
References
- 1. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 5469-66-9 [smolecule.com]
- 5. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
Application Notes and Protocols for the Synthesis of Polyamamides from Propane-Based Monomers
Introduction: The Significance of C3 Monomers in Polyamide Synthesis
Polyamides, a cornerstone of the engineering plastics and synthetic fibers industries, are continually being reinvented to meet the demands of advanced applications and sustainable practices.[1][2][3] The exploration of novel monomers is a critical frontier in this endeavor. Propane-based monomers, specifically those with a three-carbon backbone, offer a unique building block for creating polyamides with distinct properties. The use of monomers such as 1,3-propanediamine and propanedioic acid (malonic acid) and its derivatives can lead to polyamides with altered crystallinity, thermal behavior, and mechanical performance compared to their more common longer-chain or aromatic counterparts.[4]
1,3-propanediamine, in particular, is a versatile precursor for pharmaceuticals, agrochemicals, and as a crosslinker for epoxy resins, highlighting its potential as a valuable monomer in polymer synthesis.[4] However, the synthesis of high-molecular-weight polyamides using 1,3-propanediamine presents unique challenges due to its high reactivity, which can lead to undesirable side reactions and limit molecular weight growth.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polyamides using propane-based monomers. We will delve into various polymerization techniques, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. Our focus is on ensuring reproducible and reliable synthesis of high-quality polyamides, paving the way for the development of novel materials.
Understanding the Monomers: Properties and Handling
A successful polymerization begins with a thorough understanding of the starting materials. The primary propane-based monomers for polyamide synthesis are a diamine and a diacid (or its derivative).
-
1,3-Propanediamine: A highly reactive and volatile liquid. Its reactivity makes it prone to side reactions at elevated temperatures, such as the formation of azetidine, which can cap the growing polymer chains.[4][5]
-
Propanedioic Acid (Malonic Acid) and its Derivatives: Malonic acid itself can be challenging to use directly in melt polymerization due to its tendency to decarboxylate at high temperatures. Therefore, its derivatives, such as diethyl malonate or malonyl chloride, are often preferred for solution or interfacial polymerization.
Table 1: Properties of Key Propane-Based Monomers
| Monomer | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Considerations |
| 1,3-Propanediamine | C₃H₁₀N₂ | 74.12 | 140 | High reactivity, volatile, hygroscopic. |
| Propanedioic Acid | C₃H₄O₄ | 104.06 | Decomposes at >135 | Prone to decarboxylation at high temperatures. |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | Less reactive than diacid chlorides, suitable for solution polymerization. |
| Malonyl Dichloride | C₃H₂Cl₂O₂ | 140.95 | 58 (18 mmHg) | Highly reactive, moisture-sensitive, ideal for interfacial polymerization. |
Polymerization Strategies for Propane-Based Polyamides
The choice of polymerization technique is critical and depends on the desired polymer properties, scale of synthesis, and the specific monomers being used. We will explore three primary methods: melt polymerization, solution polymerization, and interfacial polymerization.
Melt Polymerization: A Solvent-Free Approach
Melt polymerization is a widely used industrial method for producing thermoplastic polymers like polyamides.[4][6] It involves heating the monomers above their melting points in an inert atmosphere to initiate polycondensation. A key challenge with 1,3-propanediamine in melt polymerization is its volatility, which can lead to a stoichiometric imbalance of the diamine and diacid monomers.[4] To circumvent this, the formation of a stable polyamide salt prior to polymerization is a crucial step.[4]
This protocol describes the synthesis of a polyamide from 1,3-propanediamine and a dicarboxylic acid (e.g., dodecanedioic acid, yielding PA3,12) via a two-step process involving salt formation and subsequent melt and solid-state polymerization.[4][5]
Step 1: Synthesis of Polyamide Salt (e.g., 3,12 Salt)
-
Rationale: The formation of a thermally stable salt ensures a 1:1 molar ratio of the diamine and diacid during polymerization, preventing the loss of the more volatile 1,3-propanediamine at high temperatures.[4]
-
Dissolve the dicarboxylic acid (e.g., dodecanedioic acid, 1 equivalent) in ethanol at an elevated temperature (e.g., 70°C).
-
Slowly add a solution of 1,3-propanediamine (1 equivalent) in ethanol to the dicarboxylic acid solution with constant stirring.
-
A white precipitate of the polyamide salt will form.
-
Continue stirring for 2-3 hours to ensure complete reaction.
-
Filter the salt, wash with cold ethanol to remove any unreacted monomers, and dry under vacuum at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Step 2: Melt and Solid-State Polymerization
-
Rationale: A two-stage heating process is employed. The initial melt polymerization forms a prepolymer, and the subsequent solid-state polymerization (SSP) increases the molecular weight by facilitating the removal of water byproduct under vacuum at a temperature below the polymer's melting point.
-
Place the dried polyamide salt in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.
-
Purge the reactor with nitrogen to remove oxygen.
-
Heat the reactor to a temperature above the salt's melting point (e.g., 220-240°C) under a slow stream of nitrogen.
-
Once the salt has melted, continue the reaction for 1-2 hours to form a prepolymer.
-
Reduce the pressure gradually to a high vacuum (<1 torr) to facilitate the removal of water, the condensation byproduct.
-
Continue the melt polymerization under vacuum for another 2-3 hours.
-
Cool the reactor to obtain the polyamide.
-
For solid-state polymerization, the obtained polymer is ground into a powder and heated under high vacuum at a temperature below its melting point (e.g., 180-200°C) for several hours (e.g., 12-24 hours). This step is crucial for achieving high molecular weights.[4][5]
Workflow for Two-Step Melt Polymerization
Caption: Workflow for the two-step melt polymerization of polyamides from 1,3-propanediamine.
Solution Polymerization: A Homogeneous Approach
Solution polymerization offers better temperature control and can be performed at lower temperatures than melt polymerization, which is advantageous for monomers that are thermally sensitive.[4] This method involves dissolving the monomers in a suitable solvent and carrying out the polymerization in a homogeneous phase.
This protocol is suitable for the reaction of 1,3-propanediamine with a diacid chloride in the presence of an acid scavenger.
-
Rationale: The use of a highly reactive diacid chloride allows the reaction to proceed at low temperatures, minimizing side reactions. An acid scavenger (a base) is necessary to neutralize the HCl byproduct, which would otherwise react with the diamine and halt the polymerization.
-
Dissolve 1,3-propanediamine (1 equivalent) and an acid scavenger (e.g., pyridine or triethylamine, 2 equivalents) in a dry, inert solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)) in a reaction flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a solution of the diacid chloride (e.g., malonyl dichloride, 1 equivalent) in the same solvent to the cooled diamine solution with vigorous stirring.
-
Maintain the temperature at 0-5°C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or water.
-
Filter the polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and then with hot water to remove any remaining salts.
-
Dry the resulting polyamide under vacuum at 60-80°C.
Logical Diagram for Solution Polymerization
Caption: Key steps in the low-temperature solution polymerization of polyamides.
Interfacial Polymerization: A Rapid, Heterogeneous Method
Interfacial polymerization is a rapid, low-temperature technique that occurs at the interface of two immiscible liquids.[7][8] One monomer is dissolved in an aqueous phase (typically the diamine), and the other in an organic phase (typically the diacid chloride).[7][8] This method is particularly useful for producing high-molecular-weight polymers quickly.
-
Rationale: The rapid reaction at the liquid-liquid interface forms a thin film of polymer, which acts as a barrier to further reaction.[7] By continuously removing this film, fresh interface is exposed, allowing the polymerization to proceed. An inorganic base is added to the aqueous phase to neutralize the HCl byproduct.[8]
-
Prepare an aqueous solution of 1,3-propanediamine (e.g., 0.5 M) and an inorganic base (e.g., sodium hydroxide, 1.0 M).
-
Prepare an organic solution of the diacid chloride (e.g., malonyl dichloride, 0.5 M) in a water-immiscible solvent (e.g., dichloromethane or hexane).
-
Carefully pour the organic solution on top of the aqueous solution in a beaker to create a distinct interface.
-
A film of polyamide will form instantly at the interface.
-
Using forceps, gently grasp the polymer film at the center and pull it out of the beaker as a continuous "rope".
-
Wash the polymer rope thoroughly with water and then with a solvent like acetone or ethanol to remove unreacted monomers and solvent.
-
Dry the polyamide under vacuum.
Experimental Workflow for Interfacial Polymerization
Caption: Schematic of the interfacial polymerization process.
Characterization of Propane-Based Polyamides
Once synthesized, a comprehensive characterization of the polyamide is essential to understand its structure, properties, and potential applications.
Table 2: Key Characterization Techniques for Polyamides
| Technique | Information Obtained | Reference |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, confirmation of amide bond formation, detection of side reactions and end groups. | [4][5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (amide C=O and N-H stretching). | [3][9] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. | [9][10] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | [11] |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). | [10][12] |
| X-Ray Diffraction (XRD) | Crystalline structure and morphology. | [5][10] |
Properties and Potential Applications
Polyamides derived from propane-based monomers can exhibit a range of interesting properties. For instance, PA3,X polyamides have shown favorable thermal properties with melting points ranging from 196 to 216 °C.[4][5] The water absorption of these polymers tends to decrease as the length of the dicarboxylic acid chain increases.[4][5] These properties make them candidates for applications where traditional polyamides are used, such as in textiles, automotive components, and electronics, but with potentially different performance characteristics.[2][13]
Conclusion
The synthesis of polyamides from propane-based monomers, while presenting some challenges, opens up new avenues for the development of novel polymers with tailored properties. By carefully selecting the appropriate polymerization technique and controlling the reaction conditions, high-molecular-weight polyamides can be successfully synthesized. The protocols and insights provided in these application notes serve as a robust starting point for researchers to explore this exciting area of polymer chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. atmanpolymer.com [atmanpolymer.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. aerosusa.com [aerosusa.com]
Application Notes and Protocols for Reactions Involving 1,3-Bis(tosyloxy)propane
Introduction: The Versatility of a Propanediyl Bridge
1,3-Bis(tosyloxy)propane, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is a bifunctional electrophile widely employed in organic synthesis.[1] Its utility stems from the presence of two tosylate moieties, which are excellent leaving groups in nucleophilic substitution reactions. This molecular architecture makes it an ideal reagent for introducing a three-carbon linker between two nucleophilic centers, a common strategy in the synthesis of macrocycles, polymers, and pharmacologically active molecules.[1][2] This guide provides an in-depth exploration of the experimental setups for reactions involving this reagent, focusing on practical protocols, mechanistic rationale, and applications in drug discovery.
Physicochemical Properties and Handling
Before delving into reaction protocols, a thorough understanding of the reagent's properties and safety considerations is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5469-66-9 | [3] |
| Molecular Formula | C₁₇H₂₀O₆S₂ | [3][4] |
| Molecular Weight | 384.46 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 90–93°C | [2] |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), chlorinated solvents (DCM). | [1] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is incompatible with strong oxidizing agents.[6] Store the reagent in a cool, dark, and dry place. While not classified as hazardous under GHS, it is good laboratory practice to avoid inhalation of dust and contact with skin and eyes.
Core Application: Dialkylation Reactions
The primary utility of this compound is as a propanediyl linking agent through dialkylation of nucleophiles. The general reaction scheme involves the sequential displacement of the two tosylate groups.
Mechanism of Action: A Tale of Two Substitutions
The reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The choice of a polar aprotic solvent, such as DMF or DMSO, is crucial as it solvates the cation of the base without strongly solvating the nucleophile, thereby enhancing its reactivity. The tosylate anion (TsO⁻) is a highly stable leaving group due to resonance delocalization of the negative charge, which drives the reaction forward.
Given the bifunctional nature of the electrophile and potentially the nucleophile, the reaction can lead to a mixture of mono-alkylated, di-alkylated (linear or cyclic), and polymeric products. Control over reaction conditions, particularly concentration (high dilution favors cyclization), stoichiometry, and temperature, is essential to steer the reaction towards the desired outcome.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-Bis(tosyloxy)propane
Welcome to the technical support guide for the synthesis of 1,3-Bis(tosyloxy)propane. This resource is designed for researchers and drug development professionals to troubleshoot common issues and enhance the yield and purity of this critical synthetic intermediate. We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer solutions to frequently encountered challenges.
Reaction Overview and Core Mechanism
The synthesis of this compound is a cornerstone reaction that converts the poor hydroxyl leaving groups of 1,3-propanediol into excellent tosylate leaving groups, facilitating subsequent nucleophilic substitution reactions.[1] The standard procedure involves the reaction of 1,3-propanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base, typically pyridine.[2]
Understanding the dual role of pyridine is fundamental to mastering this synthesis. It functions not merely as an acid scavenger but as a nucleophilic catalyst.[3][4]
-
Nucleophilic Catalysis : Pyridine, being more nucleophilic than the alcohol, first attacks the electrophilic sulfur atom of TsCl.[5] This generates a highly reactive N-tosylpyridinium chloride intermediate.[6][7]
-
Tansfer to Alcohol : This activated intermediate is a far more potent tosylating agent than TsCl itself and is readily attacked by the hydroxyl groups of 1,3-propanediol.[3][7]
-
Acid Scavenging : A second molecule of pyridine then acts as a base, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction to form water-soluble pyridinium chloride, which is easily removed during workup.[3]
This mechanism ensures the stereochemistry at the carbon atom bearing the oxygen is retained because the C-O bond of the alcohol is not broken during the process.[8]
Troubleshooting Guide
This section addresses the most common issues that lead to suboptimal results.
Q: My final yield is consistently low. What are the primary factors to investigate?
A: Low yield is the most frequent complaint and typically stems from one of four areas: moisture, reagent quality, stoichiometry, or temperature control.
-
Moisture Contamination: p-Toluenesulfonyl chloride (TsCl) readily hydrolyzes in the presence of water to form inactive p-toluenesulfonic acid.[9] This side reaction consumes your limiting reagent and complicates purification.
-
Solution: Ensure all glassware is oven- or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and ensure your 1,3-propanediol and pyridine are dry.
-
-
Reagent Purity: The quality of your starting materials is critical.
-
Incorrect Stoichiometry: Since you are performing a di-substitution, precise stoichiometry is key.
-
Solution: Use a slight excess of TsCl and pyridine (e.g., 2.2-2.5 equivalents of each relative to the diol) to drive the reaction to completion and ensure both hydroxyl groups are tosylated.
-
-
Poor Temperature Control: The initial reaction is exothermic.[9] Adding TsCl too quickly at room temperature can lead to side reactions.
Q: My NMR analysis shows a significant amount of the mono-tosylated byproduct. How can I improve the yield of the di-tosylate?
A: Formation of the mono-tosylate is a classic sign of incomplete reaction, usually due to insufficient reagents or reaction time.
-
Cause: The second tosylation is often slower than the first due to steric hindrance and electronic effects. If insufficient TsCl or pyridine is used, or the reaction is stopped prematurely, the mono-tosylated species will be a major component.
-
Solution:
-
Re-evaluate Stoichiometry: Ensure at least 2.2 equivalents of TsCl and pyridine are used. For sterically hindered diols, up to 3.0 equivalents may be necessary.
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) after it has warmed to room temperature.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting diol and the mono-tosylate intermediate. The di-tosylated product will be significantly less polar.
-
Q: My final product is a sticky oil or gum, not the expected white crystalline solid. What is the contaminant?
A: This is almost always due to residual pyridinium hydrochloride salt. This salt is highly soluble in the reaction mixture but can crash out during workup or prevent your product from crystallizing.
-
Cause: Pyridinium hydrochloride is formed as the byproduct. If not completely removed during the aqueous workup, it will contaminate your final product.
-
Solution: Rigorous Aqueous Workup:
-
Quench and Dilute: After the reaction is complete, quench with water and dilute with your extraction solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acid Wash: Perform multiple washes with a dilute, cold acid solution (e.g., 1M HCl or 5% Copper (II) Sulfate) until the aqueous layer is no longer basic. The copper sulfate solution is particularly effective as it complexes with pyridine, aiding its removal.
-
Neutralize and Dry: Wash with water, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before concentrating.
-
Q: My mass spectrometry data shows an unexpected peak corresponding to a chlorinated byproduct. How is this forming?
A: The formation of chlorinated byproducts, such as 1-chloro-3-(tosyloxy)propane or 1,3-dichloropropane, can occur via a nucleophilic substitution (Sₙ2) reaction.
-
Cause: The tosylate is an excellent leaving group. The chloride ion (from TsCl or, more likely, from the pyridinium hydrochloride salt) can act as a nucleophile and displace the newly formed tosylate group. This side reaction is particularly prevalent in polar aprotic solvents like DMF or DMSO, which accelerate Sₙ2 reactions.[13]
-
Solution:
-
Solvent Choice: Use a less polar, inert solvent such as Dichloromethane (DCM) or Chloroform.[2][13] These solvents do not solvate the chloride ion as effectively, reducing its nucleophilicity.
-
Temperature Control: Avoid excessive heating, as this will increase the rate of the substitution side reaction.
-
Base Selection: While pyridine is standard, using a bulkier, non-nucleophilic base in conjunction with an inert solvent could also mitigate this, though this represents a more significant deviation from standard protocols.
-
Frequently Asked Questions (FAQs)
Q1: Why is a low initial temperature (0-5 °C) so important? The reaction between TsCl and pyridine is exothermic. Maintaining a low temperature during the addition of TsCl prevents the temperature from rising uncontrollably, which could lead to unwanted side reactions and decomposition of the reactive N-tosylpyridinium intermediate.[12]
Q2: Can I use triethylamine (TEA) or sodium hydroxide (NaOH) instead of pyridine? While other bases can be used, pyridine is often superior for two reasons.[3]
-
NaOH: As a strong base, it would rapidly react with TsCl itself and can promote elimination side reactions.[6]
-
TEA: Triethylamine is a good acid scavenger but is not as effective a nucleophilic catalyst as pyridine.[6] Therefore, the reaction may proceed much more slowly. Pyridine's ability to act as both a catalyst and a base makes it ideal for this transformation.[5][7]
Q3: What is the best way to ensure my reaction is anhydrous? Start with oven-dried glassware, cooled under a stream of inert gas. Use a syringe to add liquid reagents (1,3-propanediol, pyridine) through a rubber septum. Use a solvent from a sealed bottle or one that has been freshly distilled over a drying agent.
Q4: What is the recommended purification method for this compound? After a thorough aqueous workup, the most common and effective method is recrystallization.[12] A solvent system like methanol, ethanol, or a mixture of ethyl acetate and hexanes often yields the product as a pure white crystalline solid.[14] If recrystallization fails to remove impurities, column chromatography on silica gel is a reliable alternative.[2]
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for a typical lab-scale synthesis.
Step-by-Step Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,3-propanediol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 10 mL per gram of diol).
-
Base Addition: Add anhydrous pyridine (2.5 eq) to the solution via syringe.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
TsCl Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 2.2 eq) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise via an addition funnel over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: Stir the white slurry at 0 °C for an additional 2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing cold deionized water.
-
Separate the layers. Wash the organic layer sequentially with cold 1M HCl (3 times), deionized water (1 time), saturated NaHCO₃ solution (1 time), and finally, brine (1 time).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Recrystallize the resulting crude white solid from hot ethanol to afford this compound as fine white crystals. Typical yields should be >90%.[12]
Data & Reference Tables
Table 1: Recommended Reagent Stoichiometry & Conditions
| Parameter | Recommended Value | Rationale |
| 1,3-Propanediol | 1.0 eq | Limiting reagent |
| p-Toluenesulfonyl Chloride | 2.2 - 2.5 eq | Ensures complete di-substitution |
| Pyridine | 2.5 - 3.0 eq | Acts as catalyst and scavenges all HCl produced |
| Solvent | Anhydrous DCM | Inert solvent, minimizes chloride side reactions[2][13] |
| Initial Temperature | 0 - 5 °C | Controls exothermic reaction, prevents side reactions[12] |
| Reaction Time | 12 - 24 hours | Allows the slower second tosylation to complete |
Table 2: Troubleshooting Summary
| Issue | Likely Cause | Quick Solution |
| Low Yield | Moisture; Poor reagent quality | Use anhydrous conditions; verify reagent purity |
| Incomplete Reaction | Insufficient TsCl or reaction time | Use >2.2 eq TsCl; increase stir time to 24h |
| Mono-tosylate byproduct | Sub-stoichiometric reagents | Increase equivalents of TsCl and pyridine |
| Oily/Gummy Product | Pyridinium salt contamination | Perform multiple cold 1M HCl washes during workup |
| Chlorinated Byproduct | Sₙ2 with Cl⁻; wrong solvent | Use DCM instead of DMF; avoid high temperatures[13] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Buy this compound | 5469-66-9 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. proprep.com [proprep.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. orgosolver.com [orgosolver.com]
- 9. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. addi.ehu.es [addi.ehu.es]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Bis(tosyloxy)propane by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1,3-Bis(tosyloxy)propane via recrystallization. It addresses common experimental challenges through troubleshooting guides and FAQs, grounded in established chemical principles and field-proven techniques.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing causal explanations and actionable solutions.
Question: My compound "oiled out," forming a liquid layer instead of crystals upon cooling. What happened and how do I fix it?
Answer:
"Oiling out" occurs when the solute precipitates from the solution as a supercooled liquid or molten state rather than a solid crystalline lattice.[1][2] This phenomenon is typically caused by one of two conditions:
-
High Solute Concentration/Rapid Cooling: The solution becomes highly supersaturated too quickly, and the kinetic barrier to forming an ordered crystal lattice is too high. The molecules then aggregate into a disordered, liquid phase, which is a lower energy state than remaining in solution but not as stable as the crystal lattice.[2]
-
Melting Point Depression: The melting point of your this compound is below the temperature of the solution when it begins to precipitate.[1] This is often exacerbated by the presence of significant impurities, which can cause substantial melting point depression.
Solutions:
-
Reduce Saturation & Slow the Cooling: Re-heat the mixture until the oil fully redissolves. Add a small amount (1-5% of the total volume) of the primary solvent (the one in which the compound is more soluble, e.g., ethanol) to slightly decrease the saturation.[3] Insulate the flask to ensure very slow cooling, which gives the molecules sufficient time to align into a crystal lattice.
-
Adjust the Solvent System: If the issue persists, the solvent system may be inappropriate. For a compound with a melting point of 90-93°C, using a solvent system that boils significantly higher can be problematic.[4][5] Consider switching to a solvent with a lower boiling point, such as methanol, which can sometimes prevent oiling out where ethanol fails.[6]
-
Induce Crystallization Above the Oiling Point: Try to induce crystallization at a higher temperature before the solution cools to the point of oiling out. This can be done by scratching the inner surface of the flask with a glass rod or, ideally, by adding a seed crystal of pure this compound.[3][7]
Question: I have a very poor yield after recrystallization (<50%). What are the most likely causes?
Answer:
A low recovery is a common issue in recrystallization and usually points to procedural inefficiencies rather than product decomposition.
Causes & Solutions:
-
Excessive Solvent Usage: The most frequent cause of low yield is using too much solvent to dissolve the crude product.[3] this compound will have some residual solubility in the cold solvent mixture; using an excessive volume magnifies this loss.
-
Premature Crystallization: If the compound crystallizes too early, such as during a hot gravity filtration step, significant product loss will occur on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Using a fluted filter paper can also speed up the filtration process, minimizing the time the solution has to cool.
-
-
Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize the precipitation of the product from the mother liquor.[7]
-
Question: No crystals are forming, even after the solution has cooled completely. What should I do?
Answer:
The failure of crystals to form indicates that the solution is not supersaturated, or the energy barrier for nucleation (the initial formation of a crystal) has not been overcome.
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to vigorously scratch the inside of the flask at the surface of the solution.[7] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure product ("seed crystal").[3] This provides a pre-existing template for further crystallization, bypassing the initial nucleation energy barrier.
-
-
Increase Concentration: If induction methods fail, your solution is likely unsaturated (too dilute).[7] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again slowly.[3]
-
Add an Anti-Solvent (for single-solvent systems): If you are using a single solvent like ethanol, you can cautiously add a miscible "anti-solvent" (one in which the compound is insoluble, like water) dropwise to the cooled solution until persistent cloudiness appears. Then, add a drop or two of the primary solvent to redissolve the cloudiness and allow it to stand.
Question: My final product has a broad melting point that is lower than the expected 90-93°C. What are the next steps?
Answer:
A broad and depressed melting point is a classic indicator of impurities.[8] This suggests that the initial recrystallization did not sufficiently remove them.
Solutions:
-
Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity. Ensure the procedure is followed meticulously, particularly regarding the use of minimal hot solvent and a slow cooling rate.
-
Consider an Alternative Purification Method: If impurities co-crystallize with your product, recrystallization may not be effective. In such cases, column chromatography is the preferred method for separating compounds with different polarities.[8] this compound has intermediate polarity and can be effectively purified on silica gel using an ethyl acetate/hexanes mobile phase.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: A binary solvent system is generally most effective. The ideal system consists of a "solvent" in which the compound is soluble when hot, and an "anti-solvent" in which it is insoluble. For this compound, ethanol/water or ethanol/acetone mixtures are commonly cited and effective choices.[4][8] The process involves dissolving the crude material in a minimal amount of hot ethanol and then adding water or acetone dropwise until the solution becomes faintly cloudy, then clarifying with a drop of ethanol before cooling.
Q2: How critical is the cooling rate for a successful recrystallization?
A2: The cooling rate is extremely critical. Rapid cooling promotes the formation of small, impure crystals by trapping impurities within the fast-growing lattice.[3] A slow, gradual cooling process allows the crystal lattice to form in a more ordered and selective manner, excluding impurity molecules and resulting in a much purer final product. It is best practice to allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath.
Q3: What is the expected melting point of pure this compound?
A3: Pure this compound should appear as a white crystalline powder with a sharp melting point in the range of 90-93°C.[4] A sharp melting range (e.g., 91.5-92.5°C) is a strong indicator of high purity.
Q4: Can I reuse the filtrate (mother liquor) to recover more product?
A4: Yes. The mother liquor contains dissolved product. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate to re-concentrate it and then repeating the cooling process. However, be aware that this second crop will generally be less pure than the first, as the impurities from the original sample are now concentrated in the mother liquor.
Data Summary and Physicochemical Properties
| Parameter | Value | Source(s) |
| IUPAC Name | Propane-1,3-diyl bis(4-methylbenzenesulfonate) | [4] |
| Molecular Formula | C₁₇H₂₀O₆S₂ | [4][8] |
| Molecular Weight | 384.46 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4][9] |
| Purity (Typical) | ≥98% (HPLC) | [5][9] |
| Melting Point | 90-93 °C | [4] |
| Recommended Solvents | Ethanol/Water, Ethanol/Acetone | [4][8] |
Experimental Protocol: Recrystallization from Ethanol/Water
This protocol describes a standard procedure for purifying crude this compound.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to a gentle boil (using a steam bath or hot plate) with stirring. Continue adding ethanol in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Induce Saturation: To the clear, hot filtrate, add water dropwise while swirling until the solution becomes persistently cloudy. This indicates the saturation point has been reached.
-
Clarification: Add 1-2 drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this time.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio) to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly, either by air-drying on the filter or by placing them in a vacuum oven at a low temperature (<50°C).
-
Purity Assessment: Characterize the final product by taking its melting point.
Visualization of Recrystallization Workflow
Caption: Workflow diagram for the purification of this compound.
References
- 1. reddit.com [reddit.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
- 8. Buy this compound | 5469-66-9 [smolecule.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
avoiding side reactions during the tosylation of 1,3-propanediol
Welcome to the Technical Support Center for Synthetic Chemistry. As Senior Application Scientists, we understand that even standard transformations can present unique challenges. This guide is designed to provide in-depth troubleshooting for the tosylation of 1,3-propanediol, a seemingly straightforward reaction that is often complicated by competitive side reactions. Our goal is to equip you with the mechanistic understanding and practical protocols to achieve your desired mono- or ditosylated product with high yield and purity.
Introduction: The Challenge of Selectivity in Diol Tosylation
The tosylation of alcohols is a cornerstone of organic synthesis, converting a poor leaving group (–OH) into an excellent one (–OTs) without altering the stereochemistry of the carbon center.[1] This transformation is critical for subsequent nucleophilic substitution or elimination reactions. While the tosylation of a simple mono-alcohol is generally high-yielding, the reaction with symmetrical diols like 1,3-propanediol introduces a significant challenge: selectivity . The presence of two reactive hydroxyl groups opens the door to a mixture of products, including the desired monotosylate, the ditosylate, and various side products arising from subsequent reactions.
This guide will dissect the common issues encountered during this reaction and provide field-proven solutions to steer the reaction toward your desired outcome.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems observed during the tosylation of 1,3-propanediol. Each issue is analyzed by its root cause, followed by actionable solutions and detailed protocols.
Problem 1: Low Yield of Monotosylate, High Yield of Ditosylate
Q: I am trying to synthesize 1,3-propanediol monotosylate, but my reaction mixture is primarily the ditosylated product. How can I improve the selectivity for the mono-substituted product?
Root Cause Analysis
The formation of the ditosylate is a straightforward statistical and kinetic issue. If stoichiometric amounts of 1,3-propanediol and tosyl chloride (TsCl) are used, a mixture of starting material, monotosylate, and ditosylate is almost inevitable. The initially formed monotosylate is still a nucleophile and can compete with the starting diol for the remaining TsCl, leading to the ditosylated product.
Solutions & Protocols
To favor the formation of the monotosylate, the strategy is to manipulate the reaction conditions to ensure that a molecule of TsCl is more likely to encounter a molecule of 1,3-propanediol than a molecule of the monotosylate product.
Solution A: Control Stoichiometry and Reagent Addition
This is the most direct method. By using a large excess of the diol, the concentration of the diol will always be significantly higher than the monotosylate, statistically favoring the reaction of TsCl with the diol.[2] Combining this with slow addition of the tosylating agent at low temperatures enhances control.[2]
TABLE 1: Reaction Conditions for Selective Monotosylation
| Parameter | Condition for Monotosylation | Condition for Ditosylation | Rationale |
| Diol : TsCl Ratio | 3:1 to 5:1 | 1:2.2 to 1:2.5 | A large excess of diol statistically favors mono-reaction. |
| TsCl Addition | Slow, dropwise via syringe pump | Rapid or portion-wise | Maintains a low instantaneous concentration of TsCl. |
| Temperature | 0 °C to RT | 0 °C to Reflux | Lower temperature reduces the rate of the second tosylation. |
| Base | Pyridine or TEA | Pyridine or TEA | Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate.[3][4][5][6] |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM), Pyridine | An inert solvent is preferred to avoid side reactions. |
Protocol 1: Controlled Monotosylation of 1,3-Propanediol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-propanediol (4.0 eq).
-
Solvent & Base: Add anhydrous dichloromethane (DCM) and pyridine (2.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.0 eq) in a minimal amount of anhydrous DCM. Using a syringe pump, add the TsCl solution dropwise to the stirred diol solution over 4-6 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for an additional 2 hours after the addition is complete, then let it warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The excess 1,3-propanediol can be removed by vacuum distillation or extensive washing. The final product is typically purified by column chromatography.
Problem 2: Formation of Cyclic and Polymeric Byproducts
Q: My reaction is clean at the beginning, but upon work-up or extended reaction times, I observe the formation of side products, including what appears to be oligomers or polymers. What is happening?
Root Cause Analysis
These byproducts arise from intermolecular and intramolecular reactions of the highly reactive monotosylate intermediate.
-
Polymerization/Oligomerization: The hydroxyl end of one monotosylate molecule can act as a nucleophile, attacking the tosylated end of another molecule in an intermolecular Sₙ2 reaction. This Williamson ether synthesis-type reaction forms a dimer, which can then react further to form trimers and higher-order oligomers.
-
Intramolecular Cyclization: The hydroxyl group of the monotosylate can attack the carbon bearing the tosylate group on the same molecule. For 1,3-propanediol monotosylate, this would form oxetane, a strained four-membered ring. While less favorable than the formation of five- or six-membered rings from other diols, it can occur, especially at higher temperatures or with stronger, non-hindered bases.
Caption: Main vs. Side Reaction Pathways
Solutions & Protocols
The key is to suppress the nucleophilicity of the free hydroxyl group after the monotosylate is formed. The most robust, albeit longer, method is to use a protecting group strategy.
Solution B: Protecting Group Strategy
This multi-step approach offers the highest selectivity and avoids intermolecular side reactions entirely. For a 1,3-diol, a benzylidene acetal is an excellent choice for a protecting group as it forms a stable six-membered ring.[7][8]
Caption: Workflow for Protection-Tosylation-Deprotection
Protocol 2: Monotosylation via Benzylidene Acetal Protection
-
Protection:
-
In a round-bottom flask, dissolve 1,3-propanediol (1.0 eq) and benzaldehyde (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction, neutralize the acid with triethylamine, and remove the toluene under reduced pressure. Purify the resulting benzylidene acetal by distillation or chromatography.
-
-
Tosylation:
-
Dissolve the purified benzylidene acetal (which now has only one primary hydroxyl group from the original diol structure available for reaction if derived from a more complex polyol, but in the case of protecting 1,3-propanediol itself this step is to protect it for another reaction. For selective monotosylation of a symmetrical diol, we first protect one end. Let's adjust the logic to reflect a more relevant strategy, such as converting glycerol to 1,3-propanediol monotosylate)
-
Correction & Clarification for 1,3-Propanediol: The protection strategy is most powerful for achieving monofunctionalization . After protecting the diol, you would tosylate the now single available hydroxyl group. Since 1,3-propanediol is symmetrical, protecting it to tosylate one end seems redundant unless the goal is to introduce a different functionality on the other end later. A more direct application is seen in selectively reacting the middle hydroxyl of glycerol after protecting the 1,3-diols.[9][10][11] However, if extremely high purity of the monotosylate is needed and direct methods fail, a statistical mono-protection followed by separation and tosylation is a valid, though laborious, path.
-
Problem 3: Formation of 3-chloropropan-1-ol
Q: My NMR shows a chlorinated species, 3-chloropropan-1-ol, instead of or in addition to my desired tosylate. Where is the chlorine coming from?
Root Cause Analysis
This unexpected side reaction is often solvent-dependent. The chloride ion (Cl⁻) is a byproduct of the reaction between the alcohol and tosyl chloride. The tosylate group is an excellent leaving group, and the Cl⁻ ion, while a relatively weak nucleophile, can displace it in an Sₙ2 reaction. This reaction is significantly accelerated in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which solvate the accompanying cation (e.g., pyridinium) but leave the chloride anion highly reactive.[12] In less polar solvents like DCM, this side reaction is much slower.
Solutions
-
Change the Solvent: The most effective solution is to avoid polar aprotic solvents like DMF. Use an inert solvent such as dichloromethane (DCM), chloroform, or toluene.[12]
-
Temperature Control: Keep the reaction temperature low (0 °C) to disfavor the Sₙ2 displacement reaction.
-
Use a Different Sulfonylating Agent: If chlorination remains a persistent issue, consider using a sulfonylating agent that does not produce chloride ions, such as tosyl anhydride (Ts₂O).
Frequently Asked Questions (FAQs)
Q1: What is the specific role of pyridine in the tosylation reaction?
Pyridine serves two critical functions.[5][13] First, it acts as a base to neutralize the HCl generated during the reaction, preventing it from causing acid-catalyzed side reactions. Second, and more importantly, pyridine acts as a nucleophilic catalyst. It is more nucleophilic than the alcohol and attacks the TsCl first to form a highly reactive N-tosylpyridinium chloride intermediate.[3][4][6] This intermediate is a much more potent tosylating agent than TsCl itself, which speeds up the reaction with the alcohol.
Q2: Can I use triethylamine (TEA) instead of pyridine?
Yes, triethylamine is a common alternative base. However, it is a non-nucleophilic, sterically hindered base. It will effectively scavenge HCl but will not form the activated intermediate that pyridine does. Therefore, reactions with TEA are often slower. To compensate, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is frequently added along with TEA.[14][15]
Q3: How can I cleanly synthesize 1,3-propanediol ditosylate?
To synthesize the ditosylate, you simply need to drive the reaction to completion.
-
Stoichiometry: Use a slight excess of tosyl chloride (e.g., 2.2 to 2.5 equivalents) and the base (e.g., 2.5 to 3.0 equivalents of pyridine) relative to the 1,3-propanediol (1.0 equivalent).
-
Reaction Conditions: The reaction can be run at room temperature or gently heated after an initial period at 0 °C to ensure it goes to completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the monotosylate intermediate has been consumed.
Q4: My purification by column chromatography is difficult. Are there other methods?
Purification can be challenging due to the similar polarity of the mono- and ditosylated products and the water-solubility of the starting diol.
-
Aqueous Work-up: A thorough aqueous work-up is critical. Washing with dilute acid removes the base (pyridine/TEA), which can simplify the chromatography.
-
Precipitation/Recrystallization: If the desired tosylate is a solid, recrystallization is an excellent method for purification. For monotosylates, a technique involving dissolving the crude product in a minimal amount of a solvent like diethyl ether and then precipitating it by adding an anti-solvent like hexane can be effective.[2]
-
Distillation of Byproducts: If using a large excess of 1,3-propanediol, it can often be removed from the crude product via vacuum distillation prior to chromatography.
References
- 1. orgosolver.com [orgosolver.com]
- 2. jchemlett.com [jchemlett.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Diol - Wikipedia [en.wikipedia.org]
- 8. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. addi.ehu.es [addi.ehu.es]
- 13. proprep.com [proprep.com]
- 14. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Managing Temperature Control in Large-Scale Tosylation Reactions
Welcome to the Technical Support Center for large-scale tosylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on the critical aspect of temperature control. Drawing from established principles of chemical engineering and organic synthesis, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the safety, efficiency, and success of your large-scale tosylation reactions.
Introduction: The Criticality of Thermal Management in Tosylation
Tosylations, the conversion of alcohols to p-toluenesulfonates (tosylates), are fundamental transformations in organic synthesis, prized for their ability to convert a poor leaving group (hydroxyl) into an excellent one (tosylate).[1][2] This activation enables a wide range of subsequent nucleophilic substitution and elimination reactions.[3][4] However, the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) is often exothermic, releasing significant heat.[5][6] On a large scale, this exotherm poses a substantial challenge. Failure to adequately control the reaction temperature can lead to a cascade of undesirable outcomes, including reduced yield and purity due to side reactions, product decomposition, and, in the worst-case scenario, a dangerous thermal runaway.[6][7]
This guide provides a comprehensive framework for understanding and mitigating these thermal risks, ensuring reproducible and safe scale-up of your tosylation processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for initiating large-scale tosylation reactions at low temperatures (e.g., 0 °C)?
A1: Initiating tosylation reactions at low temperatures, typically 0 °C, is crucial for several reasons. Primarily, it allows for controlled dissipation of the initial heat of reaction.[8] Adding the tosyl chloride portion-wise at a low temperature prevents a rapid temperature spike that could lead to side reactions or product degradation.[9] This initial cooling provides a thermal buffer, allowing the reactor's cooling system to effectively manage the exothermic release.
Q2: What are the most common side products when temperature control is lost in a tosylation reaction?
A2: The most prevalent side product, particularly when using pyridine or other amine bases in the presence of chloride ions from TsCl, is the corresponding alkyl chloride.[8][10] At elevated temperatures, the chloride ion can act as a nucleophile, competing with the desired tosylation reaction. Another common issue at higher temperatures is the decomposition of the desired tosylate product, which can be thermally labile.[8][11]
Q3: My large-scale reaction is sluggish even after the initial controlled addition of TsCl at 0 °C. Is it safe to increase the temperature?
A3: For less reactive or sterically hindered alcohols, a temperature increase may be necessary to achieve a reasonable reaction rate.[8] However, this must be done with extreme caution. A gradual and controlled warm-up to room temperature or slightly above (e.g., 40-50 °C) can be effective.[12] It is imperative to have a robust and responsive cooling system in place to handle any potential secondary exotherm. Continuous monitoring of the internal temperature is essential.
Q4: How does the choice of base impact the thermal profile of a tosylation reaction?
A4: The base plays a critical role in neutralizing the HCl byproduct of the reaction.[4] Stronger, more reactive bases can lead to a faster and more pronounced initial exotherm. The choice of base can also influence the formation of side products. For instance, while pyridine is common, its nucleophilicity can contribute to the formation of alkyl chlorides at higher temperatures. Non-nucleophilic bases may be considered to mitigate this.
Q5: What are the key differences in heat transfer between a lab-scale flask and a large-scale reactor?
A5: The key difference lies in the surface-area-to-volume ratio. A small lab flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the surroundings. In a large reactor, this ratio decreases significantly, making heat removal much more challenging.[13] This is why large-scale reactors rely on engineered cooling systems like jackets or internal coils to manage the heat generated by the reaction.[14]
Troubleshooting Guide: Temperature Deviations in Large-Scale Tosylation
This section provides a structured approach to diagnosing and resolving common temperature-related issues during large-scale tosylation reactions.
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Addition rate of TsCl is too fast. 2. Inadequate pre-cooling of the reactor. 3. Insufficient mixing. | 1. Action: Immediately halt the addition of TsCl. Rationale: This stops the fuel for the exothermic reaction, allowing the cooling system to catch up.[5]2. Action: Ensure the reactor contents are at the target initial temperature (e.g., 0 °C) before commencing addition. Rationale: A proper starting temperature provides a crucial thermal buffer.3. Action: Verify agitator speed and performance. Rationale: Poor mixing can create localized "hot spots" where the reaction rate is much higher, leading to a rapid temperature increase.[15] |
| Gradual but Unwanted Temperature Increase After Complete Addition | 1. Cooling system is under-specified for the reaction scale. 2. Fouling on the reactor jacket or coils. 3. Reaction is more exothermic than anticipated. | 1. Action: Reduce the batch size or investigate upgrading the cooling system (e.g., lower coolant temperature, increased flow rate). Rationale: The heat removal rate must exceed the heat generation rate to maintain control.[6][16]2. Action: Implement a regular cleaning and maintenance schedule for the reactor. Rationale: Fouling acts as an insulating layer, significantly reducing heat transfer efficiency.[16]3. Action: Conduct calorimetric studies at the lab scale to accurately determine the heat of reaction before scaling up. Rationale: This data is essential for proper engineering of the cooling system.[13] |
| Reaction Stalls or Proceeds Very Slowly | 1. Reaction temperature is too low for the specific substrate. 2. Poor quality or hydrolyzed TsCl. 3. Presence of water in the reagents or solvent. | 1. Action: After the initial controlled addition, allow the reaction to slowly and controllably warm to room temperature. Monitor for any secondary exotherm. Rationale: Increased kinetic energy can overcome the activation barrier for less reactive alcohols.[8]2. Action: Use fresh or recrystallized TsCl. Rationale: Hydrolyzed TsCl (p-toluenesulfonic acid) is unreactive.[17]3. Action: Ensure all reagents and solvents are anhydrous. Rationale: Water will preferentially react with TsCl, consuming it and halting the desired reaction.[17] |
| Formation of Significant Alkyl Chloride Impurity | Reaction temperature is too high. | 1. Action: Maintain a strict low-temperature profile (e.g., 0 °C or below) throughout the reaction. Rationale: Lower temperatures disfavor the competing nucleophilic attack by the chloride ion.[8]2. Action: Consider using p-toluenesulfonic anhydride (Ts₂O) as the tosylating agent. Rationale: This avoids introducing a chloride source into the reaction mixture.[8] |
Experimental Protocols & Methodologies
Protocol 1: Large-Scale Tosylation of a Primary Alcohol with Standard Cooling
This protocol outlines a general procedure for the tosylation of a primary alcohol in a jacketed reactor, emphasizing temperature control.
Materials:
-
Primary Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Jacketed glass-lined or stainless steel reactor with temperature probes (internal and jacket), agitator, and a port for reagent addition.
-
Temperature control unit (TCU) for circulating coolant through the reactor jacket.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the reactor with the primary alcohol and anhydrous DCM.
-
Cooling: Start the agitator and begin circulating coolant through the reactor jacket via the TCU to cool the contents to 0 °C. Ensure the internal temperature probe confirms the target temperature is reached and stable.
-
Base Addition: Slowly add the anhydrous pyridine or TEA to the stirred solution, ensuring the temperature does not rise more than 2-3 °C.
-
TsCl Addition: Add the TsCl portion-wise over a period of 1-2 hours. The rate of addition should be dictated by the ability of the cooling system to maintain the internal temperature between 0-5 °C.[8]
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC.
-
Warming (if necessary): If the reaction is slow, allow the mixture to slowly warm to room temperature over several hours. The TCU should be set to allow for a controlled temperature ramp.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding cold water. The temperature of the workup should also be monitored as it can be exothermic. Separate the organic layer.
-
Purification: The crude product can be purified by crystallization or chromatography.
Protocol 2: Utilizing Cryogenic Cooling for Highly Exothermic or Sensitive Tosylations
For reactions that are extremely exothermic or involve thermally sensitive substrates, cryogenic cooling may be necessary.
Materials:
-
Same as Protocol 1.
-
Reactor system compatible with cryogenic temperatures.
-
Liquid nitrogen (LN₂) or a specialized low-temperature chiller as the coolant.
Procedure:
-
Reactor Setup: Follow steps 1 and 2 from Protocol 1.
-
Cryogenic Cooling: Utilize a cryogenic cooling system to bring the reactor contents to a lower initial temperature, for example, -20 °C to -40 °C. The specific temperature will depend on the substrate and the determined exotherm.[18][19]
-
Reagent Addition: Add the base and TsCl at an even slower rate than in Protocol 1, ensuring the internal temperature is strictly maintained within a narrow low-temperature range. The large temperature difference between the reaction and the coolant provides a high driving force for heat removal.[20][21]
-
Reaction and Workup: Maintain the cryogenic temperature until the reaction is complete. The workup should also be conducted at low temperatures initially, with a very slow and controlled warm-up.
Visualizations and Diagrams
Diagram 1: Decision-Making Workflow for Temperature Control
This diagram illustrates a logical workflow for managing temperature during a large-scale tosylation reaction.
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labproinc.com [labproinc.com]
- 6. celsicontech.com [celsicontech.com]
- 7. icheme.org [icheme.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. The heat transfer device of the reactor [tanglianchem.com]
- 15. labunlimited.com [labunlimited.com]
- 16. jinzongmachinery.com [jinzongmachinery.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. lneya-online.com [lneya-online.com]
- 19. Cryogenics - Wikipedia [en.wikipedia.org]
- 20. Cryogenic cooling - amixon GmbH [amixon.com]
- 21. Cooling and cryogenics — SOL France Sas [solfrance.solgroup.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1,3-Bis(tosyloxy)propane
Welcome to the technical support hub for 1,3-Bis(tosyloxy)propane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving desired conversion rates in their reactions. Here, we delve into the common pitfalls and provide actionable, scientifically-grounded solutions to optimize your synthetic strategies.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
Low conversion in reactions involving this compound, a versatile bifunctional alkylating agent, is a frequent challenge. The tosylate groups are excellent leaving groups, making the compound highly reactive towards nucleophiles.[1][2] However, this reactivity also opens the door to various competing pathways and sensitivities. This guide provides a systematic approach to identifying and resolving the root causes of incomplete reactions.
Question 1: My reaction with this compound is sluggish or has stalled, leaving significant starting material. What are the primary suspects?
Several factors related to reagent quality, reaction setup, and the nature of your nucleophile can lead to low conversion. Let's break down the most common culprits.
1. Reagent and Solvent Quality: The Foundation of Success
The integrity of your starting materials and the reaction environment is paramount.
-
Purity of this compound: While commercially available this compound is often of high purity (>98.0% by HPLC), improper storage can lead to degradation.[3] It should be stored in a cool, dark place, away from oxidizing agents.[4]
-
Nucleophile Potency: The strength of your nucleophile is a key driver of the reaction rate.[5][6] Weakly nucleophilic species will naturally react slower. Anionic nucleophiles are generally more reactive than their neutral counterparts.[7]
-
Solvent Anhydrousness: The presence of water is a common saboteur in tosylate reactions. Water can hydrolyze this compound and can also protonate and deactivate anionic nucleophiles.[8] Always use freshly dried, anhydrous solvents. Polar aprotic solvents like DMF and DMSO are often preferred as they effectively solvate the cation of a nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[1][5]
2. Reaction Conditions: Fine-Tuning for Optimal Performance
Even with pristine reagents, suboptimal reaction conditions can hinder conversion.
-
Temperature: While elevated temperatures can increase reaction rates, they can also promote side reactions, such as elimination (E2) pathways, especially with sterically hindered nucleophiles or bases.[9][10] For many nucleophilic substitution reactions with this compound, temperatures ranging from room temperature to moderate heating (e.g., 50-80 °C) are often employed.[1]
-
Reaction Time: Some reactions, particularly with weaker nucleophiles, may require extended reaction times. It's crucial to monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Stoichiometry: Ensure the correct molar ratios of your reactants. For a complete reaction, a slight excess of the nucleophile may be necessary to drive the reaction to completion.
3. Competing Side Reactions: The Unwanted Pathways
This compound's bifunctionality can sometimes be a double-edged sword, leading to undesired products.
-
Intramolecular vs. Intermolecular Reactions: In reactions aiming for intermolecular substitution, intramolecular cyclization can be a competing pathway, especially under dilute conditions. Conversely, when cyclization is the goal, high concentrations can favor intermolecular polymerization.[11][12]
-
Elimination Reactions: As mentioned, elimination reactions can compete with substitution, particularly at higher temperatures and with basic, sterically bulky nucleophiles.[9][10]
-
Reaction with Solvent: Some solvents, while appearing inert, can participate in the reaction. For example, in DMF at high temperatures, formylation of amine nucleophiles can occur.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion rates.
Caption: A logical workflow for diagnosing and resolving low conversion.
Frequently Asked Questions (FAQs)
Question 2: What are the ideal storage conditions for this compound to maintain its reactivity?
To ensure the longevity and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dark, and dry place.[4][13] Exposure to moisture can lead to hydrolysis of the tosylate groups, rendering the compound inactive.[8] It is also incompatible with strong oxidizing agents.[4]
Question 3: Can the choice of base influence the outcome of my reaction?
Absolutely. The base can play multiple roles, and its choice is critical.
-
Deprotonating the Nucleophile: For nucleophiles that require deprotonation (e.g., alcohols, thiols), a non-nucleophilic base is often preferred to avoid competition with the primary nucleophile.
-
Scavenging Acid: Some reactions may generate acidic byproducts that can inhibit the reaction. A base can act as an acid scavenger.
-
Promoting Elimination: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are known to favor E2 elimination over SN2 substitution.[9][10] If substitution is the desired outcome, a weaker, non-hindered base is a better choice.
Question 4: I am attempting a cyclization reaction. What are the key parameters to consider for maximizing the yield of the cyclic product?
For successful cyclization, several factors need to be carefully controlled.
-
High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution. This is often achieved by the slow addition of the starting materials to a large volume of solvent.
-
Template Effects: In some cases, the presence of a metal cation (e.g., from the base used) can act as a template, pre-organizing the molecule for cyclization and increasing the effective molarity.
-
Ring Strain: The formation of small (3- or 4-membered) or large (8- to 11-membered) rings can be thermodynamically or kinetically challenging. The propensity for ring formation is influenced by factors such as bond angles, eclipsing interactions, and transannular strain.
Question 5: How can I effectively purify my product from unreacted this compound and tosylate byproducts?
The purification strategy will depend on the properties of your desired product.
-
Aqueous Workup: A standard aqueous workup can help remove water-soluble byproducts, including the displaced tosylate anion.[14]
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting material and non-polar byproducts.[14] The polarity of the eluent can be adjusted to achieve optimal separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique, particularly for removing small amounts of impurities.[14]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Purity of this compound | >98.0% (HPLC) | High purity minimizes the introduction of interfering impurities. |
| Solvent Polarity | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)[1] | Enhances the nucleophilicity of anionic nucleophiles. |
| Reaction Temperature | Varies (often 25-80 °C)[1] | Balances reaction rate with the potential for side reactions. |
| Nucleophile Strength | Strong (e.g., R-S⁻, CN⁻, N₃⁻)[15] | Faster reaction rates and higher conversion. |
Experimental Protocol: A General Procedure for Nucleophilic Substitution
This protocol provides a general framework. Specific conditions will need to be optimized for your particular reaction.
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Addition of Nucleophile/Base: Add the nucleophile and, if necessary, the base to the solvent. Stir until dissolved or a uniform suspension is formed.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench as appropriate (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the aqueous layer with a suitable organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[14]
Logical Relationships in Reaction Outcomes
Caption: Factors influencing the reaction pathway.
References
- 1. Buy this compound | 5469-66-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgosolver.com [orgosolver.com]
- 10. youtube.com [youtube.com]
- 11. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Stability and Storage | Tocris Bioscience [tocris.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
how to prevent hydrolysis of p-toluenesulfonyl chloride in synthesis
Welcome to the technical support center for p-toluenesulfonyl chloride (TsCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using TsCl in organic synthesis, with a primary focus on preventing its hydrolysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Challenge of TsCl Hydrolysis
p-Toluenesulfonyl chloride (TsCl) is an indispensable reagent in organic synthesis, primarily used to convert alcohols into tosylates.[1][2] This transformation is crucial as it converts a poor hydroxyl leaving group into an excellent tosylate leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[3][4] However, the high electrophilicity of the sulfur atom in TsCl makes it highly susceptible to nucleophilic attack by water, a process known as hydrolysis.[5] This undesired side reaction consumes the reagent, generates corrosive byproducts like hydrochloric acid (HCl) and p-toluenesulfonic acid (TsOH), and complicates product purification.[5][6] Understanding and controlling this hydrolysis is paramount for achieving high yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my tosylation reaction failing or giving low yields?
A1: Low yields in tosylation reactions are frequently linked to the premature hydrolysis of TsCl.[7] Several factors can contribute to this issue:
-
Wet Solvents or Reagents: The most common culprit is the presence of moisture in the reaction.[8][9] TsCl reacts readily with water, so using anhydrous solvents and ensuring all glassware is thoroughly dried is critical.[10]
-
Improper Storage of TsCl: TsCl is hygroscopic and will degrade upon exposure to atmospheric moisture.[5] It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place.[10][11][12]
-
Sub-optimal Base Selection: The choice of base is crucial.[13] While a base is necessary to neutralize the HCl byproduct, a weak, non-nucleophilic base like pyridine or triethylamine is preferred.[13] Stronger, more nucleophilic bases can compete with the alcohol and react with TsCl.
-
Reaction Temperature: While gentle heating can sometimes drive sluggish reactions, excessive temperatures can accelerate the rate of hydrolysis and other side reactions.[14] Most tosylations are best performed at or below room temperature.[15][16]
Q2: I see a white precipitate forming in my reaction. What is it and is it a problem?
A2: The white precipitate is most likely the hydrochloride salt of the amine base used (e.g., pyridinium chloride or triethylammonium chloride).[17] This is an expected byproduct of the reaction and its formation indicates that the reaction is proceeding. However, if the salt precipitates out of solution excessively, it can sometimes hinder stirring and create a heterogeneous mixture, potentially slowing down the reaction.[18] Ensuring adequate solvent volume can help to keep the reaction mixture mobile.
Q3: How do I choose the right base for my tosylation reaction?
A3: The ideal base should be sufficiently basic to scavenge the HCl produced, but not so nucleophilic that it reacts with the TsCl.
-
Pyridine: Often used as both a base and a solvent, pyridine is a good choice. It can also act as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate.[17][19]
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is also commonly used.[15]
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is useful when dealing with base-sensitive substrates.
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts along with pyridine or TEA, DMAP is a hyper-nucleophilic catalyst that can significantly accelerate the reaction, especially for hindered alcohols.[8][15][20]
Q4: Can I use a solvent other than dichloromethane (DCM) or pyridine?
A4: While DCM and pyridine are common, other anhydrous, non-protic solvents can be used.
-
Inert Solvents: Chloroform and toluene are suitable alternatives.[21]
-
Polar Aprotic Solvents: Solvents like acetonitrile can be effective.[18] However, be aware that highly polar aprotic solvents like DMF can sometimes promote an undesired side reaction where the chloride ion displaces the tosylate, leading to the corresponding alkyl chloride.[15][21]
Troubleshooting Guide: Preventing TsCl Hydrolysis
This section provides a systematic approach to minimizing the hydrolysis of p-toluenesulfonyl chloride during your synthesis.
Problem 1: Low or No Product Formation, Starting Material Unchanged
This is a classic symptom of extensive TsCl hydrolysis before it has a chance to react with your alcohol.
Workflow for Diagnosing and Solving Reagent/Setup Issues
Caption: Troubleshooting workflow for low tosylation yield.
Corrective Actions:
-
Reagent Quality:
-
TsCl: Use a fresh bottle of p-toluenesulfonyl chloride or one that has been stored correctly under inert gas.[10][11] For particularly sensitive or hindered alcohols, recrystallizing the TsCl from hexane immediately before use can significantly improve yields by removing any hydrolyzed impurities.[8][22]
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from a freshly opened bottle from a reputable supplier are also a good option.
-
Base: Ensure your amine base (pyridine, TEA) is anhydrous.
-
-
Experimental Setup:
-
Glassware: Thoroughly dry all glassware in an oven ( >100 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Problem 2: Reaction is Sluggish or Stalls
Even with dry conditions, some reactions, particularly with hindered secondary or tertiary alcohols, can be slow, providing more time for hydrolysis to become a competitive pathway.[22]
Workflow for Optimizing Reaction Conditions
Caption: Optimizing conditions for slow tosylation reactions.
Corrective Actions:
-
Catalysis: Add a catalytic amount (0.1–0.3 equivalents) of DMAP.[15][18] DMAP is a highly effective nucleophilic catalyst that can dramatically increase the rate of tosylation.
-
Temperature: If the reaction is being run at 0 °C, allow it to warm to room temperature.[15] Gentle heating (e.g., to 40-50 °C) can be attempted, but monitor carefully for the appearance of degradation products by TLC.[8]
-
Concentration: Increasing the concentration of the reactants can sometimes accelerate the desired bimolecular reaction over the competing hydrolysis.[18]
Experimental Protocols
Protocol 1: General Tosylation of a Primary Alcohol
This protocol is a standard and widely applicable method for the tosylation of primary alcohols.[16]
Materials:
-
Primary Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (cold)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.5 eq.) to the stirred solution.
-
Slowly add TsCl (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[16] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with cold 1M HCl (to remove the base), saturated NaHCO₃ solution, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.[16]
Protocol 2: Work-up Procedure for Removing Excess TsCl and TsOH
An efficient work-up is crucial to isolate a pure product. Excess TsCl can be hydrolyzed to the water-soluble p-toluenesulfonic acid (TsOH), which can then be removed with a basic wash.[6]
-
Quench: Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of NaHCO₃ to quench any remaining TsCl.[6] Be cautious as CO₂ evolution may cause pressure buildup.
-
Extraction: Transfer the mixture to a separatory funnel. Add DCM or another suitable organic solvent and separate the layers.
-
Basic Wash: Wash the organic layer two to three times with saturated NaHCO₃ solution. This will remove the acidic TsOH byproduct.[6]
-
Brine Wash: Wash the organic layer with brine to help remove residual water.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
An alternative "green" method involves adding cellulosic material, such as filter paper, to the completed reaction mixture to react with excess TsCl, which can then be removed by simple filtration.[23]
Data Summary
The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents generally accelerate SN2 reactions.
Table 1: Relative Rates of Tosylation in Different Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate | Primary Side Reaction |
| Toluene | 2.4 | Slow | - |
| Dichloromethane | 9.1 | Moderate | - |
| Acetonitrile | 37.5 | Fast | - |
| DMF | 36.7 | Very Fast | Alkyl Chloride Formation[15][21] |
Note: Data is generalized for illustrative purposes. Actual rates depend on the specific substrate and conditions.
Conclusion
The successful synthesis of tosylates using p-toluenesulfonyl chloride is critically dependent on the rigorous exclusion of water. By employing anhydrous reagents and solvents, maintaining an inert atmosphere, and selecting the appropriate base and reaction conditions, the competing hydrolysis reaction can be effectively suppressed. This guide provides the foundational knowledge and practical troubleshooting steps to help researchers overcome common challenges and achieve high-yielding, reproducible results in their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [inchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. westliberty.edu [westliberty.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
common impurities in 1,3-Bis(tosyloxy)propane and their removal
Welcome to the technical support resource for 1,3-Bis(tosyloxy)propane (CAS 5469-66-9). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related issues encountered during the synthesis and application of this versatile bifunctional reagent. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps.[1][2] This document provides in-depth, field-proven insights into identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound?
The impurities in this compound almost always originate from its synthesis, which is typically the reaction of 1,3-propanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1]
Common Impurities Include:
-
Unreacted Starting Materials:
-
1,3-Propanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
-
Reaction Intermediates:
-
3-(tosyloxy)propan-1-ol (the mono-tosylated intermediate)
-
-
Side-Reaction Byproducts:
-
p-Toluenesulfonic acid (from hydrolysis of TsCl if moisture is present)
-
Base-related salts (e.g., pyridinium chloride, triethylammonium chloride)
-
-
Residual Solvents:
Q2: How can I quickly assess the purity of my this compound?
A combination of simple analytical techniques can provide a rapid and accurate assessment of purity.
-
Melting Point: Pure this compound has a sharp melting point in the range of 90-93°C.[2][4] A depressed and broad melting range is a strong indicator of impurities.
-
Thin-Layer Chromatography (TLC): A quick TLC on silica gel (e.g., using a 30:70 ethyl acetate/hexanes mobile phase) should show a single, well-defined spot. The presence of multiple spots indicates impurities.
-
¹H NMR Spectroscopy: This is the most definitive method. The spectrum of the pure compound is clean and well-defined. Impurities like starting materials or the mono-tosylated intermediate will have distinct, identifiable peaks.[2]
Q3: What is the expected purity level for high-quality this compound?
For most synthetic applications, a purity of >98% as determined by HPLC is considered high quality.[2][5] Reputable commercial suppliers typically provide material meeting this specification.[6][7][8] If synthesized in-house, achieving this purity level requires a robust purification protocol.
Troubleshooting Guide: Impurity Identification and Removal
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: My product has a low and broad melting point (e.g., 85-90°C).
-
Underlying Cause: This is a classic sign of contamination, most commonly with unreacted 1,3-propanediol or the mono-tosylated intermediate, 3-(tosyloxy)propan-1-ol. These molecules disrupt the crystal lattice of the desired product, leading to a melting point depression.
-
Solution Pathway: Recrystallization is often the most effective and scalable method to remove these types of impurities. For more challenging separations, column chromatography is the preferred method.
Issue 2: My final product is an oil or a sticky solid, not a white crystalline powder.
-
Underlying Cause: This typically points to two possibilities:
-
Significant Impurity Levels: A high concentration of the oily 1,3-propanediol starting material or mono-tosylated intermediate can prevent crystallization.
-
Trapped Solvent: The product may have occluded a large amount of solvent during precipitation. Chloroform, in particular, is known to become trapped.[3]
-
-
Solution Pathway:
-
Initial Step: Dry the material thoroughly under high vacuum for an extended period (12-24 hours) to remove any residual solvent.[3]
-
If Still Oily: Proceed with column chromatography to remove the high levels of impurities, followed by recrystallization of the purified fractions.
-
Issue 3: My ¹H NMR spectrum shows unexpected peaks.
-
Underlying Cause: The chemical shift (δ) of extraneous peaks can definitively identify the impurity.
-
Solution Pathway: Use the data in the table below to identify the impurity. Based on the impurity's polarity, select the appropriate purification method. Column chromatography is generally the most reliable method for removing structurally similar impurities.[1]
| Impurity | Likely Source | Typical ¹H NMR Signals (CDCl₃) | TLC Behavior (Silica Gel) |
| This compound | Desired Product | δ 7.7 (d), 7.3 (d), 4.1 (t), 2.4 (s), 2.0 (quintet) | Moderate Rf |
| 1,3-Propanediol | Unreacted Starting Material | δ 3.8 (t), 1.8 (quintet), broad -OH peak | Very low Rf (polar) |
| 3-(tosyloxy)propan-1-ol | Incomplete Reaction | Will show a mix of product and diol peaks, with distinct triplets for -CH₂O- groups at different shifts | Rf between product and diol |
| p-Toluenesulfonyl chloride (TsCl) | Unreacted Starting Material | δ 7.9 (d), 7.4 (d), 2.5 (s) | High Rf (non-polar) |
| Pyridine/Triethylamine | Base used in reaction | Characteristic aromatic/aliphatic signals | Can streak or remain at baseline if protonated |
| Residual Solvents | Purification/Reaction | DCM: ~δ 5.3 (s); Ethyl Acetate: ~δ 4.1 (q), 2.0 (s), 1.2 (t) | N/A |
Purification Protocols
Protocol 1: Recrystallization for High-Yield Purification
This method is ideal for removing small amounts of more polar or less polar impurities from a product that is already substantially pure. Recrystallization from an ethyl acetate/hexanes solvent system is often effective and yields a product that is easier to dry than one from a chloroform/hexanes system.[3]
Methodology:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If any insoluble material (like inorganic salts) is present, perform a hot filtration to remove it.
-
Induce Crystallization: Slowly add hexanes to the hot solution with swirling until it just becomes cloudy (the saturation point).
-
Cooling: Allow the flask to cool slowly to room temperature. Large, well-formed crystals should appear. For maximum recovery, subsequently cool the flask in an ice bath or refrigerator (0-4°C) for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals sparingly with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum at room temperature for 12-18 hours to remove all traces of solvent.[3]
Protocol 2: Flash Column Chromatography for High-Purity Isolation
This is the method of choice for separating complex mixtures or when recrystallization fails to achieve the desired purity.
Methodology:
-
Column Packing: Prepare a flash chromatography column with silica gel, packed as a slurry in a low-polarity solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).[1] The exact ratio can be optimized using TLC.
-
Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 30% or 40% ethyl acetate in hexanes) to elute the desired product.[1][3] This gradient will leave highly polar impurities (like 1,3-propanediol) on the column while having already eluted non-polar impurities (like residual TsCl).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove any remaining solvent. The pure product may be recrystallized (see Protocol 1) to obtain a highly crystalline solid.
Workflow Diagrams
The following diagrams illustrate the key processes described in this guide.
Caption: Origin of impurities during the synthesis of this compound.
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. Buy this compound | 5469-66-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,3-PROPANEDIOL DI-P-TOLUENESULFONATE | 5469-66-9 [amp.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 5469-66-9 | TCI AMERICA [tcichemicals.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. calpaclab.com [calpaclab.com]
Technical Support Center: Optimizing Nucleophilic Substitution with Bis-Tosylates
Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions involving bis-tosylates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Troubleshooting Guide
Q1: My reaction is sluggish or incomplete. How can I increase the reaction rate?
Several factors can contribute to slow reaction kinetics. Let's break down the potential causes and solutions.
A1: Optimizing Reaction Conditions
-
Solvent Choice is Critical: The solvent plays a pivotal role in dictating the reaction mechanism and rate. For most nucleophilic substitutions with tosylates, which often proceed via an SN2 mechanism, polar aprotic solvents are generally preferred.[1][2] These solvents, such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) , effectively solvate the counter-ion of the nucleophile, leaving the nucleophile itself more "naked" and reactive.[2][3] In contrast, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity and slows down the reaction.[2][3]
Solvent Type Examples Effect on SN2 Reaction Rate Rationale Polar Aprotic Acetone, DMF, DMSO, Acetonitrile Increases Rate Solvates the cation, leaving the anionic nucleophile more reactive.[2][4] Polar Protic Water, Ethanol, Methanol Decreases Rate Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[3][5] Non-Polar Hexane, Toluene Very Slow/No Reaction Fails to dissolve ionic or highly polar nucleophiles.[3] -
Temperature Adjustment: Gently increasing the reaction temperature can provide the necessary activation energy to accelerate the reaction. However, exercise caution, as excessive heat can promote undesirable side reactions, particularly elimination (E2) pathways.[1] A systematic approach, such as increasing the temperature in 10°C increments while monitoring the reaction progress by TLC or LC-MS, is recommended.
-
Nucleophile Strength: The inherent reactivity of the nucleophile is a key determinant of the reaction rate.[6] If you are using a weak nucleophile, consider strategies to enhance its reactivity. For instance, using the conjugate base of a weak nucleophile (e.g., using an alkoxide instead of an alcohol) can significantly increase the rate.[7]
-
Phase-Transfer Catalysis (PTC): When dealing with a nucleophile that is soluble in an aqueous phase and a bis-tosylate substrate in an organic phase, a phase-transfer catalyst can dramatically accelerate the reaction.[8] Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate the transfer of the nucleophile into the organic phase where the reaction occurs.[8][9] This technique can lead to faster reactions, higher yields, and often eliminates the need for expensive and hazardous solvents.[8]
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
The formation of byproducts is a common challenge. Understanding the likely side reactions is the first step to mitigating them.
A2: Identifying and Minimizing Common Side Reactions
-
Elimination (E2) Reactions: This is a primary competing pathway, especially with sterically hindered substrates or when using strong, bulky bases as nucleophiles.[1] To favor substitution over elimination, consider the following:
-
Use a less sterically hindered, yet still potent, nucleophile.
-
Employ lower reaction temperatures, as elimination reactions often have a higher activation energy than substitution reactions.[1]
-
If possible, choose a substrate that is less prone to elimination (e.g., primary tosylates are less susceptible than secondary or tertiary ones).
-
-
Intramolecular vs. Intermolecular Reactions: With a bis-tosylate, you have two electrophilic centers. This can lead to a competition between an intramolecular reaction (forming a cyclic product) and an intermolecular reaction (forming a polymer or dimer).[10][11]
-
To favor intramolecular cyclization: High dilution conditions are crucial. By keeping the concentration of the bis-tosylate low, you decrease the probability of one molecule reacting with another, thus favoring the intramolecular pathway.[12] The formation of 5- and 6-membered rings is often kinetically and thermodynamically favored.[11][12]
-
To favor intermolecular polymerization/dimerization: Higher concentrations will promote reactions between different molecules.
-
-
Formation of Bis-Substitution Product: If your goal is a mono-substitution product, the formation of the bis-substituted analog is a common issue.
-
Use a stoichiometric amount or a slight excess of the nucleophile. A large excess will drive the reaction towards the bis-substituted product.
-
Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.
-
Purification by column chromatography is often necessary to separate the mono- and bis-substituted products.[13]
-
-
Hydrolysis/Solvolysis: If your solvent is nucleophilic (e.g., water, alcohols), it can react with the tosylate, leading to undesired hydrolysis or solvolysis products.[1] To avoid this:
-
Use a non-nucleophilic, polar aprotic solvent.[1]
-
Ensure all glassware and reagents are thoroughly dried before use.
-
Q3: My reaction is leading to a complex mixture of products that I cannot identify. What could be happening?
A complex product mixture often points to carbocation rearrangements or unexpected reactivity of the tosylate group.
A3: Unraveling Complex Reaction Outcomes
-
Carbocation Rearrangements (SN1 Pathway): While SN2 is often dominant, secondary and tertiary tosylates can undergo SN1 reactions, which proceed through a carbocation intermediate.[7][14] These carbocations are susceptible to rearrangements (e.g., hydride or alkyl shifts) to form more stable carbocations, leading to a mixture of constitutional isomers. To suppress the SN1 pathway:
-
Unexpected Chlorination: When using tosyl chloride (TsCl) to prepare the tosylate from a diol, sometimes the corresponding chloride is formed instead of the tosylate.[15][16] This can happen if the initially formed tosylate is activated by electron-withdrawing groups, making it susceptible to nucleophilic attack by the chloride ion generated from TsCl.[15][16]
Frequently Asked Questions (FAQs)
Q: What makes the tosylate group such a good leaving group?
A: The effectiveness of a leaving group is related to the stability of the anion that is formed when it departs.[17] The tosylate anion is exceptionally stable due to resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group.[18][19] This high degree of stabilization makes the tosylate a very weak base and therefore an excellent leaving group, facilitating both SN1 and SN2 reactions.[17]
Q: How does the structure of the bis-tosylate affect the reaction time?
A: The steric hindrance around the carbon atom bearing the tosylate group significantly impacts the reaction rate, particularly for SN2 reactions. The general order of reactivity for SN2 reactions is: primary > secondary >> tertiary.[6] Tertiary tosylates are generally unreactive towards SN2 substitution due to steric hindrance preventing the backside attack of the nucleophile.
Q: Can I use a bis-mesylate instead of a bis-tosylate?
A: Yes, mesylates (methanesulfonates) are also excellent leaving groups and are often used interchangeably with tosylates.[7] They have very similar leaving group abilities. The choice between a tosylate and a mesylate often comes down to factors like the cost and physical properties of the starting materials and intermediates. In some phase-transfer catalysis applications, mesylates have shown better performance as they are less likely to "poison" the catalyst compared to the more lipophilic tosylates.[20]
Q: How can I monitor the progress of my reaction effectively?
A: Thin-layer chromatography (TLC) is a simple and rapid method for monitoring the consumption of the starting material and the formation of the product(s).[13] For more quantitative analysis and to distinguish between products with similar polarities, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are more suitable techniques.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on a Bis-Tosylate (Intramolecular Cyclization Example)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the bis-tosylate substrate in a suitable volume of dry, polar aprotic solvent (e.g., DMF or acetone) to achieve a high dilution condition (typically 0.01 M to 0.1 M).
-
Reagent Addition: Add the nucleophile (e.g., a diamine or diol) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires deprotonation, add a non-nucleophilic base (e.g., potassium carbonate or proton sponge).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solid base was used, filter it off. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Decision Tree for Troubleshooting Sluggish Reactions
Caption: A troubleshooting workflow for slow reactions.
Competing Reaction Pathways for Bis-Tosylates
Caption: Potential reaction pathways for bis-tosylates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijirset.com [ijirset.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. mdpi.com [mdpi.com]
- 16. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. aklectures.com [aklectures.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of Macrocycles Using 1,3-Bis(tosyloxy)propane
Welcome to the technical support center for macrocyclization reactions utilizing 1,3-bis(tosyloxy)propane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing macrocyclic compounds with this versatile linker. Here, we move beyond basic protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and a higher probability of success in your synthetic endeavors.
Introduction: The Role and Challenges of this compound in Macrocyclization
This compound serves as an effective bifunctional electrophile for the synthesis of macrocycles. The two tosylate groups are excellent leaving groups, readily undergoing nucleophilic substitution with a variety of dinucleophiles, such as diamines, dithiols, and diols, to form a three-carbon bridge within a cyclic structure.[1]
The primary challenge in any macrocyclization is controlling the competition between the desired intramolecular reaction (cyclization) and the undesired intermolecular reaction, which leads to linear oligomers or polymers.[2] This guide will provide you with the strategic knowledge and practical protocols to favor the formation of your target macrocycle.
Troubleshooting Guide: From Low Yields to Complex Product Mixtures
This section addresses common issues encountered during the synthesis of macrocycles using this compound. Each problem is presented with potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Macrocycle
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS.
-
Predominance of starting materials remaining even after extended reaction times.
-
Isolation of a small amount of a high molecular weight, insoluble material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Intermolecular Polymerization | The rate of reaction between two different molecules (intermolecular) is faster than the reaction within the same molecule (intramolecular). This is highly concentration-dependent. | Implement High-Dilution Conditions: The high dilution principle is the most effective strategy to favor macrocyclization.[3] By maintaining a very low concentration of the reactants, the probability of two different molecules encountering each other is significantly reduced. A typical starting concentration is 0.001–0.01 M.[4] |
| Incorrect Base or Stoichiometry | The choice and amount of base are critical for deprotonating the nucleophile without causing degradation of the starting materials or product. An inappropriate base can also lead to side reactions. | Optimize Base and Stoichiometry: For amine nucleophiles, non-nucleophilic, sterically hindered bases like proton sponge or DBU are often preferred. For more sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective. A slight excess of the base (1.1-1.5 equivalents per nucleophilic site) is typically recommended. |
| Low Reactivity of Nucleophile | Steric hindrance or electronic effects can reduce the nucleophilicity of the reacting groups, leading to a sluggish reaction. | Increase Reaction Temperature and Time: If the reaction is slow at room temperature, gradually increase the temperature in 10°C increments. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. Extended reaction times (24-72 hours) may be necessary for less reactive nucleophiles. |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction will be slow and inefficient. | Select an Appropriate Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices for these reactions. Ensure that both the dinucleophile and this compound are fully soluble at the reaction concentration and temperature. |
Experimental Protocol: High-Dilution Macrocyclization
This protocol is a general guideline for performing a macrocyclization reaction under high-dilution conditions.
Caption: High-dilution macrocyclization workflow.
Problem 2: Formation of Oligomers and Polymers
Symptoms:
-
A smear or a series of closely spaced spots on a TLC plate.
-
Multiple peaks in the LC-MS with masses corresponding to multiples of the expected monomeric unit.
-
Isolation of a sticky, intractable solid.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Concentration is Too High | Even with a slow addition rate, if the initial concentration in the reaction flask is too high, intermolecular reactions will still be favored. | Decrease Reactant Concentration: Reduce the concentration of the reactant solutions being added and increase the volume of the solvent in the reaction flask. Aim for a final concentration in the range of 0.001 M. |
| "Template Effect" is Absent | In some cases, a metal cation (e.g., Cs⁺, K⁺) can coordinate to the dinucleophile, pre-organizing it into a conformation that favors cyclization. | Introduce a Template Ion: For reactions involving nucleophiles like diols or diamines, consider using a carbonate or bicarbonate salt of a large cation like cesium or potassium as the base. The cation can act as a template to bring the ends of the molecule together. |
| Conformational Rigidity | A very flexible linear precursor has a higher entropic penalty for cyclization, making polymerization more likely. | Modify the Precursor: If possible, introduce conformational constraints into the dinucleophile backbone to reduce its flexibility and pre-organize it for cyclization. |
Purification Strategy: Separating Macrocycles from Oligomers
The separation of the desired macrocycle from oligomeric byproducts can be challenging due to their similar polarities.
-
Column Chromatography: A carefully optimized gradient elution on silica gel or alumina can often resolve the macrocycle from the dimer and other smaller oligomers.
-
Preparative HPLC: For more difficult separations, reverse-phase preparative HPLC is a powerful tool.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be effective for removing high molecular weight polymers.
-
Recrystallization: If the macrocycle is crystalline, recrystallization can be a highly effective method for purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for macrocyclization with this compound?
The optimal temperature is highly dependent on the nucleophilicity of the dinucleophile. For highly reactive nucleophiles like primary amines and thiols, the reaction can often be performed at room temperature. For less reactive nucleophiles, such as secondary amines or phenols, heating may be necessary (e.g., 50-80°C). It is always recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Q2: Which bases are recommended for these reactions?
For deprotonation of amines and thiols, potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, particularly in polar aprotic solvents like DMF or acetonitrile. These bases are generally effective and can also provide a template effect. For more sensitive substrates where a milder base is required, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
Q3: How can I confirm that I have synthesized the macrocycle and not an oligomer?
A combination of analytical techniques is essential for structural confirmation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, which should match the calculated mass of the desired macrocycle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show a specific set of signals corresponding to the cyclic structure. The symmetry of the macrocycle will be reflected in the number of unique signals.
-
Liquid Chromatography (LC): A single peak in the LC chromatogram is a good indicator of purity. Comparing the retention time to that of the starting materials and any isolated byproducts can also be informative.
Q4: Can this compound be used for the synthesis of peptide macrocycles?
Yes, this compound can be used to cyclize peptides by reacting with two nucleophilic side chains, such as the ε-amino groups of two lysine residues or the thiol groups of two cysteine residues.[5] This is a common strategy for "stapling" peptides to constrain their conformation. The reaction conditions would need to be optimized to be compatible with the peptide, often requiring milder bases and careful control of pH.
Caption: Peptide cyclization with this compound.
Q5: Are there any common side reactions to be aware of?
Besides polymerization, a potential side reaction is elimination, particularly if a strong, sterically hindered base is used at elevated temperatures. This can lead to the formation of unsaturated byproducts. Another possibility is reaction with trace amounts of water in the solvent, which can hydrolyze the tosylate groups. Therefore, using anhydrous solvents is recommended.
Conclusion
The synthesis of macrocycles using this compound is a powerful technique that requires careful control of reaction conditions to achieve high yields. By understanding the principles of high dilution, making informed choices about reagents, and employing systematic troubleshooting, researchers can successfully synthesize a wide range of macrocyclic structures. This guide provides a foundation of expertise to build upon for your specific synthetic challenges.
References
Technical Support Center: Safe Handling of 1,3-Bis(tosyloxy)propane and Oxidizing Agents
Welcome to the Technical Support Center for the safe handling of 1,3-Bis(tosyloxy)propane and oxidizing agents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for experiments involving these reagents. Our goal is to ensure both the integrity of your research and the safety of your laboratory environment.
Introduction: Understanding the Core Reactivity
This compound is a versatile bifunctional alkylating agent commonly used in organic synthesis. The two tosylate groups are excellent leaving groups, making the propane backbone susceptible to nucleophilic substitution. While this reactivity is the cornerstone of its utility, it also presents potential hazards, particularly when in the presence of strong oxidizing agents.
Oxidizing agents are substances that can accept electrons from another substance in a chemical reaction. This process, known as oxidation, can be highly exothermic and, in some cases, lead to rapid, uncontrolled reactions, fires, or explosions, especially when in contact with organic compounds. The incompatibility of this compound with oxidizing agents stems from the potential for the oxidizer to attack the organic structure of the molecule, leading to rapid decomposition and the release of hazardous byproducts such as sulfur oxides (SOx) and carbon oxides (CO, CO2).[1]
This guide will provide a structured approach to safely handle these materials, mitigate risks, and troubleshoot common issues that may arise during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While this compound is not classified as a hazardous substance under GHS, it is an alkylating agent and should be handled with care.[1] The primary concerns are:
-
Incompatibility with Oxidizing Agents: This is the most significant hazard. Mixing this compound with strong oxidizers can lead to a vigorous, exothermic reaction, potentially causing a fire or explosion.[2]
-
Thermal Decomposition: While relatively stable, at elevated temperatures, it can decompose to release hazardous fumes, including sulfur oxides and carbon oxides.[1]
-
Skin and Eye Irritation: As with most chemical reagents, direct contact with skin and eyes should be avoided to prevent irritation.
Q2: What are some common oxidizing agents I should be concerned about when working with this compound?
A2: A wide range of oxidizing agents are incompatible with this compound. Special care should be taken to avoid contact with:
-
Peroxides: Hydrogen peroxide (H₂O₂), benzoyl peroxide, etc.
-
Permanganates: Potassium permanganate (KMnO₄), etc.
-
Nitrates and Nitric Acid: Nitric acid (HNO₃), ammonium nitrate, etc.
-
Chromates and Dichromates: Chromic acid, sodium dichromate, etc.
-
Halogens: Bromine, chlorine, etc.
-
Perchlorates: Ammonium perchlorate, etc.
A comprehensive list of incompatible chemicals should be consulted prior to any experiment.
Q3: Can I use a rotary evaporator to remove a solvent like diethyl ether after a reaction involving this compound?
A3: Extreme caution is advised. While tosylation reactions are common, using distillation or rotary evaporation for purification, especially with peroxide-forming solvents like diethyl ether, can be hazardous. Even with low initial peroxide levels, they can concentrate during the evaporation process and potentially lead to an explosion, especially if the tosylated compound is thermally unstable.[3] It is highly recommended to use alternative purification methods like column chromatography whenever possible.[3]
Q4: What are the signs of a potentially hazardous reaction between this compound and an oxidizing agent?
A4: Be vigilant for the following signs, which may indicate a runaway reaction:
-
Unexpected temperature increase (exotherm).
-
Gas evolution (bubbling or fizzing).
-
Color change (e.g., darkening or charring).
-
Emission of fumes or smoke.
-
Pressure build-up in a closed system.
If any of these are observed, treat it as an emergency, evacuate the area, and alert your safety officer.
Troubleshooting Guides
Scenario 1: Accidental Mixing of this compound with an Oxidizing Agent
-
Problem: A small quantity of an oxidizing solution was accidentally added to a flask containing this compound.
-
Immediate Actions:
-
Do not attempt to neutralize the mixture. Adding other reagents could accelerate the reaction.
-
Alert personnel in the immediate vicinity and evacuate the fume hood and surrounding area.
-
If the reaction is escalating (e.g., rapid gas evolution, smoke), activate the fire alarm and follow your institution's emergency procedures.
-
From a safe distance, observe for any signs of a runaway reaction.
-
Contact your institution's environmental health and safety (EHS) department or emergency response team for guidance on how to proceed.
-
-
Causality and Prevention: This scenario highlights the critical importance of proper chemical segregation and labeling. To prevent this:
-
Always store oxidizing agents separately from organic compounds, including this compound.
-
Clearly label all containers with their contents and associated hazards.
-
Before starting an experiment, review all reagents and their incompatibilities.
-
Scenario 2: Unexpected Exotherm During a Reaction
-
Problem: During a reaction involving this compound (not intentionally with an oxidizer), the reaction temperature begins to rise uncontrollably.
-
Troubleshooting Steps:
-
Immediately remove the heat source (if any).
-
If safe to do so, begin cooling the reaction vessel with an ice bath.
-
Ensure the reaction is being conducted in a fume hood with the sash lowered.
-
If the exotherm continues to accelerate, treat it as an emergency and evacuate the area.
-
-
Potential Causes and Solutions:
-
Contamination: The this compound or another reagent may be contaminated with an oxidizing impurity.
-
Solution: Always use high-purity reagents from reputable suppliers. Check the certificate of analysis for any potential impurities.
-
-
Incorrect Reagent: An incorrect reagent may have been added to the reaction mixture.
-
Solution: Double-check all labels and experimental protocols before adding any substance to the reaction.
-
-
Reaction Scale: The reaction may be too concentrated or scaled up too quickly without proper thermal management.
-
Solution: When performing a reaction for the first time, start with a small scale to assess its thermal behavior.
-
-
Experimental Protocols: Best Practices
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound and oxidizing agents.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Provides protection from splashes and potential explosions. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and in case of a fire. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Storage and Handling Workflow
The following workflow diagram illustrates the key steps for safe storage and handling.
Step-by-Step Spill Cleanup Protocol for Oxidizing Agents
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Assess the Spill: Determine the identity and quantity of the spilled material. If the spill is large or involves highly reactive substances, contact your EHS department immediately.
-
Don PPE: Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., neoprene).
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill. DO NOT use combustible materials like paper towels or sawdust.
-
Absorb the Spill: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth (using water, unless the oxidizer is water-reactive).
-
Dispose of Waste: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste according to your institution's guidelines.
Logical Relationships in Chemical Incompatibility
The following diagram illustrates the fundamental incompatibility between reducing agents (like many organic compounds) and oxidizing agents, which can lead to a hazardous reaction.
References
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 1,3-Bis(tosyloxy)propane and its Analogs
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of key intermediates is paramount. 1,3-Bis(tosyloxy)propane is a widely utilized bifunctional molecule, serving as a versatile building block in the synthesis of a variety of organic compounds due to the excellent leaving group properties of its two tosyloxy groups. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the characterization of such molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, compares its spectral features with those expected for analogous sulfonate esters, and details the experimental protocols necessary for acquiring high-quality data.
The Decisive Role of NMR in the Structural Elucidation of Sulfonate Esters
In the realm of organic synthesis, sulfonate esters like tosylates, mesylates, and brosylates are frequently employed to convert alcohols into good leaving groups, facilitating nucleophilic substitution and elimination reactions. The structural integrity of these intermediates directly impacts the success of subsequent synthetic steps. NMR spectroscopy offers a non-destructive and highly informative method to confirm the identity and purity of these compounds. By analyzing chemical shifts, signal multiplicities, and coupling constants, one can precisely map the molecular structure.
This guide will focus on this compound as a primary example, leveraging established NMR principles to interpret its spectral data. A comparative discussion with its mesylate and brosylate analogs will highlight the subtle yet significant spectral differences that arise from variations in the sulfonate ester group.
Interpreting the NMR Spectra of this compound
The structure of this compound, systematically named propane-1,3-diyl bis(4-methylbenzenesulfonate), possesses a plane of symmetry, which simplifies its NMR spectra.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the tosyl groups and the aliphatic protons of the propane backbone.
-
Aromatic Protons (Tosyl Group): The para-substituted benzene ring of each tosyl group gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the sulfonate group are deshielded by the electron-withdrawing sulfonate and will appear at a higher chemical shift (downfield) compared to the protons meta to the sulfonate group.
-
δ ~7.7-7.8 ppm (d, 4H): These are the aromatic protons ortho to the -SO₂- group.
-
δ ~7.3-7.4 ppm (d, 4H): These are the aromatic protons meta to the -SO₂- group.
-
-
Aliphatic Protons (Propane Backbone): The propane chain gives rise to two signals.
-
δ ~4.1-4.2 ppm (t, 4H): These are the methylene protons adjacent to the tosyloxy groups (-CH₂-O-Ts). They are significantly deshielded due to the electron-withdrawing effect of the adjacent oxygen and sulfonate group. The signal is a triplet due to coupling with the central methylene protons.
-
δ ~2.0-2.1 ppm (quint, 2H): This is the central methylene group of the propane chain (-CH₂-CH₂-CH₂-). The signal is a quintet (or a pentet) because these protons are coupled to the four protons of the two adjacent methylene groups.
-
-
Methyl Protons (Tosyl Group):
-
δ ~2.4 ppm (s, 6H): The two methyl groups on the tosyl moieties are chemically equivalent and appear as a sharp singlet.
-
¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum provides complementary information, revealing the number of distinct carbon environments.
-
Aromatic Carbons (Tosyl Group):
-
δ ~145 ppm: Quaternary carbon attached to the sulfur atom.
-
δ ~133 ppm: Quaternary carbon attached to the methyl group.
-
δ ~130 ppm: Aromatic CH carbons meta to the sulfonate group.
-
δ ~128 ppm: Aromatic CH carbons ortho to the sulfonate group.
-
-
Aliphatic Carbons (Propane Backbone):
-
δ ~67 ppm: Methylene carbons attached to the tosyloxy groups (-CH₂-O-Ts).
-
δ ~28 ppm: Central methylene carbon of the propane chain (-CH₂-CH₂-CH₂-).
-
-
Methyl Carbon (Tosyl Group):
-
δ ~21 ppm: Methyl carbons of the tosyl groups.
-
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH (ortho to -SO₂-) | ~7.7-7.8 (d) | ~128 |
| Aromatic CH (meta to -SO₂-) | ~7.3-7.4 (d) | ~130 |
| Aromatic C (ipso to -S-) | - | ~145 |
| Aromatic C (ipso to -CH₃) | - | ~133 |
| Propane CH₂ (terminal) | ~4.1-4.2 (t) | ~67 |
| Propane CH₂ (central) | ~2.0-2.1 (quint) | ~28 |
| Methyl CH₃ | ~2.4 (s) | ~21 |
Comparative Analysis: Tosylates vs. Mesylates and Brosylates
While sharing the same propane-1,3-diol core, the choice of the sulfonate ester can be guided by factors such as reactivity and cost. These differences also manifest in their NMR spectra.
-
1,3-Bis(mesyloxy)propane: The mesyl group (methanesulfonyl) is smaller and lacks the aromatic ring of the tosyl group.
-
¹H NMR: The aromatic signals would be absent. A sharp singlet for the methyl protons of the mesyl group would appear around δ ~3.0 ppm . The propane backbone signals would be at similar, but likely slightly different, chemical shifts compared to the tosylate.
-
¹³C NMR: The aromatic carbon signals would be absent. The methyl carbon of the mesyl group would appear around δ ~37 ppm .
-
-
1,3-Bis(brosyloxy)propane: The brosyl group (p-bromobenzenesulfonyl) is electronically different from the tosyl group due to the presence of the bromine atom.
-
¹H NMR: The aromatic region would again show an AA'BB' pattern, but the chemical shifts would be slightly different due to the electronic effect of the bromine. The protons ortho to the sulfonate would likely be slightly more deshielded.
-
¹³C NMR: The aromatic carbon signals would be influenced by the bromine substituent. The ipso-carbon attached to the bromine would have a characteristic chemical shift.
-
The primary distinguishing features in the NMR spectra of these analogs are found in the signals corresponding to the sulfonate moiety itself. The propane backbone signals will be less affected, though subtle shifts can be expected due to the differing inductive effects of the sulfonate groups.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
Acquiring high-quality NMR data is contingent on proper sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity. Residual solvents or impurities will complicate spectral interpretation.
-
Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.
Caption: A streamlined workflow for NMR sample preparation and data acquisition.
Causality in Experimental Choices
-
Choice of Deuterated Solvent: The deuterium signal is used by the spectrometer's lock system to maintain a stable magnetic field. Using a non-deuterated solvent would result in large solvent signals that would overwhelm the analyte signals in ¹H NMR.
-
Filtering the Sample: Particulate matter in the NMR tube disrupts the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, well-resolved NMR signals.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly characteristic and allow for its straightforward identification and purity assessment. The symmetrical nature of the molecule simplifies the spectra, with distinct and predictable signals for the tosyl and propane moieties. A comparative analysis with its mesylate and brosylate analogs reveals that while the signals from the propane backbone are relatively consistent, the NMR spectra are clearly distinguished by the signals originating from the different sulfonate groups. By following rigorous experimental protocols, researchers can confidently obtain high-quality NMR data to validate the structure of this important synthetic intermediate.
References
Navigating the Thermal Landscape of 1,3-Bis(tosyloxy)propane: A Comparative Guide to its Melting Point
For Immediate Release
[CITY, State] – [Date] – In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and bespoke polymers, the physical properties of reagents are of paramount importance. This guide offers an in-depth analysis of the expected melting point of pure 1,3-Bis(tosyloxy)propane (CAS 5469-66-9), a critical bifunctional alkylating agent. By synthesizing data from commercial suppliers, chemical databases, and the foundational principles of physical organic chemistry, this document serves as an essential reference for researchers, scientists, and drug development professionals. We will explore not only the specific melting point of this compound but also compare it with structural analogs to provide a broader context for its thermal behavior.
The Expected Melting Point of this compound
Pure this compound, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is consistently reported as a white to off-white crystalline solid.[1][2] A comprehensive review of data from multiple chemical suppliers and databases indicates a consensus on its melting point, which lies within the range of 90°C to 93°C .[1][3][4][5]
Specifically, several major suppliers provide the following ranges:
This narrow melting range is a strong indicator of a high-purity substance. In organic chemistry, the melting point is a fundamental criterion for both identification and purity assessment. A sharp melting point, typically spanning a 1-2°C range, suggests a substance is relatively free of impurities. Conversely, the presence of impurities tends to depress the melting point and broaden the range over which the substance melts.
The synthesis of this compound is typically achieved through the reaction of 1,3-propanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1][6] Purification is commonly performed by recrystallization, a technique that effectively removes unreacted starting materials and byproducts to yield the high-purity solid whose melting point is reported here.[1]
Comparative Analysis with Structural Analogs
To fully appreciate the thermal properties of this compound, it is instructive to compare its melting point with that of its structural relatives. This comparison allows us to discern trends related to alkyl chain length and the nature of the sulfonate ester group.
The Influence of Alkyl Chain Length: A Homologous Series
Examining the melting points of α,ω-bis(tosyloxy)alkanes reveals a distinct trend related to the number of methylene units (-(CH₂)n-) separating the two tosyloxy groups.
| Compound Name | Molecular Formula | Alkyl Chain Length (n) | Reported Melting Point (°C) |
| 1,2-Bis(tosyloxy)ethane | C₁₆H₁₈O₆S₂ | 2 | 124-127 |
| This compound | C₁₇H₂₀O₆S₂ | 3 | 90-93 |
| 1,4-Bis(tosyloxy)butane | C₁₈H₂₂O₆S₂ | 4 | 80-82 |
Note: Data compiled from multiple chemical supplier databases.
From this data, a clear trend emerges: the melting point decreases as the length of the alkyl chain increases from two to four carbons. This phenomenon can be attributed to changes in the efficiency of crystal lattice packing. 1,2-Bis(tosyloxy)ethane, with its shorter, more rigid structure, can adopt a conformation that allows for highly efficient packing in the crystal lattice, leading to stronger intermolecular forces and a significantly higher melting point. As the alkyl chain becomes longer and more flexible in the propane and butane analogs, the ability to pack as efficiently is somewhat disrupted, leading to a decrease in the melting point.
This "odd-even" alternation in melting points is a known phenomenon in homologous series of bifunctional long-chain molecules, where compounds with an even number of carbons in the chain often pack more efficiently than those with an odd number, leading to higher melting points. While our series is short, the significant drop from the C2 to the C3 analog is a noteworthy feature.
The Impact of the Sulfonate Ester Group
The tosyloxy group is an excellent leaving group in nucleophilic substitution reactions, but it is one of several commonly used sulfonate esters. Comparing the melting point of this compound with its mesylate and brosylate analogs provides insight into how the aromatic portion of the leaving group affects thermal properties.
| Compound Name | Structure of Sulfonate Ester | Key Structural Difference | Expected Melting Point Trend |
| 1,3-Bis(mesyloxy)propane | Mesylate (-OMs) | Methyl group instead of a tolyl group | Lower M.P. due to smaller size and reduced π-π stacking |
| This compound | Tosylate (-OTs) | Tolyl group | Reference (90-93°C) |
| 1,3-Bis(brosyloxy)propane | Brosylate (-OBs) | Bromophenyl group instead of a tolyl group | Higher M.P. due to increased molecular weight and polarizability |
-
Mesylate vs. Tosylate: The mesylate group is significantly smaller and lacks the aromatic ring of the tosylate. This results in a lower molecular weight and eliminates the possibility of intermolecular π-π stacking interactions between the aromatic rings. Both factors would lead to the prediction of a substantially lower melting point for 1,3-Bis(mesyloxy)propane.
-
Brosylate vs. Tosylate: The brosylate group replaces the methyl group of the tosylate with a bromine atom. This increases the molecular weight and the polarizability of the molecule, leading to stronger intermolecular dispersion forces. Therefore, it is expected that 1,3-Bis(brosyloxy)propane would have a higher melting point than its tosylate counterpart.
Experimental Determination of Melting Point: A Protocol for Verification
The melting point of a solid organic compound is a critical quality control parameter. The following is a generalized protocol for the accurate determination of the melting point of a substance like this compound using the capillary method, which is a standard technique in modern chemistry laboratories.
Principle
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.
Materials and Equipment
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (ensure it is dry)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity and depress the melting point.
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
-
Melting Point Determination:
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid setting to quickly approach the expected melting point (e.g., 10-15°C below 90°C).
-
Once the temperature is near the expected melting point, reduce the heating rate to approximately 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue to observe and record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Purity Interpretation:
-
For a pure sample of this compound, this range should be narrow (e.g., 91-92°C).
-
A broad melting range (e.g., 87-91°C) would suggest the presence of impurities.
-
Workflow Diagram
References
A Comparative Guide for the Senior Application Scientist: 1,3-Bis(tosyloxy)propane vs. 1,3-Bis(mesyloxy)propane as Bifunctional Alkylating Agents
Abstract: In the landscape of modern organic synthesis and medicinal chemistry, bifunctional alkylating agents are indispensable tools for constructing complex molecular architectures. Among these, propane-based diether sulfonate esters are particularly valuable for introducing a flexible three-carbon linker. This guide provides an in-depth, data-supported comparison of two prominent members of this class: 1,3-bis(tosyloxy)propane and 1,3-bis(mesyloxy)propane. We will dissect the nuances of their reactivity, steric profiles, and practical handling characteristics to empower researchers, chemists, and drug development professionals to make informed decisions for their specific synthetic challenges.
Introduction to Bifunctional Sulfonate Ester Alkylating Agents
Alkylating agents are a cornerstone of organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the transfer of an alkyl group.[1][2] Bifunctional agents, possessing two reactive sites, are particularly powerful, allowing for the crosslinking of molecules or the formation of cyclic structures, which are common motifs in pharmaceuticals and advanced materials.[3]
The efficacy of an alkylation reaction is heavily dependent on the leaving group—a molecular fragment that departs with a pair of electrons.[4] While alcohols are readily available precursors, their hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate acid (H₂O) is not sufficiently acidic, making the departing hydroxide anion (HO⁻) a strong base.[5][6] The conversion of alcohols into sulfonate esters, such as tosylates (OTs) and mesylates (OMs), is a classic and highly effective strategy to transform the hydroxyl into an excellent leaving group.[4][5][6] This transformation is foundational to the utility of this compound and 1,3-bis(mesyloxy)propane, which are derived from the simple diol, 1,3-propanediol.
This guide will compare these two reagents, focusing on the intrinsic chemical differences between the tosylate and mesylate groups and how these differences translate into practical performance in the laboratory.
Structural Features and Synthesis Overview
Both reagents share a common propane-1,3-diol backbone but differ in the nature of the sulfonyl group attached to the terminal oxygens.
-
This compound: Also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), this compound features two p-toluenesulfonyl (tosyl) groups.[3][7] It is a white to off-white crystalline powder.[8][9]
-
1,3-Bis(mesyloxy)propane: Also known as propane-1,3-diyl dimethanesulfonate, this compound features two methanesulfonyl (mesyl) groups. It is typically synthesized and used in a similar fashion to its tosylated counterpart.
The synthesis of both compounds is straightforward and follows a common pathway involving the reaction of 1,3-propanediol with the corresponding sulfonyl chloride (p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[6][7]
Figure 1. General synthetic workflow for the preparation of bis-tosylate and bis-mesylate from 1,3-propanediol.
The Core of Reactivity: A Tale of Two Leaving Groups
The fundamental difference in performance between these two alkylating agents stems from the properties of the tosylate versus the mesylate leaving group. A good leaving group is the conjugate base of a strong acid, as its stability as an independent anion in solution minimizes the reverse reaction.[10][11]
Both tosylate and mesylate are excellent leaving groups because their corresponding sulfonic acids are very strong, resulting in highly stable sulfonate anions.[5][10] This stability is primarily due to the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group via resonance.[4][12]
Figure 2. Structure and resonance stabilization of tosylate and mesylate anions.
Despite their similarities, subtle electronic and steric differences lead to a clear hierarchy in reactivity.
| Feature | This compound | 1,3-Bis(mesyloxy)propane | Causality & Experimental Insight |
| Leaving Group | Tosylate (OTs) | Mesylate (OMs) | The core functional group determining reactivity. |
| Structure of R Group | p-Tolyl (Aromatic) | Methyl (Alkyl) | The p-tolyl group's aromatic ring provides additional resonance stabilization and inductive electron withdrawal, making the tosylate anion slightly more stable. The methyl group in mesylate offers only a weak inductive donating effect. |
| pKa of Conjugate Acid | ~ -2.8 (p-TsOH)[13] | ~ -1.9 (MsOH)[13] | A lower pKa indicates a stronger acid and thus a more stable conjugate base (leaving group). This quantitative data confirms that tosylate is a slightly better leaving group. |
| Relative Reactivity | Higher | Lower | The generally accepted order of reactivity for sulfonate leaving groups is Triflate > Tosylate > Mesylate .[10] This means, under identical conditions, reactions with this compound will proceed at a faster rate. |
| Steric Hindrance | Higher | Lower | The bulky p-tolyl group makes the tosylate sterically more demanding than the compact methyl group of the mesylate.[14] This is a critical consideration when the nucleophile or substrate is also sterically hindered. |
| Practical Considerations | Often forms highly crystalline products, simplifying purification by recrystallization.[14] Higher molecular weight. | May result in oils or lower-melting solids. More atom-economical due to lower molecular weight. | The choice of reagent can be influenced by downstream processing. The ease of handling solid tosylates can be a significant advantage over oily mesylates. |
Performance as Bifunctional Alkylating Agents
As both molecules possess two primary sulfonate esters, they are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions.[7][14] The reaction involves a backside attack by a nucleophile on the carbon atom bearing the sulfonate ester, leading to inversion of stereochemistry (though not relevant for these achiral centers) and displacement of the leaving group.
Figure 3. Generalized SN2 mechanism for alkylation using a sulfonate ester.
Key Performance Differences:
-
Reaction Rate: Due to the superior leaving group ability of the tosylate anion, this compound will generally exhibit faster reaction kinetics compared to 1,3-bis(mesyloxy)propane in SN2 reactions.[10][11] For sluggish reactions or those requiring mild conditions, the tosylate is the more activating choice.
-
Steric Accessibility: While the reaction occurs at the primary carbon of the propane backbone, the steric bulk of the leaving group itself can influence the transition state energy. For highly congested reaction environments, the smaller mesyl group may offer a kinetic advantage, though this is less pronounced than when the substitution occurs at a secondary or tertiary center.[14]
-
Substrate Compatibility: Both reagents are broadly compatible with a wide range of nucleophiles (N, O, S, C-based). The choice often comes down to optimizing yield and reaction time. The slightly higher reactivity of the tosylate may be beneficial for less potent nucleophiles.
Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and scale.
Protocol: Synthesis of this compound
Objective: To convert 1,3-propanediol into its corresponding bis-tosylate ester, a potent alkylating agent.
Materials:
-
1,3-Propanediol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 eq)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,3-propanediol (1.0 eq) in anhydrous pyridine at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. The causality here is crucial: exothermic reactions must be controlled to prevent side product formation.[3]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding cold 1 M HCl to neutralize the pyridine. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes residual pyridine and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or toluene/hexanes) to afford pure this compound as a white crystalline solid.[3]
Protocol: Bifunctional Alkylation with a Diamine
Objective: To synthesize a cyclic diamine using this compound as the alkylating agent.
Materials:
-
This compound (1.0 eq)
-
A primary diamine (e.g., 1,2-diaminoethane) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
Setup: To a round-bottom flask, add the diamine (1.0 eq), K₂CO₃ (3.0 eq), and anhydrous acetonitrile. Stir the suspension vigorously.
-
High Dilution: In a separate flask, dissolve this compound (1.0 eq) in a large volume of anhydrous acetonitrile.
-
Slow Addition: Using a syringe pump, add the solution of the bis-tosylate to the stirred diamine suspension over several hours (e.g., 8-12 hours). Causality: This slow addition under high dilution conditions is critical to favor the intramolecular cyclization of the mono-alkylated intermediate over intermolecular polymerization, which would lead to unwanted oligomers or polymers.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the desired cyclic product.
Conclusion and Recommendations
Both this compound and 1,3-bis(mesyloxy)propane are highly effective and versatile bifunctional alkylating agents. The choice between them is not a matter of right or wrong, but of strategic optimization based on the specific demands of the synthesis.
Choose this compound when:
-
Higher reactivity is required: For reactions with weak nucleophiles or when milder conditions and shorter reaction times are a priority.
-
A crystalline product is desired: The tosyl group often imparts crystallinity, which can significantly simplify purification and handling.[14]
-
Cost is not the primary constraint.
Choose 1,3-Bis(mesyloxy)propane when:
-
A less sterically hindered reagent is needed: Particularly if the nucleophile is bulky.
-
Atom economy is a concern: The lower molecular weight of the mesyl group is advantageous.
-
Cost-effectiveness is paramount: Methanesulfonyl chloride is generally less expensive than p-toluenesulfonyl chloride.
-
The potential for an oily product is acceptable and can be managed through purification techniques like chromatography.
By understanding the subtle yet significant differences in their electronic properties, steric profiles, and physical characteristics, the synthetic chemist can strategically deploy these reagents to achieve their goals with greater efficiency and success.
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Buy this compound | 5469-66-9 [smolecule.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. brainly.com [brainly.com]
- 14. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
A Comparative Guide for Synthetic Chemists: The Strategic Advantages of Tosylates over Mesylates
In the landscape of organic synthesis, the conversion of an alcohol's hydroxyl group into a competent leaving group is a foundational strategy. This transformation unlocks pathways for nucleophilic substitution and elimination reactions. Among the premier choices for this task are sulfonate esters, with tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) being two of the most utilized options.[1][2] While both are excellent leaving groups, a nuanced understanding of their distinct characteristics can be the difference between a high-yielding, straightforward synthesis and a problematic purification. This guide provides a detailed comparison to inform the strategic selection between tosylates and mesylates in synthesis design.
The Decisive Advantage: Crystallinity and Ease of Purification
The most significant practical advantage of using tosylates over mesylates lies in the physical properties of the resulting sulfonate ester. The presence of the p-tolyl group in a tosylate often imparts a high degree of crystallinity to the molecule.[3] This is a profound benefit in multi-step synthesis for several reasons:
-
Simplified Purification: Crystalline intermediates can often be purified to a high degree by a simple recrystallization.[3] This avoids the need for time-consuming and costly column chromatography.
-
Impurity Removal: Recrystallization is exceptionally effective at removing minor impurities, ensuring that the material carried forward to the next synthetic step is of high purity. This can prevent the formation of side products and simplify subsequent purifications.[4]
-
Ease of Handling: Solid compounds are generally easier to handle, weigh, and store compared to the oils or low-melting solids that are often formed from mesylation.[5]
Mesylates, derived from the smaller, non-aromatic methanesulfonyl chloride, frequently yield oily products that resist crystallization.[5] Purifying these oils almost invariably requires chromatographic methods, which consume significant amounts of solvent and time. Therefore, when dealing with a key intermediate in a synthetic sequence, choosing tosylation can streamline the entire workflow.
Comparing Leaving Group Ability: A Subtle Distinction
The effectiveness of a leaving group is inversely related to the pKa of its conjugate acid; a stronger acid gives rise to a more stable conjugate base, which functions as a better leaving group.[1] Both p-toluenesulfonic acid and methanesulfonic acid are strong acids, making their respective anions, tosylate and mesylate, excellent leaving groups.[6]
However, there is a slight difference in their acidity.
| Property | p-Toluenesulfonic Acid | Methanesulfonic Acid |
| pKa | ~ -2.8[6] | ~ -2.6[6] |
The pKa values indicate that p-toluenesulfonic acid is slightly more acidic than methanesulfonic acid. This suggests the tosylate anion is marginally more stable and, therefore, a slightly better leaving group than the mesylate anion.[1] The generally accepted order of reactivity for common sulfonate leaving groups is Triflate > Tosylate > Mesylate.[1] While this difference in reactivity is often minor in practice, it can be a factor in reactions with poor nucleophiles or sterically hindered substrates.
Visualizing the Key Players
To better understand the structures being discussed, the following diagram illustrates a generic alkyl tosylate and mesylate.
Caption: Structures of an Alkyl Tosylate and Alkyl Mesylate.
The stability of sulfonate anions, which underpins their effectiveness as leaving groups, comes from the extensive resonance delocalization of the negative charge across the three oxygen atoms.
Caption: Resonance delocalization in a sulfonate anion.
Experimental Protocols and Considerations
The preparation of tosylates and mesylates from alcohols is a standard transformation, typically involving the reaction of the alcohol with the corresponding sulfonyl chloride in the presence of a base.[7][8]
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol
This procedure is a widely applicable method for converting a primary alcohol into a tosylate.[9][10]
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM, approx. 10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 equivalents) or pyridine (1.5-2.0 equivalents) to the stirred solution.[9] For less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[9][10]
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.[9]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[9] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water.[9] Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.[9]
-
Purification: Purify the crude product by recrystallization, typically from ethanol or a hexane/ethyl acetate mixture.
Protocol 2: General Procedure for the Mesylation of a Primary Alcohol
The procedure for mesylation is similar, though extra care should be taken due to the higher reactivity and moisture sensitivity of methanesulfonyl chloride (MsCl).
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous DCM (10 volumes).[11]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution.[11]
-
Reagent Addition: Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the solution, keeping the temperature at 0 °C.[11]
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. Reactions are typically complete within 4 hours.[11] If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Work-up: Once the reaction is complete, dilute the mixture with water and separate the layers.[11] Wash the organic layer sequentially with water and brine.[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.[11]
-
Purification: The crude mesylate, if obtained as an oil, is typically purified by column chromatography on silica gel.
Workflow Comparison: The Purification Advantage
The choice between tosylate and mesylate can significantly impact the overall synthetic workflow, as illustrated below.
Caption: Contrasting workflows for tosylate and mesylate synthesis.
Other Practical Considerations
-
Reagent Stability: Tosyl chloride is a stable, crystalline solid that is relatively easy to handle. In contrast, methanesulfonyl chloride is a lachrymatory liquid that is more reactive and highly sensitive to moisture, requiring more careful handling and storage.[12]
-
Steric Hindrance: The bulkier tosyl group can sometimes lead to slower reaction rates, both in the initial tosylation step and in subsequent substitution reactions, especially with sterically congested substrates.[3] In such cases, the smaller mesyl group might be advantageous.
-
TLC Visualization: The aromatic ring in the tosylate group provides a chromophore, making tosylated compounds easier to visualize on a TLC plate under UV light compared to mesylates.[5]
Conclusion: A Strategic Choice
While both tosylates and mesylates are highly effective at converting alcohols into excellent leaving groups, they are not always interchangeable. The primary advantage of the tosylate group is its propensity to induce crystallinity, which dramatically simplifies purification, saves resources, and enhances the purity of intermediates in a multi-step synthesis.[3][13] This feature alone often makes it the superior choice for robust and scalable synthetic routes.
Mesylates may be preferred in situations where the substrate or product is sensitive to the slightly higher steric bulk of the tosyl group, or when a crystalline intermediate is not necessary or expected. Ultimately, the decision to use a tosylate or a mesylate should be a strategic one, weighing the superior leaving group ability and purification advantages of the tosylate against the smaller size of the mesylate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemlett.com [jchemlett.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Page loading... [wap.guidechem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Bifunctional Propane Tosylates: A Comparative Study of 1,3-Bis(tosyloxy)propane and 1,3-Bis(tosyloxy)-2,2-dimethylpropane
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the precise construction of molecular architecture is paramount. Bifunctional reagents, which possess two reactive centers, are indispensable tools for forging these complex structures, enabling the formation of cyclic systems, molecular tethers, and functionalized polymers. Among these, tosylated propane derivatives stand out due to the exceptional leaving group ability of the p-toluenesulfonate (tosylate) group, which facilitates reliable nucleophilic substitution reactions.[1][2]
This guide presents a comparative analysis of two closely related yet functionally distinct bifunctional alkylating agents: 1,3-Bis(tosyloxy)propane and its sterically hindered analogue, 1,3-Bis(tosyloxy)-2,2-dimethylpropane. While separated by only two methyl groups, their reactivity profiles and, consequently, their applications, diverge significantly. This study is designed for researchers, scientists, and drug development professionals, offering mechanistic insights, comparative experimental data, and detailed protocols to inform the strategic selection of the appropriate reagent for specific synthetic challenges.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding of the physical properties of these reagents is crucial for their handling, storage, and application in experimental design.
| Property | This compound | 1,3-Bis(tosyloxy)-2,2-dimethylpropane |
| CAS Number | 5469-66-9[3][4] | 22308-12-9[][6] |
| Molecular Formula | C₁₇H₂₀O₆S₂[3][7] | C₁₉H₂₄O₆S₂[3][] |
| Molecular Weight | 384.46 g/mol [3][7] | 412.52 g/mol [3][8] |
| Appearance | White to off-white crystalline powder[3] | White to off-white crystalline powder[8] |
| Melting Point | 90–93 °C[3] | 119-123 °C[9] |
| Common Synonyms | 1,3-Propanediol ditosylate; Trimethylene glycol ditosylate[7] | Neopentyl glycol ditosylate; 2,2-Dimethyl-1,3-propanediol ditosylate[8] |
Mechanistic Considerations: The Decisive Role of Steric Hindrance
The primary mode of reaction for both compounds is the bimolecular nucleophilic substitution (SN2) mechanism.[10] In this pathway, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the tosylate leaving group in a single, concerted step. The tosylate anion is an excellent leaving group because its negative charge is highly stabilized through resonance across the sulfonate group.[2][11]
The critical difference between the two molecules lies in the steric environment of the electrophilic carbons. 1,3-Bis(tosyloxy)-2,2-dimethylpropane features a neopentyl-like core. The two methyl groups on the central carbon (the β-carbon) create significant steric bulk, which shields the electrophilic terminal carbons (the α-carbons) from the incoming nucleophile's line of attack. This phenomenon, known as the neopentyl effect, dramatically slows the rate of SN2 reactions.[12][13] For practical purposes, neopentyl halides and their tosylate analogues are often considered inert to SN2 reactions under standard conditions, with reaction rates that can be thousands of times slower than their unhindered counterparts.[13][14]
In contrast, this compound lacks this β-carbon substitution, presenting a much more accessible target for nucleophiles and thus reacting significantly faster.
Figure 1: SN2 nucleophilic attack comparison.
Comparative Reactivity and Synthetic Applications
The steric differences directly translate into distinct reactivity profiles and preferred applications. Kinetic studies have shown that the neopentyl structure in 1,3-Bis(tosyloxy)-2,2-dimethylpropane can reduce its SN2 reactivity by approximately 40% compared to the unhindered parent compound.[3]
| Feature | This compound | 1,3-Bis(tosyloxy)-2,2-dimethylpropane |
| Reactivity | High reactivity in SN2 reactions.[10] | Significantly reduced SN2 reactivity due to steric hindrance.[3][13] |
| Primary Use | Versatile bifunctional building block for introducing a propane-1,3-diyl linker.[3] | Reagent for controlled or stepwise syntheses where lower reactivity is advantageous.[3] |
| Key Applications | Synthesis of pharmaceuticals, polymers, macrocycles, and specialty chemicals like surfactants.[3][10] | Synthesis of sterically stabilized polymers and dendrimers.[3] |
| Reaction Conditions | Reacts under standard SN2 conditions (e.g., polar aprotic solvents, moderate temperatures).[10] | Often requires more forcing conditions (higher temperatures, stronger nucleophiles) to achieve comparable reaction rates. |
| Stability | Standard thermal stability. | Higher thermal stability (decomposition temp ~220°C), attributed to steric protection of the sulfonate groups.[3] |
Case Study: Synthesis of Triazolic and Macrocyclic Compounds this compound is effectively used in the synthesis of triazolic compounds via nucleophilic substitution with sodium azide, achieving high yields.[3] Its predictable reactivity also makes it a reliable component in macrocyclization reactions, crucial for drug design and host-guest chemistry.[3]
Experimental Protocols
To provide a practical context for the discussed principles, the following sections detail the synthesis of these reagents and a representative comparative alkylation experiment.
Protocol 1: Synthesis of Ditosylate Reagents
The synthesis of both reagents follows a standard tosylation procedure from their corresponding diol precursors. The reaction involves the nucleophilic attack of the alcohol's hydroxyl groups on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).
Figure 2: General workflow for the synthesis of ditosylates.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the diol (1.0 eq) and a base such as pyridine or triethylamine (2.5 eq) in a suitable solvent like dichloromethane (DCM).[10]
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C to control the initial exotherm.[3]
-
Addition of TsCl: Dissolve p-toluenesulfonyl chloride (2.2 eq) in a minimal amount of DCM and add it dropwise to the stirred diol solution over 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure ditosylate product.[3]
Protocol 2: Comparative Cyclization with Diethyl Malonate
This experiment highlights the reactivity difference between the two ditosylates in a classic malonic ester synthesis, which is a common method for forming cyclic structures.[15] The sterically hindered 1,3-Bis(tosyloxy)-2,2-dimethylpropane is expected to require more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield to its unhindered counterpart.
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.1 eq) to absolute ethanol.[15]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature and add diethyl malonate (1.0 eq) dropwise with stirring.[15]
-
Alkylation Reaction (Run two parallel reactions, one for each ditosylate):
-
To the malonate enolate solution, add the ditosylate (1.0 eq) either neat or dissolved in a minimal amount of ethanol.
-
For This compound , heat the mixture to reflux (approx. 78 °C) and monitor by TLC. The reaction is typically complete within 8-12 hours.
-
For 1,3-Bis(tosyloxy)-2,2-dimethylpropane , a higher boiling solvent like DMF or DMSO with a stronger, non-nucleophilic base (e.g., NaH) and elevated temperatures (>100 °C) may be necessary to drive the reaction to completion in a reasonable timeframe.
-
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize with a slight excess of dilute acid. Remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography to yield the respective spirocyclic or cyclobutane derivative.[15]
Conclusion and Strategic Recommendations
The choice between this compound and 1,3-Bis(tosyloxy)-2,2-dimethylpropane is a clear example of how subtle structural modifications can be leveraged for strategic synthetic control.
-
Choose this compound for its high reactivity and reliability in standard SN2 reactions. It is the workhorse reagent for efficiently creating 1,3-disubstituted propane linkages and for constructing a wide array of cyclic and acyclic molecules in pharmaceutical and materials synthesis.[3][10]
-
Choose 1,3-Bis(tosyloxy)-2,2-dimethylpropane when steric bulk is a desired feature in the final product or when reduced reactivity is necessary for controlled, stepwise functionalization. Its sluggishness in SN2 reactions, a direct result of the neopentyl effect, makes it ideal for synthesizing sterically encumbered structures or for applications where chemoselectivity in the presence of more reactive electrophiles is required.[3]
By understanding the mechanistic underpinnings of their reactivity, researchers can harness the distinct properties of these two reagents to achieve their synthetic goals with greater precision and efficiency.
References
- 1. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 2. aklectures.com [aklectures.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 1,3-BIS(TOSYLOXY)-2,2-DIMETHYLPROPANE (1 x 5 g) | Reagentia [reagentia.eu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 1,3-Bis(tosyloxy)-2,2-dimethylpropane | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. Buy this compound | 5469-66-9 [smolecule.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Steric Maze: A Comparative Guide to Substitution and Elimination in Neopentyl Glycol Ditosylate Reactions
For Researchers, Scientists, and Drug Development Professionals
The neopentyl scaffold, characterized by a quaternary carbon atom adjacent to a reactive center, presents a formidable challenge in synthetic chemistry. Its inherent steric bulk profoundly influences reaction pathways, often defying conventional reactivity patterns. Neopentyl glycol ditosylate, a bifunctional substrate, serves as an exemplary case study for exploring the intricate competition between nucleophilic substitution (Sₙ2) and elimination (E2) reactions. This guide provides an in-depth technical comparison of these pathways, supported by mechanistic insights and detailed experimental protocols, to empower researchers in navigating the complexities of sterically hindered systems.
The Neopentyl Predicament: Unraveling Steric Hindrance
The core of the neopentyl system's unique reactivity lies in the extreme steric hindrance imposed by the tert-butyl group.[1] In neopentyl glycol ditosylate, two primary tosylates, which are excellent leaving groups, are positioned on a neopentyl framework. This structure seemingly presents as a primary substrate, which would typically favor Sₙ2 reactions. However, the reality is far more complex.
-
Sₙ2 Reactions: A Path Blocked. The bimolecular, concerted nature of the Sₙ2 mechanism necessitates a backside attack by the nucleophile on the carbon atom bearing the leaving group.[2] In the case of neopentyl glycol ditosylate, the bulky gem-dimethyl groups effectively shield the electrophilic carbon centers, making this approach nearly impossible. Consequently, Sₙ2 reactions on neopentyl systems are notoriously slow, often requiring harsh conditions and exhibiting rates that can be thousands of times slower than for analogous unhindered primary substrates.[1]
-
Sₙ1 Reactions: A Detour with Consequences. A unimolecular Sₙ1 pathway, involving the formation of a carbocation intermediate, might seem like a plausible alternative. However, the departure of the tosylate leaving group would generate a highly unstable primary carbocation. This high-energy intermediate is unlikely to form under standard conditions. When forced, such as under solvolysis at high temperatures, the primary carbocation, if formed, is prone to rapid rearrangement via a 1,2-methyl shift to a more stable tertiary carbocation, leading to a mixture of rearranged products.[1]
-
E2 Reactions: A Viable Escape Route. Bimolecular elimination (E2) offers a competitive pathway, particularly when a strong, sterically hindered base is employed.[3] The base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the leaving group in a concerted fashion. The regioselectivity of this reaction is highly dependent on the nature of the base.
Comparative Analysis: Sₙ2 vs. E2 Pathways
The choice of reagents and reaction conditions dictates the predominant reaction pathway for neopentyl glycol ditosylate. Below is a comparative summary of the expected outcomes.
| Reaction Parameter | Sₙ2 Pathway (Substitution) | E2 Pathway (Elimination) |
| Reagent Type | Good, non-bulky nucleophile (e.g., NaN₃, NaCN) | Strong, sterically hindered base (e.g., KOtBu) |
| Reaction Rate | Extremely slow | Relatively faster, but still hindered |
| Key Product(s) | 2,2-dimethyl-1,3-disubstituted propane | 2,2-dimethyl-1,3-diene (via double elimination) or substituted alkenes |
| Stereochemistry | Inversion of configuration at each reactive center | Requires anti-periplanar geometry between β-H and leaving group |
| Solvent Preference | Polar aprotic (e.g., DMSO, DMF) to enhance nucleophilicity | Less polar solvents can favor E2 |
| Temperature | Higher temperatures often required to overcome activation energy | Elevated temperatures generally favor elimination over substitution |
Mechanistic Insights: A Visual Representation
The competition between Sₙ2 and E2 pathways for one of the tosylate groups on neopentyl glycol ditosylate can be visualized as follows:
Caption: Sₙ2 vs. E2 pathways for neopentyl glycol ditosylate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving either substitution or elimination with neopentyl glycol ditosylate.
Protocol 1: Sₙ2 Reaction - Synthesis of 2,2-Dimethyl-1,3-diazidopropane
This protocol is adapted from procedures for similar ditosylates and highlights the conditions necessary for a double nucleophilic substitution.[4]
Materials:
-
Neopentyl glycol ditosylate
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add neopentyl glycol ditosylate (1.0 eq).
-
Add anhydrous DMSO to dissolve the ditosylate.
-
Add sodium azide (2.5 eq) to the stirred solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment and in a well-ventilated fume hood.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Due to the slow reaction rate, this may require an extended period (24-48 hours or longer).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 2,2-dimethyl-1,3-diazidopropane.
Protocol 2: E2 Reaction - Double Elimination with Potassium tert-Butoxide
This protocol is based on the use of a bulky base to favor elimination, a common strategy for hindered substrates.[5]
Materials:
-
Neopentyl glycol ditosylate
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol, anhydrous
-
Deionized water
-
Pentane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add neopentyl glycol ditosylate (1.0 eq).
-
Add anhydrous tert-butanol to the flask.
-
To the stirred solution, add potassium tert-butoxide (2.5 eq) portion-wise to control any initial exotherm.
-
Heat the reaction mixture to reflux (approx. 83 °C).
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with pentane (3x).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the potential diene product.
-
Characterize the resulting product, expected to be a mixture of elimination products.
Experimental Workflow Visualization
Caption: Workflow for Sₙ2 and E2 reactions of neopentyl glycol ditosylate.
Conclusion and Future Perspectives
The reactions of neopentyl glycol ditosylate serve as a powerful illustration of the dominance of steric effects in directing reaction outcomes. While Sₙ2 reactions are severely impeded, they can be achieved with potent, unhindered nucleophiles under forcing conditions. In contrast, E2 elimination, particularly with bulky bases, offers a more facile, albeit still challenging, transformation pathway. For drug development professionals, understanding these competing pathways is crucial for the rational design of synthetic routes involving sterically demanding scaffolds. The development of novel catalytic systems that can overcome the steric barriers of neopentyl systems remains an active and important area of research, promising more efficient and selective transformations in the future.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 1,3-Disubstituted Propanes
The 1,3-disubstituted propane framework is a cornerstone in molecular design, appearing frequently in pharmaceuticals, natural products, and advanced materials. The strategic placement of two functional groups at the 1 and 3 positions provides a versatile scaffold for building molecular complexity. While classical methods like the malonic ester synthesis have long been staples in the organic chemist's toolbox, the demand for greater efficiency, stereocontrol, and functional group tolerance has driven the development of numerous alternative reagents and methodologies.
This guide provides a comparative analysis of modern, alternative strategies for synthesizing 1,3-disubstituted propanes. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each approach, offering field-proven insights to help researchers select the optimal synthetic route for their specific target.
The Classical Benchmark: Malonic Ester Synthesis
Before exploring modern alternatives, it is crucial to understand the benchmark: the malonic ester synthesis. This venerable reaction allows for the preparation of mono- and di-substituted carboxylic acids from diethyl malonate.[1][2][3] The core strength of this method lies in the high acidity of the α-hydrogens situated between the two ester groups, facilitating easy deprotonation and subsequent alkylation.[1][4]
The general workflow involves:
-
Deprotonation of diethyl malonate with a base (commonly sodium ethoxide).
-
Nucleophilic substitution (SN2) with an alkyl halide. This step can be repeated with a second, different alkyl halide.
-
Hydrolysis of the esters to dicarboxylic acids, followed by heat-induced decarboxylation to yield the final substituted carboxylic acid.[4]
While reliable, this method often requires harsh conditions (strong base, heat for decarboxylation) and has limitations regarding the use of base-sensitive functional groups. It serves as a valuable point of comparison for the milder and more selective modern methods.
Conjugate Addition to α,β-Unsaturated Systems: The Michael Addition
One of the most powerful and widely used strategies for forming 1,3-disubstituted systems is the conjugate addition (or Michael addition) of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6] This reaction establishes the crucial C1-C2-C3 framework in a single, atom-economical step. The choice of nucleophile is critical, as it dictates the selectivity between 1,4- (conjugate) and 1,2- (direct carbonyl) addition.
Mechanistic Overview: 1,4- vs. 1,2-Addition
The regioselectivity of the nucleophilic attack is a classic case of hard and soft acid-base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center, a property derived from resonance delocalization.[7][8] Hard nucleophiles (like Grignard and organolithium reagents) tend to attack the hard carbonyl carbon (1,2-addition), whereas softer nucleophiles preferentially attack the soft β-carbon (1,4-addition).[7][8]
Caption: Selectivity in Nucleophilic Addition to Enones.
Comparison of Key Reagents for Conjugate Addition
| Reagent Class | Typical Reagent(s) | Key Advantages | Limitations | Representative Yields |
| Organocuprates | Lithium dialkylcuprates (R₂CuLi, Gilman reagents) | Excellent selectivity for 1,4-addition; tolerates a wide range of functional groups.[5][7] | Requires stoichiometric amounts of copper; preparation from organolithiums. | 80-95% |
| Enolates / Enamines | Malonates, β-ketoesters, enamines (Stork) | Readily available starting materials; well-established protocols.[6] | Often requires catalytic base; potential for side reactions (e.g., self-condensation). | 70-90% |
| Nitroalkanes | Nitromethane, Nitroethane | Stabilized carbanion allows for addition under mild, often neutral pH conditions.[9] | The resulting nitro group may require further transformation. | 65-85%[9] |
| Thiols & Amines | Thiophenol, secondary amines | Highly nucleophilic; reactions are often rapid and high-yielding.[8] | Product is a thioether or an amine, not a C-C bond formation. | >90% |
Featured Protocol: Synthesis of a 1,3-Disubstituted Ketone via Organocuprate Addition
This protocol describes the conjugate addition of lithium dimethylcuprate to cyclohexenone, a classic transformation that reliably yields 3-methylcyclohexanone.
Materials:
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or THF
-
Methyllithium (CH₃Li) solution in ether
-
Cyclohexenone
-
Aqueous ammonium chloride (NH₄Cl) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Gilman Reagent: To a flame-dried, argon-purged flask containing CuI (1.0 eq) in anhydrous ether at 0 °C, add methyllithium solution (2.0 eq) dropwise. The solution will typically change color, indicating the formation of the lithium dimethylcuprate ((CH₃)₂CuLi) reagent.
-
Conjugate Addition: Cool the cuprate suspension to -78 °C (dry ice/acetone bath). Add a solution of cyclohexenone (1.0 eq) in anhydrous ether dropwise over 10 minutes. Stir the reaction mixture at this temperature for 1 hour.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-methylcyclohexanone.
Ring-Opening of Strained Three-Membered Rings
Donor-acceptor (D-A) cyclopropanes are highly versatile building blocks for synthesizing 1,3-difunctionalized compounds.[10] The inherent ring strain of the cyclopropane, combined with the electronic push-pull nature of the donor and acceptor groups, facilitates regioselective ring-opening upon activation with a Lewis acid.[11] This strategy transforms the compact three-membered ring into a linear, functionalized three-carbon chain.
Mechanistic Workflow: Lewis Acid-Catalyzed Ring Opening
Caption: General workflow for cyclopropane ring-opening.
This approach offers excellent control over the placement of the two functional groups. The nucleophile attacks the carbon bearing the donor group, while the acceptor group stabilizes the resulting carbanionic intermediate, which is subsequently protonated during workup. Enantioselective versions of this reaction have been developed, allowing for the synthesis of chiral 1,3-disubstituted products.[11]
Comparison of Nucleophiles in Cyclopropane Ring-Opening
| Nucleophile Class | Product Type | Catalyst | Key Features |
| Halides | 1,3-Haloester | MgI₂ | Provides access to versatile handles for further functionalization.[10] |
| Thiols | 1,3-Thioether | Lewis Acids | Generally high-yielding and tolerant of various functional groups. |
| Amines/Azides | 1,3-Aminoester | Lewis Acids | Direct route to valuable amino acid derivatives and precursors. |
| Indoles/Arenes | 1,3-Arylalkane | Brønsted Acid in HFIP | C-C bond formation with electron-rich arenes.[12] |
Featured Protocol: 1,3-Chlorosulfenation of a Phenyl-Substituted Cyclopropane
This protocol is adapted from the work of Werz and co-workers, demonstrating the stereospecific ring-opening of an enantioenriched donor-acceptor cyclopropane.[10]
Materials:
-
Enantioenriched (S)-diethyl 2-phenylcyclopropane-1,1-dicarboxylate (95% ee)
-
p-Nitrophenylsulfenyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the chiral cyclopropane (1.0 eq) in anhydrous CH₂Cl₂.
-
Reagent Addition: Add p-nitrophenylsulfenyl chloride (1.0 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within minutes.
-
Purification: Upon completion, concentrate the reaction mixture directly under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 1,3-chlorosulfenated product in high yield and with excellent retention of enantiomeric excess.[10]
Modern Strategies: C-H Functionalization and Catalytic Transformations
Recent advances have focused on developing more atom-economical and step-efficient routes, primarily through catalytic C-H functionalization and novel uses of abundant starting materials.
Radical-Mediated C-H Functionalization for 1,3-Diol Synthesis
Inspired by the classic Hofmann-Löffler-Freytag (HLF) reaction, a powerful method has been developed for the direct conversion of alcohols into 1,3-diols.[13] This strategy avoids the need for pre-installed functional groups at the target C-H bond, instead using a directing group to guide a radical-mediated hydrogen atom transfer.
The sequence involves:
-
Conversion of the starting alcohol to a trifluoroethyl carbamate.
-
A variant of the HLF reaction, involving N-iodination, photolytic generation of a nitrogen-centered radical, a sterically favored 1,5-hydrogen atom transfer to form a carbon-centered radical, and subsequent trapping to form a cyclic intermediate.
-
Hydrolysis of the intermediate to reveal the 1,3-diol.
This method is highly efficient, scalable, and tolerates various functional groups like esters and epoxides.[13]
Ruthenium-Catalyzed Transformations of Terminal Alkynes
A groundbreaking catalytic system using half-sandwich ruthenium complexes enables the anti-Markovnikov hydration of terminal alkynes.[14][15] This is particularly powerful for converting propargylic alcohols and amines into the corresponding 1,3-diols and 1,3-amino alcohols with high yield and, crucially, with retention of stereochemistry at the propargylic position.[14][15] This method elegantly solves the long-standing challenge of anti-Markovnikov hydration for these specific substrate classes.[15]
Conclusion
The synthesis of 1,3-disubstituted propanes has evolved significantly from its classical roots. For researchers and drug development professionals, the modern toolkit offers a diverse array of strategic options:
-
For robust, large-scale synthesis with simple alkyl groups: Conjugate addition of organocuprates remains a go-to method due to its reliability and high yields.
-
For building complexity from simple rings: Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes provides a powerful and often stereocontrolled entry into highly functionalized 1,3-systems.
-
For late-stage functionalization or maximizing step-economy: Directed C-H functionalization methods offer an elegant way to install hydroxyl groups at the 3-position relative to an existing alcohol, bypassing multiple protection and manipulation steps.
-
For stereospecific synthesis of 1,3-diols or amino alcohols: Ruthenium-catalyzed hydration of propargylic precursors is an exceptional choice when preserving a pre-existing stereocenter is paramount.
By understanding the mechanistic advantages and experimental nuances of each alternative, scientists can make more informed decisions, designing synthetic routes that are not only successful but also more efficient, selective, and innovative.
References
- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Products from 1,3-Bis(tosyloxy)propane Reactions
For researchers, medicinal chemists, and professionals in drug development, the structural validation of reaction products is a critical step that underpins the reliability of subsequent research and development efforts. 1,3-Bis(tosyloxy)propane is a versatile bifunctional electrophile, capable of reacting with a wide array of nucleophiles to yield a variety of products, primarily through nucleophilic substitution.[1][2] The leaving group ability of the tosylate moieties facilitates these reactions.[1] This guide provides an in-depth, comparative analysis of the key analytical techniques used to unequivocally determine the structure of products arising from reactions of this compound, focusing on the distinction between acyclic 1,3-disubstituted propanes and cyclic products such as azetidines, oxetanes, and thietanes.
The Synthetic Landscape: Acyclic vs. Cyclic Products
The reaction of this compound with nucleophiles can proceed via two main pathways: intermolecular substitution leading to acyclic products, or intramolecular cyclization resulting in four-membered rings. The outcome is often dependent on the nature of the nucleophile and the reaction conditions.
A generalized reaction scheme is depicted below:
Figure 1: General reaction pathways for this compound with nucleophiles.
This guide will focus on the validation of these distinct product classes using a suite of powerful analytical techniques.
A Comparative Analysis of Validation Techniques
The definitive structural elucidation of the products from this compound reactions relies on a combination of spectroscopic and analytical methods. Below, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography in distinguishing between acyclic and cyclic products.
| Technique | Key Differentiating Features | Strengths | Limitations |
| ¹H NMR | Chemical shifts and multiplicity of the propane backbone protons. | Provides detailed information on the proton environment and connectivity. | Can have overlapping signals, especially with complex substituents. |
| ¹³C NMR | Number of unique carbon signals and their chemical shifts. | Directly indicates the number of non-equivalent carbons, a key differentiator. | Lower sensitivity than ¹H NMR. |
| Mass Spec. | Molecular ion peak and characteristic fragmentation patterns. | Confirms molecular weight and can provide structural clues from fragmentation. | Fragmentation can sometimes be complex and may not be definitive for isomers. |
| FTIR | Presence or absence of characteristic functional group bands. | Excellent for identifying the incorporation of new functional groups and the loss of the tosylate group. | Provides limited information on the overall carbon skeleton. |
| X-ray Cryst. | Unambiguous determination of the three-dimensional structure. | The "gold standard" for structural validation, providing precise bond lengths and angles.[3][4] | Requires a suitable single crystal, which can be challenging to obtain.[3] |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating between the possible products. The symmetry and chemical environment of the atoms in the propane backbone are significantly altered upon cyclization.
-
Acyclic 1,3-Disubstituted Propanes: These products will typically exhibit two distinct multiplets for the methylene protons. The protons on the carbons bearing the new substituent (C1 and C3) will be chemically equivalent, as will the protons on the central carbon (C2). This leads to a characteristic A₂B₂ or more complex spin system depending on the substituent.
-
Cyclic Products (Azetidines, Oxetanes, Thietanes): The formation of a four-membered ring introduces significant changes. The protons on the carbons adjacent to the heteroatom (C2 and C4) will be shifted downfield and will often show distinct signals from the protons on the other ring carbon (C3), depending on the substitution pattern. The coupling constants can also provide information about the ring puckering.
Comparative ¹H NMR Data (Expected Chemical Shifts in CDCl₃)
| Compound Type | C1-H & C3-H (ppm) | C2-H (ppm) | Key Features |
| 1,3-Diaminopropane[5][6] | ~2.76 (t) | ~1.59 (quint) | Two distinct signals with expected multiplicities. |
| 1,3-Diiodopropane[7][8] | ~3.20 (t) | ~2.20 (quint) | Downfield shift due to the electronegativity of iodine. |
| Unsubstituted Oxetane[9] | ~4.73 (t) | ~2.72 (quint) | Significant downfield shift of C1-H and C3-H due to the oxygen atom. |
| Unsubstituted Thietane | ~3.2 (t) | ~2.8 (quint) | Less downfield shift compared to oxetane due to the lower electronegativity of sulfur. |
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure.
This technique is often more definitive than ¹H NMR for distinguishing between these isomers.
-
Acyclic 1,3-Disubstituted Propanes: Due to symmetry, these compounds will show only two signals in the proton-decoupled ¹³C NMR spectrum: one for the two equivalent terminal carbons (C1 and C3) and one for the central carbon (C2).
-
Cyclic Products: Unsubstituted cyclic products will also show two signals due to symmetry. However, the chemical shifts will be significantly different from their acyclic counterparts. For substituted cyclic products, the symmetry is often broken, leading to more than two signals.
Comparative ¹³C NMR Data (Expected Chemical Shifts in CDCl₃)
| Compound Type | C1 & C3 (ppm) | C2 (ppm) | Key Features |
| 1,3-Diiodopropane | ~7.0 | ~35.0 | Two distinct signals. |
| Unsubstituted Oxetane[9] | ~72.8 | ~23.1 | Significant downfield shift of C1 and C3. |
| Unsubstituted Thietane | ~26.0 | ~32.0 | Shielded C1 and C3 compared to oxetane. |
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: The number of signals directly indicates the number of unique carbon environments, providing a powerful diagnostic tool for determining the product's structure.
References
- 1. benchchem.com [benchchem.com]
- 2. smolecule.com [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3-Diaminopropane(109-76-2) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000002) [hmdb.ca]
- 7. 1,3-Diiodopropane(627-31-6) 1H NMR [m.chemicalbook.com]
- 8. 5469-66-9 | this compound | Aryls | Ambeed.com [ambeed.com]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
kinetic analysis of nucleophilic substitution on propane ditosylates
An In-Depth Guide to the Kinetic Analysis of Nucleophilic Substitution on Propane Ditosylates
Introduction
Propane ditosylates, particularly propane-1,3-diyl ditosylate, are highly versatile bifunctional electrophiles utilized in organic synthesis, from the construction of complex cyclic systems to the development of pharmaceutical intermediates. Their reactivity is defined by the presence of two tosylate groups, which are excellent leaving groups due to the resonance stabilization of the resulting anion.[1][2] Understanding the kinetics of nucleophilic substitution on these substrates is paramount for controlling reaction outcomes, optimizing yields, and elucidating mechanisms. These reactions can proceed through competing intermolecular and intramolecular pathways, and a rigorous kinetic analysis is the key to differentiating and controlling these routes.
This guide provides a comprehensive comparison of propane ditosylates with alternative substrates, offers a detailed experimental protocol for kinetic analysis using modern analytical techniques, and explains the causality behind key experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful reagents with precision and predictability.
Theoretical Framework: Unraveling Reaction Pathways
Nucleophilic substitution on a propane ditosylate is predominantly governed by the Sₙ2 mechanism, given the primary or secondary nature of the carbon centers.[3] The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, resulting in an inversion of stereochemistry.[4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, following a second-order rate law.[5][6]
rate = k[Ditosylate][Nucleophile]
The unique bifunctional nature of propane-1,3-ditosylate introduces a critical mechanistic choice:
-
Intermolecular Substitution: Two equivalents of a nucleophile react in succession at the C1 and C3 positions, leading to a linear, doubly-substituted product. This pathway is favored by high concentrations of a strong external nucleophile.
-
Intramolecular Substitution (Cyclization): This occurs when the nucleophile is part of the same molecule that contains the second leaving group. For instance, after an initial intermolecular substitution with a bifunctional nucleophile (e.g., a diamine or diol), the newly introduced nucleophilic center can attack the remaining tosylate group, forming a heterocyclic ring. The three-carbon spacer in propane-1,3-ditosylate is ideal for forming stable 5- or 6-membered rings.
Kinetic analysis allows us to quantify the rates of these competing processes under various conditions, providing the empirical data needed to favor the desired product.
Caption: Competing intermolecular and intramolecular reaction pathways for propane-1,3-ditosylate.
Performance Comparison: Propane Ditosylates vs. Alternatives
The choice of substrate is a critical determinant of reaction rate and outcome. Here, we compare propane-1,3-ditosylate to substrates with different leaving groups and carbon backbones.
Leaving Group Efficacy
The rate of an Sₙ2 reaction is highly sensitive to the ability of the leaving group to depart and stabilize the negative charge it takes with it.[7] Good leaving groups are the conjugate bases of strong acids.[3][8]
-
Tosylates (-OTs) & Mesylates (-OMs): These sulfonate esters are exceptional leaving groups. The negative charge on the oxygen atom is delocalized by resonance over the entire sulfonate group, making the resulting anion very stable and non-basic.[1]
-
Halides (-I, -Br, -Cl): The leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻, which corresponds to the trend in acidity of their conjugate acids (HI > HBr > HCl).[7] Iodide is a large, highly polarizable anion that forms a weak C-I bond, making it an excellent leaving group.
-
Hydroxides (-OH): Hydroxide is a strong base and therefore a very poor leaving group. It must first be protonated to form water (H₂O), a good neutral leaving group, for substitution to occur.[8][9]
Table 1: Relative Reaction Rates of 1,3-Disubstituted Propanes with a Common Nucleophile
| Substrate (X-CH₂CH₂CH₂-X) | Leaving Group (X) | Relative Rate (k_rel) | Causality for Performance |
| Propane-1,3-diyl ditosylate | Tosylate | ~1500 | Excellent leaving group; charge delocalized over four atoms via resonance.[1] |
| Propane-1,3-diyl dimesylate | Mesylate | ~1000 | Very good leaving group, similar to tosylate but slightly less bulky.[3] |
| 1,3-Diiodopropane | Iodide | ~100 | Good leaving group; large, polarizable anion.[7] |
| 1,3-Dibromopropane | Bromide | 10 | Moderate leaving group. |
| 1,3-Dichloropropane | Chloride | 1 | Poor leaving group among halides; stronger C-Cl bond. |
Note: Relative rates are illustrative and depend heavily on the specific nucleophile, solvent, and temperature.
Influence of the Alkane Backbone
The length of the carbon chain separating the two leaving groups profoundly influences the rate and feasibility of intramolecular cyclization.
-
Ethane-1,2-diyl Ditosylate: Favors formation of highly strained 3- and 4-membered rings, which is kinetically and thermodynamically less favorable than the formation of 5- or 6-membered rings.
-
Propane-1,3-diyl Ditosylate: Ideal for forming low-strain 5- and 6-membered rings, making intramolecular reactions a significant competitive pathway.
-
Butane-1,4-diyl Ditosylate: Also readily forms 5-membered rings (e.g., THF from a diol precursor). The rate of cyclization is often fastest for the formation of 5- and 6-membered rings.
Experimental Design and Protocol for Kinetic Analysis
A self-validating and reproducible kinetic experiment requires careful selection of analytical methods, precise control of reaction conditions, and rigorous data analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for monitoring these reactions as it is non-invasive and intrinsically quantitative, providing real-time concentration data for multiple species simultaneously without the need for response factors.[10][11]
Detailed Experimental Protocol: Kinetic Monitoring by ¹H NMR
Objective: To determine the second-order rate constant (k) for the reaction of propane-1,3-diyl ditosylate with a selected nucleophile (e.g., aniline) in a suitable deuterated solvent (e.g., DMSO-d₆).
Materials & Reagents:
-
Propane-1,3-diyl ditosylate (high purity)
-
Aniline (distilled prior to use)
-
DMSO-d₆ (anhydrous)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene, stable under reaction conditions)
-
High-quality NMR tubes
Instrumentation:
-
NMR Spectrometer (≥400 MHz) with a temperature-controlled probe
Experimental Workflow Diagram:
Caption: Step-by-step workflow for kinetic analysis using NMR spectroscopy.
Step-by-Step Procedure:
-
Preparation:
-
Accurately prepare a stock solution of propane-1,3-diyl ditosylate and the internal standard in DMSO-d₆ in a volumetric flask.
-
Prepare a separate, more concentrated stock solution of aniline in DMSO-d₆. The concentration should be chosen to ensure pseudo-first-order or second-order conditions as desired.
-
Transfer a precise volume (e.g., 600 µL) of the ditosylate solution to an NMR tube.
-
-
Spectrometer Setup:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).
-
Lock on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Determine the T₁ relaxation time for the protons of interest to set the relaxation delay (d1) appropriately (d1 ≥ 5 x T₁), ensuring quantitative integrations.[12]
-
Acquire a reference ¹H NMR spectrum before initiating the reaction (t=0).
-
-
Reaction Initiation and Monitoring:
-
Remove the NMR tube from the spectrometer. Quickly and carefully inject a small, precise volume of the aniline stock solution.
-
Invert the tube several times to mix thoroughly and immediately place it back into the spectrometer.
-
Start the pre-programmed kinetic experiment (e.g., a series of 1D spectra acquired every 5 minutes for several hours). Record the exact start time.[13]
-
-
Data Processing and Analysis:
-
Process the collected spectra (phasing, baseline correction).
-
For each time point, integrate the signal of a unique proton on the ditosylate substrate (e.g., the α-CH₂ protons) and a unique proton on the product, relative to the constant integral of the internal standard.
-
Convert the relative integral values to concentrations.
-
To determine the second-order rate constant, plot 1/([A]t - [B]t) * ln(([B]t[A]₀)/([A]t[B]₀)) versus time, where [A] and [B] are the concentrations of the reactants. The slope of the resulting linear plot will be the rate constant, k.
-
Conclusion
Propane ditosylates are powerful and versatile electrophiles whose reactivity can be precisely controlled through a deep understanding of reaction kinetics. Kinetic analysis, particularly via in-situ methods like NMR spectroscopy, provides the essential data to distinguish between competing intermolecular and intramolecular pathways, optimize reaction conditions, and compare the efficacy of different substrates.[10][14] By explaining the causality behind experimental choices and providing robust, self-validating protocols, this guide equips researchers to harness the full synthetic potential of these important building blocks, driving innovation in drug discovery and materials science.
References
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 9. Khan Academy [khanacademy.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmtech.com [pharmtech.com]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Base Selection in Tosylation Reactions: Pyridine vs. Triethylamine
In the realm of synthetic organic chemistry, the conversion of alcohols to tosylates stands as a cornerstone transformation. This reaction replaces a poor leaving group (hydroxyl, -OH) with an excellent one (tosylate, -OTs), paving the way for a multitude of subsequent nucleophilic substitution and elimination reactions.[1][2] The success of this seemingly straightforward reaction, however, is critically dependent on the judicious choice of a base. While many options exist, pyridine and triethylamine (TEA) are two of the most common choices, each possessing distinct properties that profoundly influence reaction efficacy, rate, and byproduct profile.
This guide provides an in-depth comparison of pyridine and triethylamine in tosylation reactions, grounded in mechanistic principles and supported by experimental considerations. We will explore how differences in basicity, nucleophilicity, and steric hindrance dictate the outcome of the reaction, enabling researchers to make informed decisions for optimizing their synthetic routes.
The Fundamental Role of the Base in Tosylation
The tosylation of an alcohol with p-toluenesulfonyl chloride (TsCl) involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl.[1] This process liberates a proton (H+) from the alcohol and a chloride ion (Cl-) from the TsCl, forming hydrochloric acid (HCl) as a byproduct. The primary role of the base is to neutralize this generated HCl, driving the reaction equilibrium towards the product side.[3][4] However, as we will see, the base's function can extend far beyond simple acid scavenging.
Diagram 1: General Mechanism of Alcohol Tosylation
Caption: The general reaction mechanism of alcohol tosylation with TsCl.
Head-to-Head Comparison: Pyridine vs. Triethylamine
The choice between pyridine and triethylamine is not arbitrary. It hinges on a careful analysis of their intrinsic chemical properties and the specific demands of the substrate.
| Property | Pyridine | Triethylamine (TEA) | Implication in Tosylation |
| pKa of Conjugate Acid | ~5.25[5][6] | ~10.75[5][7] | TEA is a much stronger base, which can increase deprotonation rates but also promote elimination (E2) side reactions. |
| Nucleophilicity | Moderately Nucleophilic | Non-nucleophilic (Sterically Hindered) | Pyridine can act as a nucleophilic catalyst, accelerating reactions for hindered alcohols. |
| Steric Hindrance | Planar, relatively unhindered | Bulky, "umbrella-like" structure | TEA's bulk prevents it from acting as a nucleophilic catalyst. Pyridine's accessibility allows it to attack TsCl. |
| Byproduct Salt | Pyridinium chloride | Triethylammonium chloride | Triethylammonium chloride can be a source of nucleophilic Cl-, leading to undesired alkyl chloride formation.[8] |
Basicity (pKa): A Double-Edged Sword
Triethylamine (pKaH ≈ 10.75) is a significantly stronger base than pyridine (pKaH ≈ 5.25).[5][7] Intuitively, a stronger base should be more effective at scavenging the generated HCl, thus accelerating the reaction. While this can be true for robust, primary alcohols, this higher basicity can be detrimental.
-
Increased Elimination (E2) Reactions: For secondary or sterically hindered primary alcohols, the strong basicity of TEA can promote a competing E2 elimination pathway, where the base abstracts a proton from a carbon adjacent to the alcohol-bearing carbon, leading to the formation of an alkene byproduct instead of the desired tosylate.[3] Pyridine's milder basicity makes it a safer choice when elimination is a concern.
Nucleophilicity & Catalysis: The Pyridine Advantage
Herein lies the most significant difference between the two bases. Pyridine, being less sterically hindered and possessing a nucleophilic nitrogen atom, can act as a nucleophilic catalyst . It first attacks the highly electrophilic tosyl chloride to form a reactive intermediate, the N-tosylpyridinium salt.[3][9][10] This intermediate is significantly more electrophilic than TsCl itself, making it more susceptible to attack by the alcohol, even a sterically hindered one.
Triethylamine, with its three bulky ethyl groups, is sterically hindered and is generally considered a non-nucleophilic base. It cannot form a similar intermediate and acts purely as an HCl scavenger.[10]
Diagram 2: Pyridine's Nucleophilic Catalysis Pathway
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Bis(tosyloxy)propane
This document provides essential, immediate safety and logistical information for the proper disposal of 1,3-Bis(tosyloxy)propane (CAS No. 5469-66-9). This guide is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
The core directive for the disposal of this compound is to treat it as a hazardous chemical waste stream. While some safety data sheets may not classify it as a hazardous substance under specific regulations, its chemical nature as a tosylate ester warrants a cautious and conservative approach. Tosylates are excellent leaving groups and are often used in nucleophilic substitution reactions, implying a degree of reactivity that necessitates careful handling and disposal to prevent unintended reactions[1][2][3].
Hazard Assessment and Rationale for Disposal as Hazardous Waste
This compound is a white to off-white crystalline powder[4][5][6]. The primary concern with this compound stems from its functional groups. The tosylate groups are well-known in organic synthesis to be excellent leaving groups, making the compound a potential alkylating agent[1][2]. Alkylating agents can be reactive and may pose hazards if not handled and disposed of correctly.
Given the lack of specific degradation or neutralization protocols for this compound in publicly available literature, the most prudent and compliant course of action is to manage it in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste[7][8][9]. This "cradle to grave" approach ensures that the waste is handled safely from its point of generation to its final disposal[7][9].
Key Principles for Disposal:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. In particular, keep it separate from strong oxidizing agents, acids, bases, and nucleophiles[4][8][10].
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and any known hazards[10][11].
-
Containment: Use only compatible, sealed containers for waste accumulation[7][10].
Quantitative Data and Safety Information
The following table summarizes key data for this compound. It is important to note that specific occupational exposure limits, such as Permissible Exposure Limits (PELs) from OSHA, have not been established for this compound.
| Property | Value | Source(s) |
| CAS Number | 5469-66-9 | [4] |
| Molecular Formula | C₁₇H₂₀O₆S₂ | [1][5] |
| Molecular Weight | 384.46 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [4][5][6] |
| Incompatibilities | Strong oxidizing agents | [4] |
| Hazard Classification | Not classified as hazardous under Regulation (EC) No 1272/2008 |
Step-by-Step Disposal Protocol
This protocol provides a direct, step-by-step guide for the safe disposal of this compound from a laboratory setting.
Personnel Protective Equipment (PPE) Required:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Procedure:
-
Waste Identification: Identify the waste as "this compound, solid waste."
-
Container Selection: Obtain a designated hazardous waste container that is compatible with solid chemical waste. The container must be in good condition, with a secure, sealable lid[7].
-
Waste Transfer: In a well-ventilated area or a chemical fume hood, carefully transfer the solid this compound waste into the designated waste container. Use a spatula or other appropriate tool to avoid generating dust.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The name of the generating researcher or lab
-
-
Container Sealing and Storage: Securely close the container lid. Store the container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel[11].
-
Waste Pickup: Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Management of Contaminated Materials
Any materials that come into direct contact with this compound must be disposed of as hazardous waste.
-
Contaminated Solids: This includes items such as used weighing paper, contaminated paper towels, and disposable spatulas. Place these items in the same solid hazardous waste container as the this compound.
-
Contaminated Glassware: Whenever possible, decontaminate reusable glassware by rinsing it with a suitable solvent (e.g., acetone) in a chemical fume hood. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Contaminated PPE: Used gloves and disposable lab coats should be placed in a designated solid waste container for hazardous materials.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 5469-66-9 | TCI EUROPE N.V. [tcichemicals.com]
- 7. pfw.edu [pfw.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. epa.gov [epa.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. geo.utexas.edu [geo.utexas.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Bis(tosyloxy)propane
As researchers and drug development professionals, our work with versatile reagents like 1,3-Bis(tosyloxy)propane (CAS 5469-66-9) is fundamental to advancing organic synthesis.[1][2] This compound, a stable, crystalline powder, serves as a key building block, primarily due to the excellent leaving group properties of its tosylate moieties, which facilitates a range of nucleophilic substitution reactions.[1][3] While essential, the safe handling of any chemical reagent is paramount. This guide provides a direct, field-proven framework for personal protective equipment (PPE) and operational protocols, ensuring both your safety and the integrity of your research.
Hazard Assessment: A Prudent Approach Beyond the Label
A review of representative Safety Data Sheets (SDS) may classify this compound as "not a hazardous substance or mixture" under specific regulations like REGULATION (EC) No 1272/2008.[4] However, as experienced scientists, we recognize that a lack of formal classification does not equate to a lack of potential risk. The fundamental principle of prudent laboratory practice is to minimize all chemical exposures.[5]
This compound is a fine crystalline powder, which can be easily aerosolized, leading to inadvertent inhalation.[6][7] Furthermore, analogous tosylate compounds are known to be skin and eye irritants.[1] Therefore, our operational plan must be built on the assumption that contact should be avoided. The advice in the SDS to "Avoid contact with skin, eyes and clothing" and to "Wear personal protective equipment" serves as our guiding directive.[4]
Foundational Safety: Engineering Controls First
Before any PPE is selected, the primary barrier against exposure must be your laboratory's engineering controls. PPE should never be the sole means of protection; it is the final barrier between you and a potential hazard.
-
Ventilation: All manipulations of this compound solid should be performed in a certified chemical fume hood or a powder containment hood.[4] This is non-negotiable. The primary causality is to prevent the dispersion of fine dust, which is the most likely route of exposure.[4]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible and have been recently tested.[4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task being performed. The following table summarizes the required PPE for common laboratory operations involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer | Chemical safety goggles | Nitrile gloves | Full-length lab coat | Not required if performed in a certified fume/powder hood |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Full-length lab coat | Not required if performed in a certified fume hood |
| Reaction Monitoring | Safety glasses with side shields | Nitrile gloves (inspect frequently) | Full-length lab coat | Not required for closed systems under normal conditions |
| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile or neoprene gloves | Full-length lab coat | N95 respirator (or equivalent) recommended to prevent inhalation of dust |
Step-by-Step PPE & Handling Protocol:
-
Pre-Operation Check: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.[5] Tie back long hair.
-
Donning PPE:
-
Put on your full-length lab coat and fasten it completely.
-
Don chemical safety goggles. Standard safety glasses are acceptable only after the solid has been fully dissolved in a solution within a closed system.
-
Wash and dry your hands, then inspect a pair of nitrile gloves for any defects before wearing them.[8]
-
-
Handling the Reagent:
-
Conduct all transfers of the solid reagent within the fume hood to contain dust.[4]
-
Use a spatula for transfers. Avoid pouring the powder directly from the bottle, which can create dust clouds.
-
If adding to a solvent, add the solid slowly to the liquid to prevent splashing.
-
-
Doffing PPE:
PPE Selection Workflow
The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Storage, Decontamination, and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dark, and well-ventilated area.[6] It is incompatible with strong oxidizing agents and should be stored separately.[6]
-
Decontamination: Wipe down the work surface in the fume hood with a damp cloth after handling to remove any residual dust. Glassware should be thoroughly washed.
-
Disposal: All waste, including contaminated gloves, weigh boats, and excess reagent, must be disposed of in accordance with local and national regulations.[4] Do not dispose of this chemical in standard trash or down the drain. Entrust all chemical waste to a licensed disposal company.[4]
Emergency First Aid
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area thoroughly with water. If irritation develops or persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air.[4] If breathing becomes difficult or discomfort occurs, seek medical attention.
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[9]
By integrating these protocols into your standard operating procedures, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Buy this compound | 5469-66-9 [smolecule.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. fishersci.com [fishersci.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
